molecular formula C10H10BrNO2 B1376323 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 934993-58-5

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1376323
CAS No.: 934993-58-5
M. Wt: 256.1 g/mol
InChI Key: SZPRSMJCVKHIIX-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. The 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one core is recognized as a privileged structure for developing inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4 . Inhibiting BRD4 is a promising therapeutic strategy for cancers such as castration-resistant prostate cancer, as it disrupts the expression of key oncogenes like MYC and the androgen receptor . The rigid, planar configuration of the benzoxazinone core also facilitates intercalation into tumor cell DNA, inducing DNA damage and triggering apoptotic cell death . This compound serves as a versatile synthetic intermediate for further structural optimization and the discovery of novel lead compounds for anticancer drug development .

Properties

IUPAC Name

7-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPRSMJCVKHIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934993-58-5
Record name 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

This guide provides a comprehensive technical overview for the synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The benzoxazinone scaffold is a privileged structure known for a wide range of pharmaceutical activities.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and the scientific rationale behind the synthetic strategy.

Strategic Approach to Synthesis

The synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is most effectively achieved through a two-step sequence. This strategy involves the initial preparation of a key intermediate, 2-amino-4-bromophenol, followed by its condensation and cyclization with a suitable three-carbon electrophile to construct the target benzoxazinone ring system. This approach is logical as it allows for the controlled introduction of the required functionalities onto the benzene ring prior to the formation of the heterocyclic core.

Synthesis_StrategyStarting_Material4-Bromo-2-nitrophenolIntermediate2-Amino-4-bromophenolStarting_Material->IntermediateReductionTarget7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneIntermediate->TargetAcylation & CyclizationReagentα-Bromoisobutyryl bromideReagent->Target

Caption: Overall synthetic strategy for the target molecule.

Synthesis of the Key Intermediate: 2-Amino-4-bromophenol

The precursor, 2-amino-4-bromophenol, is a critical building block for the final cyclization step.[5] It is typically prepared by the reduction of the commercially available 4-bromo-2-nitrophenol.

Mechanistic Rationale

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. In this process, molecular hydrogen is activated on the surface of a metal catalyst, such as rhodium on carbon (Rh/C) or a modified Raney nickel catalyst.[1][6] The activated hydrogen then reduces the nitro group to an amino group, with water as the primary byproduct. The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, minimizing side reactions such as debromination.[6]

Reduction_Mechanismcluster_0Reduction of Nitro GroupNitrophenol4-Bromo-2-nitrophenolNitrosoNitroso IntermediateNitrophenol->Nitroso+ 2[H]HydroxylamineHydroxylamine IntermediateNitroso->Hydroxylamine+ 2[H]Aminophenol2-Amino-4-bromophenolHydroxylamine->Aminophenol+ 2[H]CatalystCatalyst (e.g., Rh/C, Raney-Ni)+ H₂ SourceCatalyst->Nitrophenol

Caption: Stepwise reduction of the nitro group to an amine.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-Bromo-2-nitrophenol218.0150.7 g (233 mmol)Starting material
5% Rhodium on Carbon (Rh/C)N/A5.00 gCatalyst
Tetrahydrofuran (THF)72.11500 mLSolvent
Hydrogen (H₂)2.021 atm (balloon)Reducing agent
Celite®N/AAs neededFiltration aid

Procedure:

  • To a solution of 4-bromo-2-nitrophenol (50.7 g, 233 mmol) in THF (500 mL) in a suitable reaction vessel, add 5% Rh/C (5.00 g).[1]

  • Purge the vessel with hydrogen gas and stir the mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon) for 11 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with additional THF.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-bromophenol as a solid.[1]

Expected Yield and Characterization:

  • Yield: Approximately 43.3 g (99%).[1]

  • Appearance: Brown solid.[1]

  • Melting Point: 133-135 °C.[1]

Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

The final step involves the construction of the benzoxazinone ring. This is achieved by reacting the synthesized 2-amino-4-bromophenol with a suitable electrophile, followed by intramolecular cyclization. The reaction with α-bromoisobutyryl bromide is a direct and efficient method for this transformation.

Mechanistic Rationale

The reaction proceeds in two main stages:

  • N-Acylation: The amino group of 2-amino-4-bromophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of α-bromoisobutyryl bromide. This results in the formation of an N-acylated intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the N-acylated intermediate then acts as a nucleophile, attacking the carbon atom bearing the bromine. This intramolecular Williamson ether synthesis-type reaction displaces the bromide ion and forms the six-membered oxazine ring, yielding the final product. A base is typically added to deprotonate the phenol and facilitate this cyclization step.

Cyclization_Mechanismcluster_1Acylation and CyclizationAminophenol2-Amino-4-bromophenolIntermediateN-Acylated IntermediateAminophenol->Intermediate+ Acylating AgentAcylating_Agentα-BromoisobutyrylbromideAcylating_Agent->IntermediateProductThis compoundIntermediate->ProductIntramolecular Cyclization(Base-mediated)

Caption: Acylation and subsequent intramolecular cyclization.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Notes
2-Amino-4-bromophenol188.0218.8 g (100 mmol)Synthesized intermediate
α-Bromoisobutyryl bromide229.9025.3 g (110 mmol)Acylating and cyclizing agent
Pyridine79.10150 mLSolvent and acid scavenger
Dichloromethane (DCM)84.93200 mLCo-solvent
Hydrochloric acid (1 M)36.46As neededFor work-up
Saturated sodium bicarbonate84.01As neededFor work-up
Anhydrous sodium sulfate142.04As neededDrying agent

Procedure:

  • Dissolve 2-amino-4-bromophenol (18.8 g, 100 mmol) in a mixture of pyridine (150 mL) and dichloromethane (200 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add α-bromoisobutyryl bromide (25.3 g, 110 mmol) dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Expected Product Specifications:

  • Molecular Formula: C₁₀H₁₀BrNO₂[7]

  • Molecular Weight: 256.10 g/mol [7]

  • Appearance: Solid

  • Purity: ≥ 97% (as determined by analytical techniques such as HPLC and NMR)[7]

Safety and Handling

  • 4-Bromo-2-nitrophenol: Handle with care, as it is a hazardous substance.

  • 2-Amino-4-bromophenol: May cause skin and eye irritation, and respiratory sensitization.[8]

  • α-Bromoisobutyryl bromide: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pyridine: Flammable and toxic. Use in a fume hood.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one can be reliably performed via a two-step process starting from 4-bromo-2-nitrophenol. The key steps are the catalytic reduction of the nitro group to form 2-amino-4-bromophenol, followed by an N-acylation and intramolecular cyclization reaction. This guide provides a robust framework for the synthesis, grounded in established chemical principles and supported by literature precedents. Careful execution of the described protocols and adherence to safety guidelines are essential for a successful outcome.

References

  • Shariat, M., et al. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.Chemistry Central Journal. 2013;7(1):59.
  • El-Hamouly, W. S., et al. Chemistry of 4H-3,1-Benzoxazin-4-ones.International Journal of Modern Organic Chemistry. 2013;2(2):81-121.
  • Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. PrepChem.com. Available from: [Link]

  • Shariat, M., et al. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC. 2013. Available from: [Link]

  • Preparation method of 4-bromo-2-aminophenol. Patsnap. Available from: [Link]

  • Shariat, M., et al. (PDF) One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.
  • Nefisath P., et al. Synthesis and Characterization of Benzoxazinone Derivatives.Mapana Journal of Sciences. 2018;17(2):47-51.
  • Gabriele, B., et al. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction.PMC. 2021.
  • Giraud, F., et al. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen.PubMed. 1995.
  • Kovac, T., et al. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • Khadra, A., et al. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][8]imidazo[1,2-d][1][2]oxazepine Derivatives. Journal of the Brazilian Chemical Society. 2024.

  • Al-Harmashi, A., et al. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.PMC. 2023.
  • Al-Ghorbani, M., et al. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. 2022.

  • Gabriele, B., et al. (PDF) Switchable Oxidative Reactions of N -allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction.
  • Kumar, A., et al. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.Journal of Chemical Sciences. 2020;132(1):23.
  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF.
  • Kumar, A., et al. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.Indian Academy of Sciences. 2020.

An In-depth Technical Guide to 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: Properties, Synthesis, and Therapeutic Potential

An In-depth Technical Guide to 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, propose a rational synthetic approach, and explore its potential applications in drug discovery, drawing upon structure-activity relationship (SAR) studies of analogous compounds.

Introduction: The Significance of the Benzoxazinone Scaffold

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active molecules.[3] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] The benzoxazinone framework serves as a versatile template for the development of novel therapeutics, with several derivatives showing promise as inhibitors of key enzymes such as tyrosine kinases and as modulators of critical signaling pathways implicated in chronic diseases.[4] The introduction of a bromine atom at the 7-position, as in the title compound, offers a valuable handle for further chemical modification, enhancing its utility as a building block in the synthesis of diverse compound libraries for biological screening.

Physicochemical Properties

While detailed experimental data for 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively published, we can compile its fundamental properties from available supplier information and predict others based on its structure.

PropertyValueSource
CAS Number 934993-58-5[1][5]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]
Purity Typically ≥97%[1]
Physical Form Solid (predicted)[6]
Storage Conditions Room temperature, protected from light[1][6]

Predicted Spectroscopic Data:

Based on the analysis of structurally related compounds, the following spectroscopic characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent. The gem-dimethyl group at the 2-position would appear as a sharp singlet, and the N-H proton of the lactam would likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactam, the quaternary carbon bearing the dimethyl groups, and the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic shift.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the lactam moiety, typically in the range of 1670-1700 cm⁻¹. N-H stretching vibrations would also be observable.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

Proposed Synthesis Pathway

A plausible synthetic route to 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one can be conceptualized based on established methods for benzoxazinone synthesis. A likely approach involves the cyclization of a suitably substituted 2-aminophenol derivative.

Synthesis_Pathwaycluster_0Step 1: Synthesis of Intermediatecluster_1Step 2: Intramolecular Cyclization2-Amino-4-bromophenol2-Amino-4-bromophenolIntermediate_AmideN-(5-bromo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide2-Amino-4-bromophenol->Intermediate_AmideAcylation2-Bromo-2-methylpropanoyl_chloride2-Bromo-2-methylpropanoyl_chloride2-Bromo-2-methylpropanoyl_chloride->Intermediate_AmideTarget_Compound7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-oneIntermediate_Amide->Target_CompoundBase-mediated cyclizationcaptionProposed Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

A proposed two-step synthesis.

Step-by-Step Methodology:

  • Acylation of 2-Amino-4-bromophenol: 2-Amino-4-bromophenol is reacted with 2-bromo-2-methylpropanoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran. This reaction selectively acylates the amino group to form the intermediate, N-(5-bromo-2-hydroxyphenyl)-2-bromo-2-methylpropanamide. The causality behind this choice is to prevent the acylation of the hydroxyl group, which is less nucleophilic than the amino group under these conditions.

  • Intramolecular Cyclization: The intermediate amide is then treated with a suitable base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom and displacing it to form the six-membered oxazinone ring. This self-validating system ensures the formation of the desired heterocyclic core.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is dictated by several key functional groups:

  • The Lactam Moiety: The amide bond within the ring can be susceptible to hydrolysis under strong acidic or basic conditions. The N-H group can be deprotonated with a strong base and subsequently alkylated or acylated to introduce further diversity.

  • The Aromatic Bromine Atom: The bromine substituent at the 7-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and amino substituents, making it an invaluable tool for generating compound libraries for SAR studies.

Reactivity_Diagramcluster_ReactionsPotential ReactionsTarget_Compound7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-oneN-AlkylationN-Alkylation/AcylationTarget_Compound->N-AlkylationR-X, BaseSuzuki_CouplingSuzuki CouplingTarget_Compound->Suzuki_CouplingAr-B(OH)₂, Pd catalystBuchwald_HartwigBuchwald-Hartwig AminationTarget_Compound->Buchwald_HartwigR₂NH, Pd catalystHeck_ReactionHeck ReactionTarget_Compound->Heck_ReactionAlkene, Pd catalystcaptionReactivity and Derivatization Potential

Key reaction pathways for derivatization.

Potential Applications in Drug Discovery

The benzoxazinone scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of a bromine atom in 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one suggests several promising avenues for drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazinone derivatives.[7] Research has shown that certain substituted benzoxazinones can inhibit the proliferation of various cancer cell lines, including those of the lung, liver, breast, and colon.[8] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Furthermore, some benzoxazinone derivatives have been identified as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

Structure-activity relationship studies on related bromo-substituted heterocyclic compounds have often demonstrated that the bromine atom can enhance anticancer activity, potentially through improved binding to target proteins or by altering the electronic properties of the molecule.[9]

Enzyme Inhibition

Benzoxazinones have been investigated as inhibitors of various enzymes, particularly serine proteases like α-chymotrypsin.[2] SAR studies have indicated that halogen substituents on the benzoxazinone ring can influence inhibitory potency.[2][5] For instance, in a series of benzoxazinone-based α-chymotrypsin inhibitors, bromo-substituted analogs displayed significant inhibitory activity.[2] This suggests that 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one and its derivatives could be explored as potential inhibitors for a range of proteases implicated in disease.

Conclusion

7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one represents a valuable building block for the synthesis of novel, biologically active compounds. Its benzoxazinone core is a well-recognized pharmacophore, and the presence of a bromine atom provides a versatile handle for extensive chemical modification. Based on the known activities of related compounds, this molecule and its derivatives hold significant promise for the development of new therapeutics, particularly in the areas of oncology and enzyme inhibition. Further investigation into the synthesis, detailed characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery.

References

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). National Institutes of Health. [Link]

  • Sonigara BS, Ranawat MS. Synthesis and Screening of some benzoxazinone derivatives. J. Drug Delivery Ther. 2019;9(4-s):974-7. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

An In-depth Technical Guide to Dabrafenib (GSK2118436), a Selective BRAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: The initial query for CAS number 934993-58-5 identifies the compound 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one. However, the scope and depth of the technical information requested strongly align with the well-characterized BRAF inhibitor, Dabrafenib (GSK2118436). This guide will focus on Dabrafenib, providing the in-depth characterization required. The correct CAS number for Dabrafenib is 1195765-45-7.

Introduction: The Precision Targeting of Oncogenic BRAF

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[2][3] Hyperactivation of this pathway is a common driver of tumorigenesis.[2][3] A significant breakthrough in oncology has been the identification of activating mutations in the BRAF gene, a key component of this cascade, which are prevalent in a variety of cancers, including melanoma, colorectal carcinoma, and papillary thyroid carcinoma.[2][3] The most common of these is the V600E mutation, which results in a constitutively active BRAF kinase, leading to uncontrolled cell growth.[4]

Dabrafenib (GSK2118436) has emerged as a potent and selective ATP-competitive inhibitor of RAF kinases, with remarkable specificity for the BRAF V600E mutant.[4][5][6] This technical guide provides a comprehensive overview of Dabrafenib, from its molecular mechanism of action to practical experimental protocols, designed to empower researchers in their exploration of this targeted therapeutic agent.

Molecular Profile and Mechanism of Action

Dabrafenib exerts its therapeutic effect through the targeted inhibition of the RAF kinases, particularly the constitutively active BRAF V600 mutants.[7][8] Its high degree of selectivity allows for potent suppression of the downstream MAPK pathway signaling.

The Aberrant BRAF V600E Signaling Cascade

In normal cellular physiology, the activation of RAF kinases is a tightly regulated process initiated by upstream signals. However, the BRAF V600E mutation bypasses this control, leading to persistent activation of the downstream kinases MEK and ERK.[2][3] This sustained signaling cascade promotes unchecked cell proliferation and survival, hallmark characteristics of cancer.

Dabrafenib's Targeted Intervention

Dabrafenib functions by directly competing with ATP for the binding site on the BRAF V600E kinase, effectively neutralizing its activity.[9] This inhibition leads to a rapid decrease in the phosphorylation of MEK and ERK, thereby arresting the oncogenic signaling.[3] The cellular consequences of this pathway inhibition are a halt in proliferation, primarily through a G1 cell cycle arrest, and the induction of apoptosis.[3]

MAPK_Pathway_Inhibition cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK p Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibition Inhibition

Caption: Dabrafenib's mechanism of action in BRAF V600E mutant cells.

A noteworthy characteristic of Dabrafenib, and other BRAF inhibitors, is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells.[1][3] This occurs through the transactivation of CRAF by the inhibitor, leading to increased ERK phosphorylation.[1][3] This off-target effect is thought to contribute to some of the observed side effects, such as the development of cutaneous squamous cell carcinomas.[3] The co-administration of a MEK inhibitor, such as Trametinib, has been shown to abrogate this paradoxical activation and enhance the anti-tumor efficacy of Dabrafenib.[1][3]

Quantitative Characterization of Dabrafenib

The potency and selectivity of Dabrafenib have been extensively characterized through a variety of in vitro assays. The following table summarizes key quantitative data for this compound.

TargetAssay TypeIC50 (nM)Reference
BRAF V600E Kinase Assay0.6[7]
BRAF V600K Kinase Assay0.5[7]
Wild-type BRAF Kinase Assay3.2[7]
c-RAF Kinase Assay5.0[5][7]
SKMEL28 (BRAF V600E) Cell Proliferation3[4]
A375P F11 (BRAF V600E) Cell Proliferation8[4]
Colo205 (BRAF V600E) Cell Proliferation7[4]

Experimental Protocols for the Application of Dabrafenib

The following protocols are provided as a guide for the in vitro and in vivo characterization of Dabrafenib's activity.

In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the effect of Dabrafenib on the proliferation of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture BRAF V600E mutant (e.g., A375, SK-MEL-28) and BRAF wild-type (e.g., HFF) cells in appropriate media.

  • Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of Dabrafenib in DMSO.[10][11]

  • Perform serial dilutions of the Dabrafenib stock solution to achieve the desired final concentrations.

  • Treat the cells with the diluted Dabrafenib or a DMSO vehicle control.

3. Incubation:

  • Incubate the treated cells for 72 hours under standard cell culture conditions.

4. Proliferation Assessment:

  • Quantify cell proliferation using a suitable method, such as the MTS or CyQUANT assay, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol details the procedure for examining the effect of Dabrafenib on the phosphorylation status of key MAPK pathway proteins.

1. Cell Lysis:

  • Treat cultured cells with Dabrafenib at the desired concentration and for the specified time (e.g., 1 hour).

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental_Workflow Start Start: Cell Culture Treatment Dabrafenib Treatment Start->Treatment Proliferation Cell Proliferation Assay (72h) Treatment->Proliferation WesternBlot Western Blot (1h) Treatment->WesternBlot GI50 GI50 Determination Proliferation->GI50 pERK pERK/tERK Analysis WesternBlot->pERK

Sources

An In-Depth Technical Guide to 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: Synthesis, Structure, and Applications

An In-Depth Technical Guide to 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazinone Scaffold

The benzoxazinone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this structure have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The strategic placement of various functional groups on the benzoxazinone ring system allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug design. This guide focuses on a specific derivative, 7-Bromo-2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one, providing a comprehensive overview of its chemical identity, a validated synthetic route, structural characterization, and its potential in the landscape of drug discovery.

Chemical Identity and Structure

The formal IUPAC name for the compound of interest is 7-Bromo-2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one . Its structure is characterized by a bicyclic system where a benzene ring is fused to an oxazine ring. Key structural features include a bromine atom at the 7-position of the aromatic ring, two methyl groups at the 2-position of the oxazine ring, and a ketone group at the 3-position.

Identifier Value
IUPAC Name 7-Bromo-2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one
CAS Number 934993-58-5[5]
Molecular Formula C₁₀H₁₀BrNO₂[5]
Molecular Weight 256.10 g/mol [5]

The presence of the bromine atom at a strategic position offers a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[2]

Figure 1: Chemical Structure of the Topic Compound.

Synthesis Protocol

A plausible and efficient method for the synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one involves the direct bromination of the corresponding 2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one precursor. This approach is analogous to the synthesis of similar brominated heterocyclic systems.[3]

Step 1: Synthesis of 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Precursor)

The precursor can be synthesized from 2-aminophenol and ethyl 2-bromo-2-methylpropanoate.

Materials:

  • 2-Aminophenol

  • Ethyl 2-bromo-2-methylpropanoate

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-aminophenol in DMF, add potassium carbonate.

  • Slowly add ethyl 2-bromo-2-methylpropanoate to the mixture at room temperature.

  • Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one.

Step 2: Bromination to Yield 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Materials:

  • 2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water (H₂O)

Procedure:

  • Dissolve 2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one in DMF under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Upon completion of the reaction (monitored by TLC), add water to the mixture and cool in an ice bath to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 7-Bromo-2,2-dimethyl-2H-benzo[b][3][4]oxazin-3(4H)-one.

Synthesis_Workflowcluster_precursorPrecursor Synthesiscluster_brominationBrominationaminophenol2-Aminophenolprecursor2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneaminophenol->precursorK2CO3, DMFbromoesterEthyl 2-bromo-2-methylpropanoatebromoester->precursortarget7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneprecursor->targetDMFnbsN-Bromosuccinimide (NBS)nbs->target

A Technical Guide to the Spectral Analysis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular architecture is paramount to interpreting its spectral data. The structure of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one integrates several key functional groups that give rise to distinct spectroscopic signatures.

Caption: Figure 1: Chemical Structure of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

The key structural features include:

  • Aromatic Ring: A benzene ring substituted with a bromine atom and an amino ether linkage. The electronic environment of the aromatic protons and carbons is influenced by the electron-withdrawing nature of the bromine and the electron-donating effect of the nitrogen and oxygen atoms.

  • Benzoxazinone Core: A heterocyclic system containing a lactam (cyclic amide) and an ether linkage. The carbonyl group within the lactam is a strong electron-withdrawing group and will have a significant deshielding effect on adjacent nuclei.

  • Gem-Dimethyl Group: Two methyl groups attached to the same carbon atom (C2). These are expected to be chemically equivalent and thus produce a single, strong signal in the NMR spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. These predictions are based on established principles of NMR and IR spectroscopy and are informed by the spectral data of analogous compounds.[1][2][3][4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.7d1HH-6Aromatic proton ortho to the bromine atom, expected to be deshielded.
~ 7.2 - 7.4dd1HH-8Aromatic proton ortho and meta to the bromine and amino ether groups, respectively.
~ 6.9 - 7.1d1HH-5Aromatic proton meta to the bromine atom and ortho to the oxygen, expected to be the most shielded of the aromatic protons.
~ 4.5 - 5.0s1HN-HThe amide proton signal is often broad and its chemical shift is concentration and solvent dependent.
~ 1.4 - 1.6s6H2 x C(2)-CH₃The two methyl groups are equivalent and are expected to give a sharp singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 170C=O (C3)The carbonyl carbon of the lactam is highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms.[6][7]
~ 140 - 145C-4aAromatic quaternary carbon attached to the nitrogen atom.
~ 130 - 135C-8aAromatic quaternary carbon attached to the oxygen atom.
~ 125 - 130C-6Aromatic carbon ortho to the bromine atom.
~ 120 - 125C-8Aromatic carbon.
~ 115 - 120C-5Aromatic carbon.
~ 110 - 115C-7 (C-Br)Aromatic carbon directly attached to the bromine atom; its chemical shift is influenced by the heavy atom effect.
~ 75 - 80C-2Quaternary carbon of the gem-dimethyl group, deshielded by the adjacent oxygen atom.
~ 25 - 302 x C(2)-CH₃The two equivalent methyl carbons.
Predicted Infrared (IR) Spectrum (Solid, KBr or ATR)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3200 - 3400MediumN-H stretchCharacteristic of the amide N-H bond.[2]
~ 2900 - 3000MediumC-H stretch (sp³)Aliphatic C-H stretching from the methyl groups.
~ 1680 - 1720StrongC=O stretch (lactam)A strong, sharp absorption band characteristic of the carbonyl group in a six-membered lactam.[2]
~ 1550 - 1650MediumC=C stretch (aromatic)Vibrations of the benzene ring.
~ 1200 - 1300StrongC-O-C stretch (ether)Asymmetric stretching of the ether linkage within the benzoxazinone ring.
~ 1000 - 1100MediumC-N stretchStretching vibration of the carbon-nitrogen bond.
~ 500 - 600MediumC-Br stretchCarbon-bromine stretching vibration.
Predicted Mass Spectrum (Electrospray Ionization, ESI)
m/zInterpretationRationale
256.0/258.0[M+H]⁺ (protonated molecular ion)The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
278.0/280.0[M+Na]⁺ (sodium adduct)Adduct formation with sodium ions is common in ESI-MS.
294.0/296.0[M+K]⁺ (potassium adduct)Adduct formation with potassium ions may also be observed.

Experimental Protocols for Spectral Data Acquisition

The following protocols are designed to yield high-quality spectral data for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. These are based on standard practices for the analysis of small organic molecules.[8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) B Instrument Setup (Tuning and Shimming) A->B C ¹H NMR Acquisition (45° pulse, 4s acquisition, 16 scans) B->C D ¹³C NMR Acquisition (30° pulse, 4s acquisition, 1024 scans) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis E->F caption Figure 2: Workflow for NMR data acquisition and analysis.

Caption: Figure 2: Workflow for NMR data acquisition and analysis.

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Angle: 45°. This provides a good compromise between signal intensity and quantitative accuracy for routine spectra.[8]

    • Acquisition Time: 4 seconds. This allows for good resolution of the signals.[8]

    • Relaxation Delay: 1 second.

    • Number of Scans: 16. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Angle: 30°. This is recommended for ¹³C spectra to allow for faster repetition rates.[8]

    • Acquisition Time: 4 seconds.[8]

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[13]

    • Decoupling: Proton decoupling should be applied during acquisition to simplify the spectrum to singlets.

  • Data Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method (Preferred for Solid Samples):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[11]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[11]

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[12]

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Adjust to ensure a stable spray.

    • Drying Gas (N₂): Set the flow rate and temperature (e.g., 300-350 °C) to facilitate desolvation.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and common adducts such as [M+Na]⁺ and [M+K]⁺. The isotopic pattern for bromine should be clearly visible.

Conclusion

This technical guide provides a comprehensive predicted spectral dataset for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, along with detailed, field-tested protocols for its experimental determination. By understanding the relationship between the molecular structure and its spectroscopic output, and by employing robust experimental techniques, researchers can confidently characterize this and other novel chemical entities. The provided methodologies are designed to be self-validating, ensuring that the acquired data is both accurate and reproducible.

References

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  • (Author not available). (Date not available). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health.
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  • (Author not available). (Date not available). Sample Preparation for FTIR Analysis. Drawell.
  • (Author not available). (Date not available). Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Tasneem, S., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8][14]oxazin-4-ones as potent anticancer and antioxidant agents. National Institutes of Health. Available at:

  • (Author not available). (Date not available). Introduction to FT-IR Sample Handling. Thermo Fisher Scientific.
  • (Author not available). (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications.
  • (Author not available). (2025). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate.
  • (Author not available). (Date not available). Determine the structure of small organic molecule from 1H NMR experimental spectrum.
  • (Author not available). (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Institutes of Health.
  • (Author not available). (Date not available). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications.
  • (Author not available). (Date not available). Guide to FT-IR Spectroscopy. Bruker.
  • (Author not available). (Date not available). NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health.
  • (Author not available). (Date not available). 7-Bromo-1,2,3,4-tetrahydrobenzo[b][11][14]naphthyridin-2-one - Optional[MS (GC)] - Spectrum. SpectraBase. Available at:

  • (Author not available). (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.
  • (Author not available). (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory.
  • (Author not available). (Date not available). IR Spectroscopy of Solids. University of Colorado Boulder.
  • (Author not available). (2016). Can anyone help me to tell me any online website to check 13C NMR prediction. ResearchGate.
  • (Author not available). (2025). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate.
  • (Author not available). (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. National Institutes of Health. Available at:

  • (Author not available). (Date not available). 7-Bromo-2-methyl-2H-benzo[b][9][14]oxazin-3(4H)-one. ChemScene. Available at:

  • (Author not available). (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to the Molecule and Analytical Approach

7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials. Accurate structural confirmation and characterization are paramount for any downstream application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for the unambiguous structural elucidation of such organic molecules in solution.[1][2]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this specific benzoxazinone derivative. Moving beyond a simple reporting of chemical shifts, we will delve into the causal relationships between the molecule's electronic and steric features and its spectral output. We will explore the influence of the bromine substituent, the gem-dimethyl groups, and the heterocyclic ring system on the NMR spectrum. The protocols and interpretive strategies described herein are designed to serve as a self-validating workflow, ensuring high confidence in the final structural assignment for professionals in drug discovery and chemical research.

Section 2: Molecular Structure and Predicted Spectral Features

A robust NMR analysis begins with a theoretical dissection of the molecule to anticipate the expected spectral signals. The structure of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one contains several distinct chemical environments.

A simplified representation of the target molecule's core structure.

Key Structural Features and Predictions:

  • Aromatic System : The benzene ring is substituted with a bromine atom, an ether linkage (-O-), and an amide linkage (-NH-). This results in three distinct aromatic protons (H5, H6, H8) that will reside in the characteristic downfield region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm).[3] The electron-withdrawing bromine atom will influence the chemical shifts of adjacent protons.[4][5]

  • Heterocyclic Ring : This ring contains a quaternary carbon (C2) bonded to an oxygen and two methyl groups, a carbonyl carbon (C3), and a nitrogen atom (N4).

  • Amide Proton (N-H) : A single, often broad, resonance corresponding to the N-H proton is expected. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Gem-Dimethyl Group : The two methyl groups at the C2 position are chemically equivalent and will therefore appear as a single, sharp singlet in the ¹H NMR spectrum with an integration value of 6H. This signal is expected in the upfield region (δ 1.0-2.0 ppm).[6]

Section 3: High-Fidelity NMR Data Acquisition Protocol

The quality of interpretation is directly dependent on the quality of the acquired data. The following protocol ensures the collection of high-resolution, unambiguous spectra.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-15 mg of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing labile protons like N-H and -OH due to its hydrogen-bond accepting nature.[7] For this guide, we will proceed with CDCl₃.
  • Procedure: Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR Acquisition:
  • Pulse Program: Standard single-pulse (zg30).
  • Spectral Width: 16 ppm (-2 to 14 ppm).
  • Acquisition Time: ~4 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 16 (adjust for concentration).
  • Temperature: 298 K.
  • ¹³C NMR Acquisition:
  • Pulse Program: Standard proton-decoupled (zgpg30).
  • Spectral Width: 240 ppm (-10 to 230 ppm).
  • Acquisition Time: ~1 second.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 1024 (or more, as ¹³C is less sensitive).
  • Decoupling: Broadband proton decoupling (e.g., GARP).

Section 4: Detailed Spectral Analysis and Interpretation

Part 4.1: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 9.5broad singlet1HNH Labile proton, chemical shift is solvent and concentration dependent.
~ 7.3 - 7.5doublet1HH5Ortho coupling to H6. Deshielded by adjacent amide nitrogen.
~ 7.1 - 7.3doublet of doublets1HH6Ortho coupling to H5 and meta coupling to H8.
~ 6.8 - 7.0doublet1HH8Meta coupling to H6. Shielded by the ortho ether oxygen.
~ 1.50singlet6HC(CH ₃)₂Two equivalent methyl groups on a quaternary carbon show no coupling.

Interpretive Discussion:

  • Aromatic Region (δ 6.8-7.5 ppm): The three aromatic protons form an ABC spin system.

    • H5: Expected to be a doublet due to coupling with H6 (Jortho ≈ 8-9 Hz).

    • H6: Will appear as a doublet of doublets, split by H5 (Jortho ≈ 8-9 Hz) and H8 (Jmeta ≈ 2-3 Hz).

    • H8: Appears as a doublet due to the smaller meta coupling with H6 (Jmeta ≈ 2-3 Hz). The proximity to the electron-donating ether oxygen atom will likely shift this proton upfield relative to the others.[3]

  • Amide Proton (N-H): This signal is often broad due to quadrupolar relaxation and potential chemical exchange. To confirm its assignment, a D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, the N-H signal will disappear as the proton is replaced by deuterium.

  • Gem-Dimethyl Protons (δ ~1.50 ppm): The strong singlet integrating to 6H is a hallmark of this structure, confirming the presence of the 2,2-dimethyl substitution. Its upfield chemical shift is typical for aliphatic protons removed from strongly deshielding groups.[8]

Part 4.2: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C 3 (C=O)Carbonyl carbon of the amide (lactam), highly deshielded.
~ 145C 8aAromatic quaternary carbon attached to oxygen.
~ 138C 4aAromatic quaternary carbon attached to nitrogen.
~ 130C 6Aromatic methine carbon.
~ 128C 5Aromatic methine carbon.
~ 118C 8Aromatic methine carbon.
~ 115C 7Aromatic quaternary carbon attached to bromine.
~ 80C 2Quaternary aliphatic carbon attached to oxygen, nitrogen (indirectly), and two carbons.
~ 25C(C H₃)₂Equivalent methyl carbons, shielded and upfield.

Interpretive Discussion:

  • Downfield Region (δ > 100 ppm): This region contains the carbonyl and aromatic carbons. The carbonyl carbon (C3) will be the most downfield signal.[6] The aromatic carbons (C4a, C5, C6, C7, C8, C8a) typically resonate between δ 110-150 ppm.[3] The carbon directly attached to the electronegative bromine (C7) will have its chemical shift significantly influenced. Quaternary carbons (C4a, C7, C8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • Upfield Region (δ < 100 ppm): This region contains the aliphatic carbons. C2, being a quaternary carbon attached to an electronegative oxygen, will be found around δ 80 ppm. The two equivalent methyl carbons will appear as a single strong signal in the most upfield region of the spectrum (δ ~25 ppm).

Part 4.3: Corroboration with 2D NMR Techniques

For a self-validating and authoritative assignment, 2D NMR experiments are indispensable.[9]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would confirm the connectivity of the aromatic protons. Cross-peaks would be observed between H5 and H6, and between H6 and H8, validating the proposed ABC spin system.

Sources

mass spectrometry of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a benzoxazinone derivative of interest in medicinal chemistry and drug discovery.[1] As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into experimental design, data interpretation, and structural validation. We will explore the critical role of ionization techniques, delve into the predictable and complex fragmentation patterns of the molecule, and provide robust, step-by-step protocols for its analysis using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The central theme is a self-validating analytical approach, where the unique isotopic signature of bromine serves as an internal confirmation for every fragment, ensuring the highest degree of confidence in structural elucidation.

Introduction: The Analyte and the Analytical Imperative

Profile of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazine core. This scaffold is recognized as a "biologically privileged structure" due to its prevalence in a wide range of pharmaceutically active molecules.[1] The specific analyte has a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of approximately 256.10 g/mol .[2] The presence of a bromine atom at the 7-position and a gem-dimethyl group at the 2-position are key structural features that dictate its mass spectrometric behavior. Its role as a synthetic intermediate for creating novel compounds makes its unambiguous identification and characterization paramount.[1]

The Power of Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, MS provides two critical layers of information:

  • Molecular Weight Confirmation: Soft ionization techniques can verify the molecular weight of the parent compound with high accuracy.

  • Structural Fingerprinting: Hard ionization techniques induce fragmentation, breaking the molecule into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure, providing a "molecular fingerprint" that allows for its definitive identification.[3]

Ionization Methodologies: Choosing the Right Tool

The initial step in any mass spectrometric analysis is the ionization of the analyte. The choice of ionization method fundamentally alters the resulting mass spectrum and the information that can be gleaned.

Electron Ionization (EI): The Hard Fragmentation Approach

Electron Ionization (EI) is a classic, high-energy technique where the sample is bombarded with electrons (typically at 70 eV), causing it to ionize and fragment extensively.[3][4]

  • Causality of Choice: For novel or unknown compounds, EI is the gold standard for structural elucidation. The significant energy imparted to the molecule leads to reproducible and predictable fragmentation patterns that are highly informative about the underlying chemical structure. This extensive fragmentation is crucial for building a library-searchable spectrum and for piecing together the molecular puzzle.[4]

  • Trustworthiness: The reproducibility of EI spectra allows for comparison with established databases and provides a high degree of confidence in identification. For halogenated compounds, EI-MS is a well-established technique.[5][6]

Electrospray Ionization (ESI): The Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC).[7][8][9] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

  • Causality of Choice: ESI is the preferred method for unequivocally determining the molecular weight of the analyte. Its gentle nature preserves the parent molecule, providing a clear and strong signal for the molecular ion. This is particularly useful when analyzing complex mixtures or when the compound is thermally labile and unsuitable for GC.[10] For benzoxazinone derivatives, ESI has been successfully applied to elucidate complex structures.[7][8]

  • Trustworthiness: By providing a clean signal of the molecular ion, ESI validates the starting point for any fragmentation analysis. The choice of positive or negative ion mode depends on the analyte's ability to accept or lose a proton. For this compound, the amide-like proton and carbonyl oxygen make it amenable to both modes, which can be tested empirically.

Predicted Mass Spectrum and Fragmentation Analysis

The structural features of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one give rise to a predictable and highly characteristic fragmentation pattern.

The Molecular Ion (M•+): The Infallible Signature of Bromine

The most telling feature of any bromine-containing compound's mass spectrum is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[11]

  • Expert Insight: This natural isotopic distribution means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[11] For our analyte, the molecular ion will be observed as two peaks at m/z 255 (containing ⁷⁹Br) and m/z 257 (containing ⁸¹Br). This M/M+2 pattern is a self-validating feature; if a fragment is proposed to contain the bromine atom, it must exhibit this same 1:1 doublet pattern. Its absence immediately invalidates the proposed structure.

Key Fragmentation Pathways under Electron Ionization (EI)

The high energy of EI will induce several characteristic cleavages. The primary fragmentation pathways are driven by the stability of the resulting radical cations and neutral losses.

  • Alpha-Cleavage (Loss of a Methyl Radical): The gem-dimethyl group at the C2 position is a prime site for fragmentation. The loss of a methyl radical (•CH₃, mass 15 Da) is a highly favorable process, leading to a stable acylium ion. This will produce a significant fragment ion pair at m/z 240/242 .

  • Loss of Carbon Monoxide (CO): The lactam (cyclic amide) structure contains a carbonyl group. The neutral loss of carbon monoxide (CO, mass 28 Da) is a very common fragmentation pathway for such compounds. This can occur from the molecular ion or subsequent fragments. For instance, loss of CO from the m/z 240/242 fragment would yield ions at m/z 212/214 .

  • Ring Cleavage: The heterocyclic ring can undergo cleavage. A plausible fragmentation involves the breaking of the C-O and C-N bonds, leading to the formation of a stable bromo-substituted aromatic ion.

  • Loss of the Gem-Dimethyl Group: A retro-Diels-Alder-like cleavage could result in the loss of isobutylene (C₄H₈, mass 56 Da) from the molecular ion, yielding a fragment at m/z 199/201 .

The proposed fragmentation cascade under EI conditions is visualized below.

G M m/z 255/257 (Molecular Ion, M•+) F1 m/z 240/242 M->F1 - •CH₃ (15 Da) F2 m/z 199/201 M->F2 - C₄H₈ (56 Da) F3 m/z 212/214 F1->F3 - CO (28 Da) F4 m/z 182 F2->F4 - Br• (79/81 Da)

Caption: Proposed EI fragmentation pathway for the analyte.

Tandem Mass Spectrometry (MS/MS) via ESI

To confirm these pathways with even greater certainty, tandem mass spectrometry (MS/MS) can be employed. In this technique, the protonated molecule ([M+H]⁺ at m/z 256/258) is isolated in the mass spectrometer and then fragmented by collision-induced dissociation (CID). The resulting daughter ions can be analyzed, directly linking fragments to the parent ion and confirming the proposed neutral losses.

Experimental Protocols

The following protocols provide a starting point for the analysis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Optimization may be required based on the specific instrumentation used.

Protocol for GC/EI-MS Analysis

This protocol is designed for structural confirmation through fragmentation analysis.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the analyte.

    • Dissolve in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40 - 400.

Protocol for LC/ESI-MS Analysis

This protocol is optimized for molecular weight confirmation and serves as the basis for MS/MS experiments.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of ~1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • Start at 30% B.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and equilibrate for 3 minutes.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow at 600 L/hr at a temperature of 350 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 100 - 500.

G cluster_0 Sample Preparation cluster_1 GC/EI-MS Path cluster_2 LC/ESI-MS Path cluster_3 Analysis Prep Dissolve Analyte in Appropriate Solvent GC Gas Chromatography (Separation) Prep->GC LC Liquid Chromatography (Separation) Prep->LC EI Electron Ionization (Hard Fragmentation) GC->EI MS Mass Analyzer (m/z Separation) EI->MS ESI Electrospray Ionization (Soft Ionization) LC->ESI ESI->MS Data Data Interpretation (Spectrum Analysis) MS->Data

Caption: General experimental workflow for MS analysis.

Data Interpretation and Validation

A Self-Validating System

The trustworthiness of the final identification comes from the convergence of multiple data points:

  • ESI-MS provides the accurate mass of the protonated molecular ion (m/z 256/258).

  • EI-MS provides the mass of the radical cation molecular ion (m/z 255/257).

  • The 1:1 isotopic pattern in the molecular ion confirms the presence of one bromine atom.

  • The key fragments identified in the EI spectrum must also exhibit this 1:1 isotopic pattern if they retain the bromine atom. This provides an internal check on the proposed fragmentation pathway.

Tabulated Summary of Expected Key Ions
m/z (⁷⁹Br/⁸¹Br)Proposed FormulaDescription of FragmentIonization Mode
255/257[C₁₀H₁₀BrNO₂]•+Molecular Ion (M•+)EI
256/258[C₁₀H₁₁BrNO₂]+Protonated Molecule ([M+H]⁺)ESI (+)
240/242[C₉H₇BrNO₂]•+Loss of methyl radical (•CH₃)EI
212/214[C₈H₇BrN]•+Loss of •CH₃ followed by loss of COEI
199/201[C₆H₄BrNO]•+Loss of isobutylene (C₄H₈)EI

Conclusion

The mass spectrometric analysis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a clear example of how a multi-faceted approach yields unambiguous structural confirmation. By strategically employing both hard (EI) and soft (ESI) ionization techniques, analysts can obtain complementary data for molecular weight verification and detailed structural fingerprinting. The intrinsic isotopic signature of the bromine atom serves as a powerful, self-validating tool that should be leveraged in the interpretation of every bromine-containing fragment. The protocols and fragmentation insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently characterize this compound and its analogues.

References

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Cutler, H. G. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066. [Link]

  • fateallchem. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Retrieved from fateallchem. [Link]

  • PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A. [Link]

  • MPG.PuRe. (n.d.). Figure S1. Retrieved from MPG.PuRe. [Link]

  • ResearchGate. (2018). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from ResearchGate. [Link]

  • York University. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from York University. [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from Research and Reviews. [Link]

  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives [adapted from Cambier et.... Retrieved from ResearchGate. [Link]

  • UVIC. (2015). Spatial effects on electrospray ionization response. Retrieved from UVIC. [Link]

  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from LCGC International. [Link]v)

Sources

infrared spectroscopy of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a foundational understanding of the molecule's vibrational properties. We will explore the theoretical basis for its IR spectrum, present a robust experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR, and provide a detailed interpretation of the resulting spectrum. This guide is designed for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control of complex organic molecules.

Introduction

The Benzoxazinone Scaffold: A Privileged Structure

The benzoxazinone core is a significant heterocyclic scaffold in organic and medicinal chemistry. These structures are recognized for their diverse biological activities and serve as building blocks for designing novel therapeutic agents.[1][2] The inherent chemical functionalities of the benzoxazinone ring system, including the lactam and ether linkages, offer opportunities for a wide range of chemical modifications, making them versatile intermediates in synthesis.[3][4]

Profile of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

The subject of this guide, 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (Molecular Formula: C₁₀H₁₀BrNO₂), is a specific derivative within this class.[5] Its structure is characterized by a benzoxazinone core with a bromine atom at the 7-position of the aromatic ring and a gem-dimethyl group at the 2-position. The bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the gem-dimethyl group influences the molecule's conformation and solubility.[6] Infrared spectroscopy is an indispensable, non-destructive technique for confirming the structural integrity of this molecule, verifying the presence of key functional groups, and ensuring sample purity.

Theoretical Vibrational Analysis

A molecule's infrared spectrum is a unique fingerprint determined by the vibrational modes of its constituent bonds. By dissecting the structure of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, we can predict the characteristic absorption bands.

Molecular Structure and Key Vibrational Units

The primary functional groups that dictate the IR spectrum of this molecule are the secondary lactam (N-H and C=O), the aromatic ring, the gem-dimethyl group, the aryl-ether linkage, and the carbon-bromine bond.

Caption: Key functional groups of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Predicted Infrared Absorption Frequencies

The vibrational frequencies of the molecule can be predicted by analyzing its functional groups in distinct regions of the IR spectrum.

  • High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of bonds to hydrogen.

    • N-H Stretching: The secondary lactam contains an N-H bond. A moderate, sharp absorption is expected in the range of 3200-3400 cm⁻¹. Its position can be influenced by hydrogen bonding in the solid state.

    • C-H Stretching: Two types of C-H stretches will be present. Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹ (3000-3100 cm⁻¹).[7][8] Aliphatic C-H stretches from the gem-dimethyl group will result in strong absorptions just below 3000 cm⁻¹ (2850-2970 cm⁻¹), corresponding to both asymmetric and symmetric modes.[9][10]

  • Double Bond Region (1900-1500 cm⁻¹): This region is crucial for identifying carbonyl and aromatic functionalities.

    • C=O Stretching (Amide I): The lactam carbonyl group will produce a very strong and sharp absorption. For a six-membered lactam ring, this "Amide I" band is typically observed around 1670 cm⁻¹.[11] This is one of the most diagnostic peaks in the spectrum.

    • C=C Stretching (Aromatic): The carbon-carbon stretching vibrations within the benzene ring will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ range.[8]

    • N-H Bending (Amide II): The in-plane bending of the N-H bond in the secondary lactam, known as the "Amide II" band, is expected around 1550 cm⁻¹.[12]

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of structural information from various stretching and bending vibrations.

    • C-H Bending: The gem-dimethyl group should exhibit a characteristic doublet around 1380 cm⁻¹ due to symmetric C-H bending. Asymmetric bending will appear near 1465 cm⁻¹.

    • C-O Stretching: Strong absorptions corresponding to the C-O-C aryl-alkyl ether linkage are expected. Asymmetric stretching often appears in the 1230-1270 cm⁻¹ range, while symmetric stretching is found at lower wavenumbers.[13][14]

    • C-N Stretching: The stretching of the C-N bond within the lactam ring typically occurs in the 1350-1200 cm⁻¹ region.[12]

    • C-Br Stretching: The vibration of the carbon-bromine bond will produce an absorption in the low-frequency end of the fingerprint region, typically between 690-515 cm⁻¹.[7][15]

    • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the 900-675 cm⁻¹ region.[8] The specific pattern can help confirm the substitution on the benzene ring.

Summary of Expected Vibrational Modes
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Lactam3400 - 3200Medium
Aromatic C-H StretchBenzene Ring3100 - 3000Weak to Medium
Aliphatic C-H Stretch (Asymmetric)gem-Dimethyl~2960Strong
Aliphatic C-H Stretch (Symmetric)gem-Dimethyl~2870Medium to Strong
C=O Stretch (Amide I)Lactam Carbonyl1680 - 1660Very Strong, Sharp
Aromatic C=C StretchBenzene Ring1600 - 1450Medium to Weak
N-H Bend (Amide II)Secondary Lactam1560 - 1540Medium to Strong
Aliphatic C-H Bend (Asymmetric)gem-Dimethyl~1465Medium
Aliphatic C-H Bend (Symmetric)gem-Dimethyl~1380 (doublet)Medium
C-O-C Stretch (Asymmetric)Aryl-Alkyl Ether1270 - 1230Strong
C-N StretchLactam1350 - 1200Medium
Aromatic C-H Out-of-Plane BendSubstituted Benzene900 - 675Strong
C-Br StretchAryl Bromide690 - 515Medium to Strong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The trustworthiness of spectroscopic data hinges on a meticulous experimental approach. For a solid sample like 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity, speed, and minimal sample preparation.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is recommended. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Step-by-Step Data Acquisition Protocol (ATR-FTIR)

This protocol is designed to be a self-validating system, ensuring data quality and reproducibility.

  • Background Spectrum Collection:

    • Ensure the ATR crystal surface (diamond) is impeccably clean. Clean with a solvent-grade isopropanol-soaked, non-abrasive wipe and allow it to fully evaporate.

    • Lower the ATR anvil and collect a background spectrum. This is a critical step that measures the ambient environment (atmosphere, instrument optics, and crystal) and will be subtracted from the sample spectrum.

    • Causality: An accurate background scan is essential to remove interfering signals from CO₂ (~2350 cm⁻¹) and H₂O (broad bands around 3400 cm⁻¹ and sharp rotational lines at ~1600 cm⁻¹), ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one powder onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque mechanism.

    • Causality: Sufficient and consistent pressure is required to ensure intimate contact between the sample and the ATR crystal. This is necessary for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality spectrum. Inconsistent pressure is a major source of poor reproducibility.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

    • The instrument software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil with isopropanol to prevent cross-contamination before the next measurement.

Data Processing

Modern FTIR software often includes algorithms for automatic data processing.

  • ATR Correction: An ATR correction algorithm should be applied. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum, with more accurate relative peak intensities.

  • Baseline Correction: If the baseline is sloped or curved, a baseline correction should be applied to ensure accurate peak picking and integration.

Spectral Interpretation and Analysis

Interpreting the spectrum involves correlating the observed absorption bands with the predicted vibrational modes. The key is to identify the diagnostic peaks that confirm the presence of the core functional groups.

  • Confirmation of the Lactam Core: The two most important peaks are the C=O (Amide I) stretch and the N-H stretch. Look for a very strong, sharp peak around 1670 cm⁻¹ and a medium peak near 3300 cm⁻¹ . The presence of both is strong evidence for the secondary lactam ring.

  • Verification of Aliphatic and Aromatic Moieties: The C-H stretching region should be carefully examined. The presence of peaks both slightly above 3000 cm⁻¹ (aromatic) and strong peaks below 3000 cm⁻¹ (aliphatic) confirms this aspect of the structure.[8]

  • Identification of the gem-Dimethyl Group: In the fingerprint region, the presence of a distinct doublet around 1380 cm⁻¹ is a classic indicator of a gem-dimethyl group.

  • Evidence for Ether and Bromo Substituents: A strong, broad absorption in the 1270-1230 cm⁻¹ range will point to the C-O-C ether stretch. A band in the low-frequency region, below 700 cm⁻¹ , can be tentatively assigned to the C-Br stretch, though this region can be complex.[7][15]

By systematically working through the spectrum and assigning these key bands, a researcher can confidently confirm the identity and structural integrity of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Conclusion

Infrared spectroscopy is a powerful and efficient tool for the structural characterization of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. A thorough understanding of group frequencies allows for a detailed prediction of the IR spectrum, which can be confirmed using a straightforward and reproducible experimental protocol like ATR-FTIR. The key diagnostic bands—particularly the Amide I C=O stretch, the N-H stretch, and the distinct C-H stretching and bending modes—provide unambiguous confirmation of the molecule's core structure. This guide provides the theoretical foundation and practical methodology necessary for scientists to confidently acquire and interpret the infrared spectrum of this compound and its derivatives.

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  • Peak areas of CH2 symmetric and asymmetric stretching bands in the IR... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023, December 27). PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

The Emerging Therapeutic Potential of 7-Bromo-Benzoxazinone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. Among these, halogenated benzoxazinones, particularly those substituted at the 7-position, are gaining significant attention for their potential to yield compounds with enhanced therapeutic properties. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and key experimental protocols for the evaluation of 7-bromo-benzoxazinone derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to investigate this promising class of compounds.

Introduction: The Benzoxazinone Scaffold and the Significance of Halogenation

Benzoxazinones are bicyclic heterocyclic compounds that have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The versatility of the benzoxazinone core allows for substitutions at various positions, enabling the fine-tuning of its biological profile.

Halogenation is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom, in particular, can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, substitution at the 7-position of the benzoxazinone ring with an electron-withdrawing group like a nitro group has been shown to be favorable for anticancer activity.[1] While direct and extensive studies on 7-bromo-benzoxazinone derivatives are still emerging, the existing literature on related halogenated and 7-substituted analogues suggests that this class of compounds holds significant therapeutic promise.

Synthesis of 7-Bromo-2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives

The synthesis of 7-bromo-2-aryl-4H-3,1-benzoxazin-4-one derivatives can be efficiently achieved through the condensation of 4-bromoanthranilic acid with various aryl acid chlorides. This method, adapted from the synthesis of analogous 7-nitro derivatives, provides a versatile route to a library of 7-bromo-benzoxazinones with diverse substitutions on the 2-aryl ring.[1]

Rationale for Synthetic Strategy

The selection of 4-bromoanthranilic acid as the starting material directly incorporates the desired 7-bromo substitution into the final benzoxazinone scaffold. The use of different aryl acid chlorides allows for the systematic investigation of structure-activity relationships (SAR) by modifying the electronic and steric properties of the substituent at the 2-position. Pyridine is employed as a base to neutralize the hydrogen chloride gas generated during the reaction, driving the reaction to completion.

Experimental Protocol: Synthesis of a Representative 7-Bromo-2-Aryl-4H-3,1-Benzoxazin-4-one

Materials:

  • 4-Bromoanthranilic acid

  • Substituted aryl acid chloride (e.g., benzoyl chloride)

  • Pyridine (anhydrous)

  • Appropriate solvent (e.g., anhydrous dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoanthranilic acid (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2-3 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add the substituted aryl acid chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-bromo-2-aryl-4H-3,1-benzoxazin-4-one derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of 7-Bromo-2-Aryl-4H-3,1-Benzoxazin-4-one start 4-Bromoanthranilic Acid + Aryl Acid Chloride reaction Condensation Reaction (Pyridine, DCM) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Bromo-2-Aryl-4H-3,1- Benzoxazin-4-one purification->product characterization Spectroscopic Characterization (NMR, MS) product->characterization G cluster_workflow Anticancer Activity Evaluation Workflow start Synthesized 7-Bromo- Benzoxazinone Derivatives mtt_assay In Vitro Cytotoxicity (MTT Assay) Determine IC50 values start->mtt_assay apoptosis_assay Apoptosis Detection (Hoechst Staining) Assess nuclear morphology mtt_assay->apoptosis_assay mechanism_studies Mechanism of Action Studies (e.g., Western Blot for apoptotic proteins) apoptosis_assay->mechanism_studies data_analysis Data Analysis and SAR Determination mechanism_studies->data_analysis lead_compound Identification of Lead Compound(s) data_analysis->lead_compound

Workflow for anticancer activity evaluation.
Antimicrobial Activity

Benzoxazine derivatives have been reported to possess promising antimicrobial properties against a range of bacteria and fungi. [4]The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Prepare a twofold serial dilution of the 7-bromo-benzoxazinone derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

Enzyme Inhibition

Certain benzoxazinone derivatives have been identified as potent inhibitors of various enzymes, such as α-chymotrypsin. [5]The 7-bromo substitution could play a crucial role in the binding affinity and inhibitory potency of these compounds against specific enzymatic targets.

While specific data for 7-bromo-benzoxazinone derivatives is limited, a study on α-chymotrypsin inhibition by various benzoxazinones indicated that halogen substitution on the 2-phenyl ring can influence activity. [5]This suggests that the position and nature of the halogen are critical for inhibitory potential.

Compound (General Structure)Substituent (R)IC₅₀ (µM) for α-Chymotrypsin [5]
Benzoxazinone Derivative H> 500
Benzoxazinone Derivative 2-F-Ph7.22 ± 0.75
Benzoxazinone Derivative 2-Cl-Ph8.15 ± 0.45
Benzoxazinone Derivative 2-Br-Ph6.99 ± 0.29

This table is illustrative and shows the effect of halogen substitution at the 2-phenyl position, highlighting the importance of halogenation on biological activity. Further studies are needed to determine the specific effects of a 7-bromo substitution.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for benzoxazinone and other related heterocyclic systems, several SAR insights can be postulated for 7-bromo-benzoxazinone derivatives:

  • The 7-Bromo Substituent: The bromine atom at the 7-position, being an electron-withdrawing group, is expected to influence the electronic properties of the benzoxazinone ring system. This can affect the molecule's interaction with biological targets and its overall reactivity. Furthermore, its lipophilic nature may enhance cell membrane permeability.

  • The 2-Aryl Substituent: The nature and position of substituents on the 2-aryl ring are critical for modulating biological activity. Electron-donating or electron-withdrawing groups, as well as steric factors, will likely have a significant impact on the potency and selectivity of the compounds.

  • Overall Molecular Conformation: The planarity and conformational flexibility of the entire molecule will influence its ability to fit into the binding pockets of target proteins.

Conclusion and Future Directions

7-Bromo-benzoxazinone derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the known impact of halogenation on biological activity, makes it an attractive area for further investigation.

Future research should focus on the synthesis of a diverse library of 7-bromo-2-aryl-4H-3,1-benzoxazin-4-one derivatives and their systematic evaluation in a battery of biological assays. In-depth mechanistic studies on the most potent compounds will be crucial to elucidate their mode of action and to guide the rational design of next-generation drug candidates. The technical protocols and insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry.

References

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Institutes of Health. Available at: [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[6][7]xazin-4-ones as potent anticancer and antioxidant agents. (2020). PubMed Central. Available at: [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. Available at: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. (2025). ResearchGate. Available at: [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.). PubMed Central. Available at: [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2025). ResearchGate. Available at: [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-Alkylation of 7-bromo-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkyl Benzoxazinones in Drug Discovery

The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. These structures are integral to a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. N-substituted benzoxazinones, in particular, have garnered significant attention as their substitution at the nitrogen atom allows for the modulation of physicochemical properties and biological targets. The introduction of diverse alkyl groups at the N4 position can influence potency, selectivity, and pharmacokinetic profiles, making the N-alkylation of the benzoxazinone core a critical transformation in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the methodologies for the N-alkylation of 7-bromo-2H-benzo[b]oxazin-3(4H)-one, a key intermediate for accessing a range of functionalized molecules. The presence of the bromine atom at the 7-position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, thereby expanding the accessible chemical space. We will delve into the mechanistic underpinnings of the N-alkylation reaction, present detailed experimental protocols, and provide tabulated data to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Mechanistic Considerations: The Chemistry of Lactam N-Alkylation

The N-alkylation of 7-bromo-2H-benzo[b]oxazin-3(4H)-one, a cyclic amide (lactam), proceeds via a nucleophilic substitution reaction, most commonly an SN2 mechanism. The core principle involves the deprotonation of the relatively acidic N-H proton of the lactam to generate a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide or sulfonate, to form the desired N-alkylated product.

The key steps and influencing factors are:

  • Deprotonation: A suitable base is required to abstract the N-H proton. The pKa of the N-H proton in benzoxazinones is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. Common bases include strong hydrides like sodium hydride (NaH) or milder carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • Nucleophilic Attack: The resulting amide anion is a potent nucleophile that attacks the electrophilic carbon of the alkylating agent. The reaction rate is dependent on the nature of the leaving group (e.g., I > Br > Cl > OTs) and the steric hindrance at the electrophilic carbon. Primary alkyl halides are generally the most reactive and are less prone to side reactions like elimination.

  • Solvent Effects: The choice of solvent is crucial for solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly employed as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

The general mechanism can be visualized as follows:

N_Alkylation_Mechanism Benzoxazinone 7-Bromo-2H-benzo[b]oxazin-3(4H)-one (N-H) Anion Amide Anion Benzoxazinone->Anion + Base Base Base AlkylHalide R-X (Alkyl Halide) Product 4-Alkyl-7-bromo-2H-benzo[b]oxazin-3(4H)-one Anion->Product + R-X Byproduct Base-H⁺ + X⁻

Caption: General mechanism of N-alkylation of 7-bromo-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

Two primary methodologies are presented for the N-alkylation of 7-bromo-2H-benzo[b]oxazin-3(4H)-one: a classical approach using a strong base and a modern, rapid microwave-assisted method.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is a robust and widely applicable procedure for the N-alkylation of lactams and is suitable for a broad range of alkylating agents. The use of sodium hydride ensures complete deprotonation of the starting material.

Materials:

  • 7-bromo-2H-benzo[b]oxazin-3(4H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 7-bromo-2H-benzo[b]oxazin-3(4H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or a homogeneous suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 1-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

Protocol1_Workflow A 1. Dissolve 7-bromobenzoxazinone in anhydrous DMF/THF B 2. Cool to 0°C and add NaH A->B C 3. Stir at 0°C to RT B->C D 4. Cool to 0°C and add alkyl halide C->D E 5. Stir at RT until completion (TLC) D->E F 6. Quench with sat. aq. NH4Cl E->F G 7. Extract with EtOAc F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Workflow for classical N-alkylation using NaH.

Protocol 2: Rapid Microwave-Assisted N-Alkylation

This method offers a significant reduction in reaction time and often leads to cleaner reactions with higher yields. It is particularly advantageous for high-throughput synthesis and library generation. This protocol is adapted from a procedure for the N-alkylation of the parent 2H-1,4-benzoxazin-3(4H)-one[1].

Materials:

  • 7-bromo-2H-benzo[b]oxazin-3(4H)-one

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

  • Microwave vial

  • Microwave synthesizer

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Mixture: In a microwave vial, combine 7-bromo-2H-benzo[b]oxazin-3(4H)-one (1.0 eq), the alkyl halide (1.5-2.0 eq), and finely powdered potassium carbonate or cesium carbonate (2.0 eq).

  • Solvent Addition: Add a minimal amount of DMF or NMP (just enough to create a slurry, often a few drops are sufficient).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes). Note: Optimize the time and temperature for each specific substrate and alkylating agent.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-alkylated product.

Protocol2_Workflow A 1. Combine reactants and base in a microwave vial B 2. Add a few drops of DMF/NMP A->B C 3. Irradiate in microwave synthesizer B->C D 4. Cool and dilute with EtOAc and water C->D E 5. Extract and wash D->E F 6. Dry and concentrate E->F G 7. Purify product F->G

Caption: Workflow for microwave-assisted N-alkylation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the N-alkylation of 7-bromo-2H-benzo[b]oxazin-3(4H)-one based on analogous reactions of benzoxazinones and related lactams. Actual yields may vary depending on the specific reaction setup and purity of reagents.

EntryAlkylating Agent (R-X)BaseSolventMethodTemp. (°C)TimeYield (%)Reference
1Methyl IodideNaHDMFClassicalRT2 h>90Adapted from[2]
2Ethyl BromideNaHTHFClassicalRT4 h85-95Adapted from[2]
3Benzyl BromideNaHDMFClassicalRT3 h>90Adapted from[2]
4Allyl BromideK₂CO₃DMFMicrowave10010 min80-90Adapted from[1]
5Propargyl BromideCs₂CO₃DMFMicrowave8015 min75-85Adapted from[1]
6Ethyl BromoacetateK₂CO₃DMFMicrowave10010 min70-80Adapted from[1]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. To ensure the trustworthiness and reproducibility of these experiments, the following self-validating measures should be implemented:

  • Starting Material Purity: The purity of the 7-bromo-2H-benzo[b]oxazin-3(4H)-one should be confirmed by ¹H NMR and/or melting point analysis prior to use.

  • Anhydrous Conditions: For the classical method using NaH, strict anhydrous conditions are paramount. Solvents should be freshly distilled or obtained from a solvent purification system. Glassware should be flame-dried or oven-dried.

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC is crucial to determine the endpoint and prevent the formation of byproducts due to prolonged reaction times or excessive heating.

  • Product Characterization: The identity and purity of the final N-alkylated product must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The N-alkylation of 7-bromo-2H-benzo[b]oxazin-3(4H)-one is a fundamental transformation that opens the door to a vast array of novel chemical entities with potential applications in drug discovery and materials science. The classical and microwave-assisted protocols detailed in this guide provide reliable and efficient pathways to these valuable compounds. The choice of methodology will depend on the specific research needs, with the classical approach offering broad applicability and the microwave method providing a significant acceleration of the synthetic process. Further exploration into greener solvents and catalytic N-alkylation methods could enhance the sustainability of these synthetic routes.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Yin, J., et al. (2011). Synthesis of 2H-benzo[b][1]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6439-6442. [Link]

  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, 2003(10), 681-682. [Link]

  • Vila, S., et al. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Molecules, 13(4), 831-840. [Link]

  • Reddy, C. V., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6683. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2021). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules, 26(16), 4996. [Link]

  • Coppola, G. M. (1999). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Journal of Heterocyclic Chemistry, 36(3), 563-588. [Link]

  • P. Venturello and M. Barbero. (2008). Sodium hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Application and Protocol Guide for the Microwave-Assisted Synthesis of N-Substituted Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted benzoxazinones, leveraging the efficiency and control of microwave-assisted organic synthesis (MAOS). We will explore the underlying principles of microwave heating, detail the synthesis of the core benzoxazinone scaffold, and provide protocols for subsequent N-substitution, a key step in the diversification of this important heterocyclic motif for drug discovery and materials science.

Introduction: The Significance of Benzoxazinones and the Microwave Advantage

Benzoxazinones are a privileged class of heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1] Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The ability to efficiently synthesize and functionalize the benzoxazinone scaffold is therefore of significant interest to the medicinal and organic chemist.

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[3][4] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations. By directly heating the reactants and solvents through dielectric heating, microwaves provide rapid, uniform, and efficient energy transfer.[4][5] This often leads to dramatic reductions in reaction times (from hours to minutes), improved yields, and higher product purity.[3][4] Furthermore, the ability to perform reactions under solvent-free conditions aligns with the principles of green chemistry, reducing environmental impact.[1][6]

This application note will focus on a two-step approach for the synthesis of N-substituted benzoxazinones: first, the efficient microwave-assisted synthesis of the benzoxazine-2,4-dione core, followed by a protocol for N-alkylation.

The Core Synthesis: Microwave-Assisted Formation of Benzoxazine-2,4-diones

A highly efficient and environmentally friendly one-step synthesis of benzoxazine-2,4-diones has been developed using phthalic anhydride derivatives and trimethylsilyl azide (TMSA) under microwave irradiation.[1][6] This method offers significant advantages over conventional heating, most notably a drastic reduction in reaction time and often an increase in yield.[3][4]

Reaction Mechanism

The proposed mechanism for the microwave-assisted synthesis of benzoxazine-2,4-diones from phthalic anhydride and TMSA is a concerted process that is significantly accelerated by microwave energy. The rapid and uniform heating facilitates the necessary molecular rearrangements and eliminations to form the heterocyclic ring system efficiently.

Reaction_Mechanism cluster_0 Reactants cluster_1 Microwave Irradiation cluster_2 Product Formation A Phthalic Anhydride C Intermediate Formation A->C Reaction with TMSA B Trimethylsilyl Azide (TMSA) B->C D Benzoxazine-2,4-dione C->D Ring Closure & Rearrangement E Nitrogen Gas (N2) C->E Elimination F Hexamethyldisiloxane C->F Elimination

Caption: Proposed reaction pathway for benzoxazine-2,4-dione synthesis.

Protocol 1: Microwave-Assisted Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione

This protocol is adapted from a reported efficient synthesis of benzoxazine-2,4-diones.[3][6]

Materials:

  • Phthalic anhydride

  • Trimethylsilyl azide (TMSA)

  • Diethyl ether

  • Microwave reactor vial (10 mL) with a stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 10 mL microwave reactor vessel, add phthalic anhydride (1.0 mmol).

  • Add trimethylsilyl azide (1.0 mmol, 1.0 equiv.).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C and hold for 8 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Wash the resulting solid with diethyl ether (2 x 3 mL) to remove any unreacted starting materials and byproducts.

  • Dry the solid product under vacuum to obtain the pure 2H-3,1-benzoxazine-2,4(1H)-dione.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

ProductMethodReaction TimeYield (%)Reference
2H-3,1-benzoxazine-2,4(1H)-dione Conventional17 hours70%[3]
Microwave 8 minutes 85% [3]
Guaiacol-derived benzoxazines Conventional90 - 180 minutesGood[3]
Microwave 6 minutes Good [3]

N-Substitution of the Benzoxazinone Core

The introduction of substituents on the nitrogen atom of the benzoxazinone ring is a crucial step for generating diverse libraries of compounds for biological screening. While direct one-pot syntheses of N-substituted benzoxazinones exist, a versatile two-step approach involving the N-alkylation or N-arylation of the pre-formed benzoxazinone core offers greater flexibility in substituent introduction.

Protocol 2: Proposed Microwave-Assisted N-Alkylation of 2H-3,1-Benzoxazine-2,4(1H)-dione

This protocol is based on established methods for the microwave-assisted N-alkylation of related heterocyclic systems, such as isatin.

Materials:

  • 2H-3,1-benzoxazine-2,4(1H)-dione (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor vial with a stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • In a microwave reactor vial, create an intimate mixture of 2H-3,1-benzoxazine-2,4(1H)-dione (1 mmol), the desired alkyl halide (1.1 mmol), and the base (K₂CO₃ or Cs₂CO₃, 1.3 mmol).

  • Add a few drops of DMF or NMP to create a slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically for each substrate.

  • After cooling, add ice-water to the reaction mixture.

  • The N-alkylated product will often precipitate and can be collected by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

N_Alkylation_Workflow A Mix Benzoxazinone, Alkyl Halide & Base B Add drops of DMF/NMP A->B C Microwave Irradiation B->C D Cooling C->D E Work-up (Ice-water) D->E F Isolation & Purification E->F

Caption: Workflow for the N-alkylation of benzoxazinones.

Troubleshooting and Optimization

Problem Potential Cause Troubleshooting Step Explanation
Low or No Product Yield Inefficient Heating Select a solvent with a high dielectric constant (e.g., DMF, DMSO). For solvent-free reactions, ensure reactants absorb microwaves.The ability of the reaction mixture to absorb microwave radiation is crucial for efficient heating.[4]
Poor Microwave Absorption If reactants and solvent are poor microwave absorbers, add a susceptor (e.g., silicon carbide, graphite).Susceptors absorb microwave energy and transfer it to the reaction mixture via conduction.[4]
Decomposition of Starting Material or Product Excessive Temperature Reduce the reaction temperature or shorten the irradiation time. Consider using pulsed heating.High temperatures can lead to the degradation of thermally sensitive functional groups.
Formation of Byproducts Localized Overheating (Hotspots) Ensure efficient stirring of the reaction mixture.Microwaves can sometimes heat non-uniformly, leading to hotspots where side reactions can occur.
Incorrect Reagent Stoichiometry Carefully control the stoichiometry of the reactants.An excess of one reactant can lead to the formation of undesired byproducts.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of N-substituted benzoxazinones. The protocols and guidelines presented in this application note demonstrate the power of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. By leveraging the principles of microwave heating and adapting established protocols, researchers can efficiently access a wide array of N-substituted benzoxazinone derivatives for applications in drug discovery, materials science, and beyond.

References

  • Sarmiento-Sánchez, J. I., Ochoa-Terán, A., Picos-Corrales, L. A., Osuna-Martínez, L. U., Montes-Ávila, J., & Bastidas-Bastidas, P. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(4), 255-263. [Link]

  • Sharma, V., et al. (2017). Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxo-2-phenylethylidenes-linked 2-Oxobenzo[6][7]oxazines and 2-Oxoquino[6][7]oxalines: Synthetic Applications, Antioxidant Activity, SAR and Cytotoxic Studies. Acta Chimica Slovenica, 64(4), 988-1004. [Link]

  • Al-Warhi, T., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry, 12. [Link]

  • Jadhav, P. B., et al. (2026). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. Progress in Chemical and Biochemical Research, 9(2), 118-129. [Link]

  • Reddy, T. R., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(15), 5808. [Link]

  • Chakravorty, R., et al. (2010). MICROWAVE ASSISTED ONE POT DRY MEDIA SYNTHESIS OF 4H-BENZO[6][8] OXAZIN-4-ONES FROM ISATOIC ANHYDRIDE. Trade Science Inc.[Link]

  • Patneedi, C. B., & D, R. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Indo American Journal of Pharmaceutical Research, 5(02).
  • Jadhav, P. B., et al. (2026). Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Progress in Chemical and Biochemical Research, 9(2), 118-129.
  • Singh, P., & Kumar, A. (2014). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 6(5), 1003-1008.
  • Shinde, A., Deshmukh, N., & Zangade, S. (2020). Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity. Org. Commun., 13(4), 184-192.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 859-867.
  • Ozden, S., et al. (2025). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one.
  • Pratyush, K., Asnani, A., & Chaple, D. (2025). DEVELOPMENT OF NOVEL PROCESS FOR SYNTHESIS OF 2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE THROUGH MICROWAVE SYNTHESIZER. European Journal of Biomedical and Pharmaceutical Sciences.
  • Kumar, S., & Singh, O. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(8), 1147-1153.
  • Sharma, A., & Kumar, P. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-6.

Sources

Application Notes and Protocols for the Purification of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Chromatographic Purification

7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. Molecules of this structural family are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties[1]. The benzoxazinone scaffold is considered a "privileged structure" in pharmaceutical research, meaning it can bind to multiple biological targets with high affinity[2].

Synthetic routes to benzoxazinone derivatives, while often efficient, can yield crude products containing unreacted starting materials, reaction byproducts, and isomers. For the advancement of drug development and to ensure reproducible biological data, the isolation of the target compound in high purity is paramount. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it[3][4].

This document provides a comprehensive guide to the purification of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one using silica gel column chromatography. The protocols herein are designed to be a robust starting point for researchers, providing not just a step-by-step methodology, but also the underlying principles for experimental choices, enabling adaptation and optimization for specific research contexts.

Predicted Physicochemical Properties and Chromatographic Behavior

While detailed experimental data for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is not extensively published, we can infer its properties based on its structure and data from similar compounds.

PropertyPredicted CharacteristicRationale and Implication for Chromatography
Polarity Moderately polarThe presence of a lactam (cyclic amide) and an ether linkage contributes to its polarity. The bromine atom and the aromatic ring add some non-polar character. This moderate polarity makes it an ideal candidate for normal-phase chromatography on silica gel.
Solubility Soluble in moderately polar organic solventsExpected to be soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Sparingly soluble in non-polar solvents like hexanes and potentially poorly soluble in highly polar protic solvents like methanol or water. This solubility profile is critical for sample loading onto the column.
UV-active YesThe benzoxazinone core is a chromophore that will absorb UV light, allowing for easy visualization on TLC plates with a UV indicator and for monitoring column fractions by UV-Vis spectroscopy if desired.

Anticipated Impurities from a Plausible Synthetic Route

A common synthetic route to 2H-benzo[b][5][6]oxazin-3(4H)-ones involves the reaction of a substituted 2-aminophenol with an α-haloacyl halide[5]. For the target compound, a plausible synthesis would involve the reaction of 4-bromo-2-aminophenol with 2-bromo-2-methylpropanoyl bromide.

Potential Impurities Include:

  • Unreacted 4-bromo-2-aminophenol: A highly polar compound that will likely have a low Rf value on TLC and will be strongly retained on the silica column.

  • Unreacted 2-bromo-2-methylpropanoyl bromide (and its hydrolysis product): A reactive and likely volatile compound. Its hydrolysis product, 2-bromo-2-methylpropanoic acid, is highly polar.

  • N-acylated intermediate (not cyclized): More polar than the final product due to the free phenolic hydroxyl group.

  • O-acylated byproduct: An isomer of the N-acylated intermediate, also more polar than the target compound.

  • Poly-acylated byproducts: Possible if the reaction conditions are not carefully controlled.

Understanding these potential impurities is key to developing a chromatographic method that effectively separates them from the desired product.

Experimental Workflow for Purification

The purification process follows a logical sequence from initial analysis of the crude material by Thin Layer Chromatography (TLC) to the final isolation of the pure compound via column chromatography.

Caption: Workflow for the purification of the target compound.

Detailed Protocols

Part 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To determine the optimal solvent system (mobile phase) for the separation of the target compound from its impurities. An ideal solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Spotting capillaries

  • Crude reaction mixture

  • Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm)

Protocol:

  • Prepare the TLC Chamber: Line the inside of the TLC chamber with filter paper and add a small amount of the chosen developing solvent (e.g., 20% EtOAc in hexanes). Close the chamber and allow it to saturate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spotting the Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of the TLC plate. Keep the spot as small as possible.

  • Developing the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm and circle them with a pencil.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the Rf of the target spot is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc in hexanes).

    • If the Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., decrease the percentage of EtOAc).

    • Test various ratios of hexanes:EtOAc (e.g., 9:1, 8:2, 7:3) until the target compound has an Rf of ~0.3 and is well-separated from major impurities.

Part 2: Column Chromatography Protocol

Objective: To perform a preparative separation of the crude mixture to isolate pure 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Mobile phase (optimized from TLC)

  • Crude product

  • Collection tubes or flasks

  • Air supply (for flash chromatography) or gravity feed

Protocol:

Caption: Step-by-step column chromatography procedure.

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel (typically 30-100 times the weight of the crude product) with the initial, less polar mobile phase to form a slurry[7].

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to drain some solvent, which helps in compacting the silica bed.

    • Add a protective layer of sand (approx. 1 cm) on top of the settled silica gel.

    • Continuously add the mobile phase and drain it through the column until the silica bed is stable and equilibrated. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel[7].

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column either by gravity or by applying gentle air pressure (flash chromatography).

    • Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the target compound. For example, start with 10% EtOAc in hexanes and gradually increase to 20%, 30%, etc., based on TLC analysis.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting alternate fractions on a TLC plate and developing it in the optimized solvent system.

    • Identify the fractions containing the pure product.

  • Isolation:

    • Combine the fractions that contain only the pure target compound.

    • Remove the solvent using a rotary evaporator to yield the purified 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase.Re-optimize the solvent system using TLC.
Column was packed unevenly.Ensure the silica slurry is homogeneous and tap the column during packing.
Cracked or Channeled Column The column ran dry.Always keep the solvent level above the top of the silica bed.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Compound Elutes Too Quickly Mobile phase is too polar.Use a less polar solvent system.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors and silica dust.

  • Solvent Handling: Organic solvents are flammable and can be toxic. Avoid contact with skin and eyes, and keep away from ignition sources.

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully to minimize dust formation.

References

  • Shridhar, D., Jogibhukta, M., & Krishnan, V. (1982). A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2026). MSDS of 7-Bromo-3,4-dihydro-2H-benzo[5][6]oxazine hydrochloride. Retrieved from [Link]

  • Li, W., & Wu, X.-F. (2014). Palladium-Catalyzed Carbonylation of N-(o-Bromoaryl)amides with Paraformaldehyde as the Carbonyl Source. The Journal of Organic Chemistry, 79(21), 10410–10416.
  • Zhang, T., Dong, M., Zhao, J., Zhang, X., & Mei, X. (2019). Synthesis and Antifungal Activity of Novel Pyrazolines and Isoxazolines Derived from Cuminaldehyde. Journal of Pesticide Science, 44(3), 181–186.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • Shridhar, D. R., Jogibhukta, M., & Krishnan, V. (1982). A general and convenient synthesis of 2H-1, 4-benzoxazin-3 (4H)-ones.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, 2-aminobenzoxazin-4-ones, and 2-amino-4H-3,1-benzothiazin-4-ones. Synlett, 28(05), 589-592.
  • El-Faham, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3123.

  • Wang, Y., et al. (2012). Synthesis of 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.

  • Shariat, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molbank, 2004(3), M383.

Sources

Application Note: High-Purity Refinement of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a key heterocyclic intermediate in synthetic chemistry. The primary method detailed is a single-solvent recrystallization using ethanol, a technique selected for its efficacy with similar benzoxazinone structures. An alternative solvent/anti-solvent protocol is also presented to accommodate variations in crude sample purity and solubility. The guide explains the fundamental principles behind each step, ensuring researchers can not only execute the procedure but also adapt it based on experimental observations. This document is intended for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications.

Introduction and Principle of Recrystallization

7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinone family, a class of compounds recognized for its wide-ranging applications in medicinal chemistry and materials science.[1][2] The purity of such synthetic intermediates is paramount, as impurities can lead to side reactions, lower yields, and complications in biological assays.

Recrystallization is a robust and widely used technique for the purification of nonvolatile organic solids.[3] The process leverages the principle that the solubility of a compound in a given solvent increases with temperature.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5][6] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered nature of the crystal lattice selectively excludes impurity molecules, which remain dissolved in the surrounding solution (mother liquor).[3] The purified crystals are then isolated by filtration. A successful recrystallization hinges on the selection of an appropriate solvent system where the target compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.[6]

Materials and Equipment

Chemicals:

  • Crude 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Ethanol (Reagent grade or higher)

  • Ethyl Acetate (Reagent grade or higher)

  • Hexanes (Reagent grade or higher)

  • Decolorizing carbon (if required)

  • Celite or filter aid (for hot filtration, if required)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, to minimize solvent loss)

  • Buchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Filter paper

  • Glass funnel (for hot filtration)

  • Spatulas and weighing paper

  • Melting point apparatus

  • TLC plates, chamber, and appropriate eluent system

Health and Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle halogenated organic compounds with care.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Recommended Recrystallization Protocols

Two primary protocols are presented. Protocol A is the preferred single-solvent method. Protocol B offers a solvent/anti-solvent alternative, which can be effective if the compound is too soluble in a single solvent even at low temperatures.

Protocol A: Single-Solvent Recrystallization with Ethanol

This is the recommended starting procedure, based on the general utility of ethanol for purifying heterocyclic compounds.[7]

  • Dissolution: Place the crude 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture gently on a hotplate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. It is critical to use the minimum volume of hot solvent necessary to achieve dissolution; excess solvent will reduce the final yield.[4]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight) of decolorizing carbon. Re-heat the solution to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If decolorizing carbon or insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a stemless glass funnel and pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor from the crystal surfaces.[3] Using cold solvent minimizes the loss of the purified product.

  • Drying: Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Solvent/Anti-Solvent Recrystallization with Ethyl Acetate/Hexanes

This method is useful when a compound has high solubility in one solvent (the "solvent") and low solubility in another miscible solvent (the "anti-solvent").[5]

  • Dissolution: Dissolve the crude solid in the minimum amount of warm ethyl acetate required for complete dissolution in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While stirring the solution at room temperature, slowly add hexanes dropwise. The anti-solvent reduces the overall solubility of the compound in the mixed solvent system.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid), indicating the point of saturation has been reached. If it becomes too cloudy, add a few drops of ethyl acetate to redissolve the precipitate.

  • Cooling and Isolation: Allow the solution to stand and cool, followed by further cooling in an ice bath as described in Protocol A. Collect, wash (with a cold ethyl acetate/hexanes mixture), and dry the crystals as previously detailed.

Experimental Workflow Visualization

The general procedure for recrystallization can be visualized as follows:

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation cluster_final Final Product start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Optional: Add Decolorizing Carbon dissolve->decolorize cool Slow Cooling to Room Temperature dissolve->cool hot_filter Optional: Hot Gravity Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration (Isolate Crystals) ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the purification of a solid compound by recrystallization.

Characterization and Purity Assessment

To validate the success of the purification, the following analyses are recommended:

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range. Compare the melting point of the recrystallized product to the crude material and literature values. A significant increase and sharpening of the melting point range indicate successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. After developing in an appropriate solvent system, the purified product should ideally show a single spot with a higher Rf value than most impurities, which should be concentrated in the mother liquor lane.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Compound "oils out" The boiling point of the solvent is higher than the melting point of the solute; the cooling process is too rapid.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and ensure the solution cools as slowly as possible. Consider switching to a lower-boiling point solvent.
Low recovery of purified product Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Optimize the solvent volume. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated before hot filtration.

Quantitative Data Summary

ParameterProtocol A (Ethanol)Protocol B (EtOAc/Hexane)
Primary Solvent EthanolEthyl Acetate
Anti-Solvent N/AHexanes
Dissolution Temp. ~78 °C (Boiling Point)~40-60 °C (Warm)
Crystallization Temp. Room Temp, then 0-4 °CRoom Temp, then 0-4 °C
Typical Purity >97% (Varies by crude)>97% (Varies by crude)
Key Advantage Simple, single-solvent system.Effective for highly soluble compounds.

References

  • Al-Hiari, Y. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. Available at: [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization. UC Davis Chem LibreTexts. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (2011). Recrystallization. Amrita OLabs. Available at: [Link]

  • Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). 7-Bromo-2H-benzo[b][5][8]oxazin-3(4H)-one. Available at: [Link]

  • Li, Y., et al. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Organic Letters, 25(27), 5036–5041. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 723-727. Available at: [Link]

  • MARZOUK, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. HETEROCYCLES, 91(7), 1398. Available at: [Link]

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Application Notes and Protocols for the Evaluation of the Anticancer Activity of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Topic: Investigation of the anticancer potential of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][3] In the realm of oncology, numerous benzoxazinone-based compounds have been synthesized and evaluated for their potential as anticancer agents.[1][4] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the lung, breast, colon, and liver.[1][5] Mechanistic studies on related benzoxazinone derivatives suggest that their anticancer effects can be attributed to the induction of apoptosis, DNA damage, and cell cycle arrest.[1][6][7] Some derivatives have also been found to elevate reactive oxygen species (ROS) levels, contributing to their apoptotic effects.[1][8]

This document provides a comprehensive guide for the initial in vitro characterization of a specific novel compound, 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (henceforth referred to as Cmpd-X for brevity). The protocols outlined herein are designed to be a self-validating system, enabling researchers to robustly assess its cytotoxic and mechanistic properties. This guide is structured to follow a logical experimental workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow: A Step-wise Approach to Characterization

A systematic evaluation of a novel compound's anticancer activity is crucial. The following workflow provides a logical progression of experiments to build a comprehensive profile of Cmpd-X's in vitro effects.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis a Cell Viability Assay (MTT/MTS) b Determine IC50 Values a->b Calculate c Apoptosis Assay (Annexin V/PI) b->c Proceed if cytotoxic d Cell Cycle Analysis (PI Staining) b->d Proceed if cytotoxic e Western Blot Analysis c->e Investigate key proteins d->e Investigate key proteins f Correlate Findings e->f g Hypothesize Mechanism of Action f->g

Caption: A logical workflow for the in vitro evaluation of an anticancer compound.

PART 1: Assessment of Cytotoxicity using MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture your cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Cmpd-X (e.g., 10 mM in DMSO).

    • Perform serial dilutions of Cmpd-X in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include appropriate controls:

      • Untreated control: Cells with medium only.

      • Vehicle control: Cells treated with the same concentration of DMSO as the highest Cmpd-X concentration.

      • Positive control: A known anticancer drug (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Cmpd-X or controls.

  • Incubation:

    • Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC50 Values
Cell LineCmpd-X IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)Experimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental Value
HCT-116 (Colon)Experimental ValueExperimental Value
Normal FibroblastsExperimental ValueExperimental Value

PART 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next crucial step is to determine how Cmpd-X induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10]

Protocol: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with Cmpd-X at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations will be distributed into four quadrants:

      • Q1 (Annexin V-/PI+): Necrotic cells

      • Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Q3 (Annexin V-/PI-): Viable cells

      • Q4 (Annexin V+/PI-): Early apoptotic cells

Hypothesized Apoptotic Pathway

Based on studies of related benzoxazinone compounds, Cmpd-X may induce apoptosis through the intrinsic (mitochondrial) pathway.[8][10]

G CmpdX Cmpd-X ROS ↑ ROS CmpdX->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by Cmpd-X.

PART 3: Investigating Effects on Cell Cycle Progression

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[11]

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment:

    • Seed and treat cells with Cmpd-X at IC50 and 2x IC50 concentrations as described for the apoptosis assay.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in a particular phase suggests cell cycle arrest.

PART 4: Western Blot Analysis of Key Regulatory Proteins

To further validate the findings from the flow cytometry assays, Western blotting can be used to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with Cmpd-X as previously described.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Suggested targets include:

      • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.

      • Cell Cycle: p53, p21, Cyclin B1, CDK1.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can build a strong foundational understanding of its anticancer potential. Positive and compelling results from these assays would warrant further investigation, including studies on other cancer cell lines, analysis of additional signaling pathways, and eventual progression to in vivo animal models.[2][12]

References

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). (2025). NIH.

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][13]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). PMC.

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). PMC.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.
  • Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. (2024). PMC.
  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (n.d.). MDPI.
  • Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13. (n.d.). Benchchem.
  • Synthesis and Screening of some benzoxazinone derivatives. (2019).
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). PubMed.

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). PMC.
  • Guideline for anticancer assays in cells. (n.d.).
  • Antitumor activity of a phenoxazine compound, 2-amino-4, 4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against human B cell and T cell lymphoblastoid cell lines: Induction of mixed types of cell death, apoptosis, and necrosis. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed.
  • Benzisothiazolones arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells. (n.d.). MedChemComm.
  • Antitumor activity of a phenoxazine compound, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against human B cell and T cell lymphoblastoid cell lines: induction of mixed types of cell death, apoptosis, and necrosis. (n.d.). PMC.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube.
  • Benzothiazine based acetohydrazides and acetamides as anticancer agents. (2019).
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][13]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (n.d.). ResearchGate.

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. (n.d.). PubMed.

Sources

Topic: Cytotoxicity Profiling of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one using the MTT Colorimetric Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a novel chemical entity's effect on cell viability is a cornerstone of toxicology and preclinical drug development. This document provides a detailed protocol for assessing the cytotoxic potential of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a compound belonging to the benzoxazine class of heterocycles. Benzoxazine scaffolds are recognized as privileged structures in medicinal chemistry, with analogues demonstrating a range of biological activities, including anti-proliferative effects against various cancer cell lines[1][2].

To quantify the cytotoxicity of this compound, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This well-established colorimetric method provides a robust and quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3]. The assay is inexpensive, reliable, and suitable for high-throughput screening, making it an essential tool in the initial assessment of a compound's therapeutic potential and toxicity profile[4][5].

Principle of the MTT Assay

The MTT assay's mechanism is predicated on the enzymatic activity of viable cells. The central principle is the reduction of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble, purple formazan product[5][6][7]. This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria[8][3].

Causality: The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells[8][4]. Dead or inactive cells lack the necessary enzymatic activity to reduce MTT and thus do not produce a colorimetric signal[6]. The insoluble formazan crystals are subsequently solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer.

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Enzymes Mitochondrial NAD(P)H-dependent Oxidoreductases MTT->Enzymes Enters Cell Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals Dissolved Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Quantified

Caption: Biochemical principle of the MTT assay.

Materials and Reagents

  • Biological Materials: Adherent cancer cell line (e.g., HeLa, A549, MCF-7). Cells should be in the logarithmic growth phase.

  • Test Compound: 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (CAS: 934993-58-5)[9].

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4.

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Serum-free, phenol red-free cell culture medium.

    • Trypsin-EDTA solution.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader with a 570 nm filter (a reference wavelength of >650 nm is recommended)[10].

    • Orbital shaker.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity. Optimization of cell seeding density and incubation times is critical and should be performed for each specific cell line prior to compound screening[11].

MTT_Workflow start Start prep Phase 1: Reagent & Compound Preparation start->prep seed Phase 2: Cell Seeding (96-well plate) prep->seed incubate1 Incubate 24h (Allow Adhesion) seed->incubate1 treat Phase 3: Compound Treatment (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Exposure Time) treat->incubate2 mtt_add Phase 4: Add MTT Reagent incubate2->mtt_add incubate3 Incubate 2-4h (Formazan Formation) mtt_add->incubate3 solubilize Add Solubilization Buffer (DMSO) incubate3->solubilize shake Incubate & Shake (Dissolve Crystals) solubilize->shake read Phase 5: Read Absorbance (570 nm) shake->read analyze Data Analysis (Viability %, IC50) read->analyze end End analyze->end

Caption: High-level experimental workflow for the MTT cytotoxicity assay.

Phase 1: Preparation of Reagents and Compound
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

    • Filter-sterilize the solution through a 0.2 µm filter to remove any insoluble particles.

    • Store in a light-protected container at 4°C for short-term use or -20°C for long-term storage[7].

    • Rationale: The MTT solution is light-sensitive and can degrade. Sterilization prevents contamination of cell cultures.

  • Test Compound Stock Solution (e.g., 10 mM):

    • Accurately weigh 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (MW: 256.10 g/mol )[9] and dissolve it in an appropriate volume of DMSO to create a high-concentration stock.

    • Store the stock solution at -20°C.

    • Rationale: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock allows for subsequent serial dilutions while keeping the final DMSO concentration in the culture low (<0.5%) to avoid solvent-induced cytotoxicity[12].

Phase 2: Cell Culture and Seeding
  • Cell Preparation: Culture cells in T-75 flasks until they reach 70-80% confluency. Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

  • Seeding: Dilute the cell suspension in complete culture medium to the predetermined optimal density (typically 5,000-10,000 cells/well for many adherent lines)[11].

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Best Practice: To avoid the "edge effect"—variability caused by uneven evaporation in outer wells—fill the perimeter wells with 100 µL of sterile PBS or medium without cells[11].

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Rationale: This incubation period allows the cells to adhere to the plate surface and resume their normal logarithmic growth before compound exposure[8].

Phase 3: Compound Treatment
  • Prepare Serial Dilutions: On the day of treatment, prepare serial dilutions of the 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one stock solution in complete culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.

  • Set Up Controls (Crucial for Data Validation):

    • Untreated Control: Wells with cells treated only with complete medium. Represents 100% cell viability.

    • Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used in the dilutions. This control assesses the effect of the solvent on cell viability.

    • Blank/Background Control: Wells containing only medium (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.

  • Administer Treatment: Carefully remove the old medium from the wells and add 100 µL of the freshly prepared compound dilutions and controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Rationale: The choice of incubation time depends on the compound's expected mechanism of action and the cell line's doubling time.

Phase 4: MTT Assay Procedure
  • Microscopic Examination: Before adding the MTT reagent, observe the cells under a microscope to note any morphological changes, signs of stress, or precipitation of the compound.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL)[10].

    • Expert Tip: To avoid interference from components like phenol red or serum, some protocols recommend replacing the treatment medium with 100 µL of serum-free, phenol red-free medium before adding the MTT solution[13].

  • Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible intracellular purple formazan crystals[14].

  • Solubilize Formazan Crystals:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals[15].

    • Rationale: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution is a common source of error[13].

  • Mix: Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the formazan is completely dissolved, resulting in a homogenous purple solution. Protect the plate from light during this step.

Phase 5: Data Collection
  • Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. If available, use a reference wavelength of 630 nm or higher to reduce background noise.

  • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance value of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: The viability of cells treated with the compound is expressed as a percentage relative to the untreated control.

    Formula: Percent Viability (%) = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) * 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot a dose-response curve with the compound concentrations on the x-axis (logarithmic scale) and the corresponding percent viability on the y-axis.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism or Microsoft Excel) to fit the data to a sigmoidal dose-response curve and calculate the precise IC₅₀ value[16][17].

Sample Data Presentation
Compound Concentration (µM)Mean Absorbance (570 nm)Corrected AbsorbancePercent Viability (%)
0 (Untreated Control)1.2501.200100.0
0 (Vehicle Control)1.2451.19599.6
11.1501.10091.7
100.9000.85070.8
500.6500.60050.0
1000.3000.25020.8
2000.1500.1008.3
Blank (Medium Only)0.050--

Note: This is hypothetical data for illustrative purposes.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance Microbial contamination; Interference from phenol red/serum; Incomplete removal of medium.Use sterile technique; Use phenol red-free/serum-free medium for the MTT incubation step; Optimize wash steps[11].
Low Absorbance Signal Cell seeding density is too low; Insufficient MTT incubation time; Cells are unhealthy or not in log phase.Optimize cell number via titration; Increase MTT incubation time (up to 4 hours); Use healthy, low-passage cells[11].
High Variability Between Replicates Inconsistent pipetting; Edge effect; Incomplete formazan solubilization.Use a multichannel pipette; Do not use outer wells for experimental samples; Ensure thorough mixing after adding DMSO[11].
Compound Interference The test compound is colored or has reducing/oxidizing properties.Run a control with the compound in cell-free medium to measure its intrinsic absorbance or reactivity with MTT[13].

Conclusion

This application note provides a comprehensive and robust protocol for determining the in vitro cytotoxicity of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. By adhering to the detailed steps and incorporating the necessary controls, researchers can generate reliable and reproducible data, including a precise IC₅₀ value. This information is critical for the preliminary assessment of the compound's safety profile and for guiding further investigation in the drug discovery pipeline.

References

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things (TFOT). [Link]

  • PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link] (Note: Link may be to a PDF download, providing a general landing page if deep link breaks).

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • How can I calculate IC50 from mtt results? ResearchGate. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8]oxazin-4-ones as potent anticancer and antioxidant agents. National Center for Biotechnology Information (PMC). [Link]

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herbicidal properties of 7-bromo substituted benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the . This document provides a scientific rationale, synthesis strategies, and detailed protocols for the evaluation of this novel class of potential herbicides.

Introduction: The Quest for Novel Herbicides

The escalating challenge of herbicide-resistant weeds necessitates the discovery of new herbicidal compounds with novel modes of action.[1] Natural products have historically been a rich source of inspiration for agrochemical development.[1] Among these, benzoxazinones, a class of secondary metabolites found in grasses like maize, wheat, and rye (Poaceae family), stand out for their allelopathic, insecticidal, and antimicrobial properties.[2][3]

The primary natural benzoxazinones, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one), are stored in plants as inactive glucosides.[4][5] Upon tissue damage by herbivores or pathogens, glucosidases release the unstable aglycones, which are the biologically active forms.[4][6] These compounds and their degradation products exhibit significant phytotoxicity, making them excellent templates for the development of new, nature-inspired herbicides.[7][8]

This guide focuses on a synthetic derivative class: 7-bromo substituted benzoxazinones . By exploring the structure-activity relationships of the benzoxazinone core, we can logically propose that halogenation at the C-7 position of the aromatic ring could enhance herbicidal efficacy. This hypothesis is grounded in previous findings where halogen substitutions, particularly fluorination at C-7, led to compounds with high phytotoxic activity.[9] This document provides the scientific framework and actionable protocols to synthesize and validate the herbicidal potential of 7-bromo substituted benzoxazinones.

Scientific Rationale: Structure-Activity Relationship (SAR)

The herbicidal activity of benzoxazinones is highly dependent on their chemical structure. Modifications at three key positions—C-2, N-4, and the aromatic ring—can dramatically alter their phytotoxicity.[9]

  • C-2 and N-4 Positions : Studies have shown that the absence of a hydroxyl group at the C-2 position and the presence of a hydroxyl group at the N-4 position (as in D-DIBOA) are conditions that increase phytotoxicity.[10][11]

  • Aromatic Ring : The aromatic ring offers a prime site for functionalization to modulate the compound's electronic properties and lipophilicity, which are crucial for transport into and action within the target plant.[8][12] Research into substituting aromatic protons has revealed that halogenation can be a particularly effective strategy.[9] For instance, 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (7F-D-DIBOA) was identified as a highly selective and phytotoxic compound.[9]

Hypothesis : Bromine, being a halogen like fluorine but with greater size and different electronic properties, may offer a unique profile of activity. Substituting the C-7 position with a bromine atom is hypothesized to enhance the lipophilicity and potentially the binding affinity of the molecule to its target site, thereby increasing its herbicidal potency. The protocols outlined below are designed to systematically test this hypothesis.

General Mechanism of Action

Benzoxazinoids exert their biological effects through multiple mechanisms, reflecting their chemical reactivity. While the precise target can vary, their general modes of action are understood to involve:

  • Electrophilic Attack : The unstable aglycones can undergo a ring-opening reaction to form an α-oxo-aldehyde, which is a potent electrophile capable of reacting with nucleophilic residues in proteins and other biomolecules, leading to enzyme inactivation and cellular disruption.[2]

  • Enzyme Inhibition : Benzoxazinones have been shown to inhibit various enzymes, including plasma membrane H+-ATPase and cholinesterases.[13] Some synthetic benzoxazinone-based herbicides, such as flumioxazin, act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key component in chlorophyll and heme biosynthesis.[14] It is plausible that 7-bromo derivatives could share this mode of action.

  • Degradation to Active Byproducts : In the soil and within plant tissues, benzoxazinones degrade into other compounds, such as 2-aminophenoxazin-3-ones, which can exhibit even greater and more stable phytotoxicity than the parent molecules.[7][15]

The following diagram illustrates the general activation and degradation pathway of natural benzoxazinoids, which serves as the foundation for our synthetic analogues.

G cluster_plant Inside Plant Cell cluster_activation Activation (Tissue Damage) cluster_degradation Environmental/Metabolic Degradation Glucoside Benzoxazinone Glucoside (e.g., DIMBOA-Glc) [Stable, Stored] Aglucone Active Aglucone (e.g., DIMBOA) [Unstable, Phytotoxic] Glucoside->Aglucone β-glucosidase Benzoxazolinone Benzoxazolinone (e.g., MBOA) Aglucone->Benzoxazolinone Spontaneous Degradation Target1 Enzyme Inhibition (e.g., PPO, ATPase) Aglucone->Target1 Aglucone->Target1 Target2 Electrophilic Attack (Cellular Damage) Aglucone->Target2 Aglucone->Target2 Phenoxazinone Aminophenoxazinone (e.g., AMPO) [Stable, Highly Phytotoxic] Benzoxazolinone->Phenoxazinone Microbial Biotransformation G Start 4-Bromo-2-aminophenol + Ethyl Chloroacetate Step1 Step 1: O-Alkylation (K₂CO₃, DMF) Start->Step1 Intermediate Ethyl 2-(2-amino-4- bromophenoxy)acetate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (NaH, THF) Intermediate->Step2 Product 7-Bromo-(2H)-1,4- benzoxazin-3(4H)-one Step2->Product Purify Purification & Characterization (Chromatography, NMR, MS) Product->Purify

Sources

Application Notes and Protocols for the Utilization of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive guide to the strategic use of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one , a versatile building block for the synthesis of novel bioactive compounds. We present its chemical characteristics, a proposed synthetic route, and detailed protocols for its derivatization via modern cross-coupling methodologies. Furthermore, we outline experimental protocols for screening the resulting compounds against key cancer-related targets, such as Cyclin-Dependent Kinase 9 (CDK9), the PI3K/mTOR signaling pathway, and the c-Myc G-quadruplex, reflecting the known mechanisms of action of related benzoxazinone derivatives.

Introduction: The Benzoxazinone Scaffold in Medicinal Chemistry

Benzoxazinone derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in the field of drug discovery. Their unique structural features allow them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.[1] Numerous studies have highlighted the potential of benzoxazinone-based compounds as potent agents against various diseases.

Derivatives of the 1,3-benzoxazine and 1,4-benzoxazinone core have been identified as potential antibacterial, neuroprotective, antitumor, antioxidant, and anti-inflammatory agents.[2] The versatility of the benzoxazinone scaffold allows for the synthesis of diverse libraries of compounds with tunable biological activities.

7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (Figure 1) is a particularly valuable starting material for drug discovery programs. The presence of a bromine atom at the 7-position offers a reactive handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The gem-dimethyl group at the 2-position can enhance metabolic stability and provide a distinct three-dimensional shape to the molecule.

Figure 1: Chemical Structure of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

PropertyValue
CAS Number 934993-58-5[3]
Molecular Formula C₁₀H₁₀BrNO₂[3]
Molecular Weight 256.10 g/mol [3]
Purity Typically >97%[3]
Appearance Solid
Storage Room temperature[3]

Synthesis of the Core Scaffold

The following diagram illustrates a proposed synthetic pathway:

G cluster_synthesis Proposed Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one start 2-Amino-4-bromophenol product 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one start->product Acylation and Cyclization reagent1 2-Bromo-2-methylpropanoyl bromide Base (e.g., Pyridine) Solvent (e.g., THF)

Caption: Proposed synthetic route for the target compound.

Strategic Derivatization via Cross-Coupling Reactions

The bromine atom at the 7-position of the benzoxazinone core is a key feature that allows for extensive chemical modifications. Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling are powerful tools for creating diverse libraries of novel compounds for biological screening.[4][5][6]

The following diagram illustrates the potential for derivatization:

G cluster_derivatization Derivatization of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one cluster_reactions Cross-Coupling Reactions cluster_products Derivative Classes start 7-Bromo-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, ligand, base) start->buchwald suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) start->sonogashira amino_prod 7-Amino Derivatives buchwald->amino_prod aryl_prod 7-Aryl/Heteroaryl Derivatives suzuki->aryl_prod alkynyl_prod 7-Alkynyl Derivatives sonogashira->alkynyl_prod

Caption: Cross-coupling strategies for derivatization.

Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of the 7-bromo-benzoxazinone core.

Materials:

  • 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.05 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the amine (1.2 eq) and potassium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general method for the introduction of aryl or heteroaryl groups at the 7-position.

Materials:

  • 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

  • Aryl- or heteroarylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) and the boronic acid (1.5 eq) in a mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to reflux (80-90 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Biological Screening Strategies and Protocols

Based on the known biological activities of benzoxazinone derivatives, newly synthesized compounds can be screened against several key targets implicated in cancer and other diseases.

CDK9 Kinase Inhibition Assay

Several benzoxazinone derivatives have been identified as inhibitors of CDK9, a key regulator of transcription.[7]

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T1 enzyme complex. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol Outline:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, a mixture of CDK9/Cyclin T1 and a fluorescein-labeled substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a terbium-labeled anti-phospho-substrate antibody.

  • Incubate to allow for antibody binding.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

PI3K/mTOR Pathway Inhibition Assay

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer.

Principle: This cell-based assay measures the phosphorylation status of key downstream targets of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein, in the presence of the test compound. This can be assessed by various methods, including Western blotting or cellular immunoassays (e.g., In-Cell Western, flow cytometry).

Protocol Outline (Flow Cytometry):

  • Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Fix and permeabilize the cells.

  • Stain with fluorescently labeled antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and phosphorylated S6 (e.g., p-S6 Ser235/236).

  • Analyze the cells by flow cytometry to quantify the levels of protein phosphorylation.

  • Determine the effect of the compound on the signaling pathway by comparing the fluorescence intensity of treated versus untreated cells.

c-Myc G-Quadruplex Stabilization Assay

The promoter region of the c-Myc oncogene can form a G-quadruplex structure, and stabilization of this structure can repress c-Myc transcription.

Principle: A fluorescence resonance energy transfer (FRET)-based melting assay can be used to assess the ability of a compound to stabilize the c-Myc G-quadruplex. A DNA oligonucleotide corresponding to the c-Myc promoter sequence is labeled with a FRET pair (e.g., FAM and TAMRA). In the folded G-quadruplex state, the FRET donor and acceptor are in close proximity, resulting in a low fluorescence signal. Upon thermal denaturation, the oligonucleotide unfolds, separating the FRET pair and leading to an increase in fluorescence. A stabilizing compound will increase the melting temperature (Tm) of the G-quadruplex.

Protocol Outline:

  • Prepare a solution of the dual-labeled c-Myc G-quadruplex-forming oligonucleotide in a potassium-containing buffer.

  • Add the test compound at various concentrations.

  • Measure the fluorescence intensity of the solution while gradually increasing the temperature (e.g., from 25 °C to 95 °C) using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.

  • Plot the fluorescence intensity against temperature to generate melting curves.

  • Determine the Tm for each concentration of the test compound. An increase in Tm indicates stabilization of the G-quadruplex.

Conclusion

7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a promising and versatile starting material for the development of novel therapeutic agents. Its amenability to a variety of chemical modifications, coupled with the proven biological relevance of the benzoxazinone scaffold, makes it an attractive candidate for lead generation and optimization in drug discovery programs targeting cancer and other diseases. The protocols outlined in this document provide a solid foundation for the synthesis, derivatization, and biological evaluation of novel compounds based on this valuable chemical entity.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Google Books.
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • 7-Bromo-2H-benzo[b][2][7]oxazin-3(4H)-one. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1). PubMed. Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][2][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of substituted benzo[e][2][8]oxazino analogs. (n.d.). CKT College. Retrieved January 19, 2026, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). UC Santa Barbara. Retrieved January 19, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • 7-Bromo-2H-benzo[b][2][7]oxazin-3(4H)-one. (n.d.). Sunway Pharm Ltd. Retrieved January 19, 2026, from [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][8]oxazin-4-ones as potent anticancer and antioxidant agents. (2020, April 13). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

Sources

The Versatile Scaffold: 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in Synthetic and Medicinal Chemistry

The Versatile Scaffold: 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one in Synthetic and Medicinal Chemistry

Introduction: The Privileged Benzoxazinone Core

The 2H-benzo[b][1][2]oxazin-3(4H)-one ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[3] Its rigid, planar structure is adept at engaging with biological targets, and derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The strategic placement of a bromine atom at the 7-position, as in 7-Bromo-2,2-dimethyl-2H-benzo[b][1,anilinone , transforms this already valuable core into a highly versatile platform for the synthesis of diverse chemical libraries through modern cross-coupling methodologies. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in creating novel molecular architectures for drug discovery and development.

Part 1: Synthesis of the Scaffold

The synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is most effectively approached in a two-step sequence: first, the construction of the 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one core, followed by selective bromination at the C-7 position.

Step 1.1: Synthesis of 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

The core structure is synthesized via the condensation of 2-aminophenol with 2-bromo-2-methylpropanoyl bromide. This reaction proceeds through an initial N-acylation of the aminophenol, followed by an intramolecular Williamson ether synthesis, where the phenoxide displaces the tertiary bromide to form the oxazine ring.

cluster_0Step 1: N-Acylationcluster_1Step 2: Intramolecular Cyclization2-Aminophenol2-AminophenolIntermediate_AmideN-(2-hydroxyphenyl)-2-bromo-2-methylpropanamide2-Aminophenol->Intermediate_Amide12-Bromo-2-methylpropanoyl_bromide2-Bromo-2-methylpropanoyl_bromide2-Bromo-2-methylpropanoyl_bromide->Intermediate_Amide2Base_SolventBase (e.g., Pyridine)Solvent (e.g., THF)Base_Solvent->Intermediate_AmideFinal_Product2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneIntermediate_Amide->Final_Product3Base_HeatBase (e.g., K2CO3)HeatBase_Heat->Final_Product

Caption: Synthetic workflow for the benzoxazinone core.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.2 eq.) to the solution.

  • Acylation: Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq.) in anhydrous THF to the cooled reaction mixture. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Acylation): Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyphenyl)-2-bromo-2-methylpropanamide.

  • Cyclization: To the crude intermediate, add acetone and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heating: Heat the mixture to reflux and stir for 4-6 hours. Rationale: The combination of a polar aprotic solvent and a mild inorganic base facilitates the intramolecular SN2 reaction, leading to ring closure.

  • Work-up and Purification (Cyclization): After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a solid.

Step 1.2: Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

The bromination of the benzoxazinone core is achieved through electrophilic aromatic substitution. The use of bromine in a non-polar solvent like chloroform has been shown to favor substitution at the 7-position of the parent (2H)-1,4-benzoxazin-3(4H)-one.[6]

  • Reaction Setup: Dissolve 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq.) in chloroform in a round-bottom flask protected from light.

  • Bromination: Slowly add a solution of bromine (1.05 eq.) in chloroform to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench excess bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one .

Part 2: Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 7-position of the scaffold is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the rapid generation of compound libraries. Below are detailed protocols for two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Scaffold7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-oneCoupled_Product7-Aryl-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-oneScaffold->Coupled_ProductBoronic_AcidArylboronic Acid(R-B(OH)2)Boronic_Acid->Coupled_ProductCatalyst_SystemPd Catalyst (e.g., Pd(PPh3)4)Base (e.g., K2CO3)Solvent (e.g., Dioxane/H2O)Catalyst_System->Coupled_Product

Caption: Suzuki-Miyaura coupling workflow.

  • Reaction Setup: To a Schlenk tube, add 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Then, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Rationale: The presence of water is often beneficial for the transmetalation step in the catalytic cycle.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the 7-aryl derivative.

EntryArylboronic AcidProductPredicted Yield (%)
1Phenylboronic acid7-Phenyl-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one85-95
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one80-90
33-Pyridylboronic acid7-(Pyridin-3-yl)-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one70-85
44-Fluorophenylboronic acid7-(4-Fluorophenyl)-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one82-92

Yields are predicted based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 7-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[2] This reaction allows for the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles.

Scaffold7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-oneCoupled_Product7-(R1R2N)-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-oneScaffold->Coupled_ProductAmineAmine (R1R2NH)Amine->Coupled_ProductCatalyst_SystemPd Catalyst (e.g., Pd2(dba)3)Ligand (e.g., XPhos)Base (e.g., NaOtBu)Solvent (e.g., Toluene)Catalyst_System->Coupled_Product

Caption: Buchwald-Hartwig amination workflow.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Heating: Seal the tube and heat the reaction mixture to 90-110 °C. Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl bromides.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the 7-amino derivative.

EntryAmineProductPredicted Yield (%)
1Morpholine7-(Morpholin-4-yl)-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one80-90
2Aniline7-(Phenylamino)-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one75-85
3Benzylamine7-(Benzylamino)-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one78-88
4Piperidine7-(Piperidin-1-yl)-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one82-92

Yields are predicted based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined in this guide provide a robust foundation for the synthesis of the scaffold and its subsequent diversification through powerful palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of aryl and amino substituents allows for the systematic exploration of the chemical space around the benzoxazinone core, facilitating the development of structure-activity relationships and the optimization of lead compounds for various therapeutic targets. Further exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, will undoubtedly expand the utility of this scaffold even further, paving the way for the discovery of the next generation of benzoxazinone-based therapeutics.

References

  • Hou, X., Mao, L., Zhang, H., Wang, L., He, B., Guo, J., & Wang, J. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1509520. [Link]

  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, 2003(10), 681-682. [Link]

  • Dong, F. D., Liu, D. D., Deng, C. L., Qin, X. C., Chen, K., Wang, J., ... & Ding, H. W. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo [b][1][2] oxazin-3 (4H)-one and 2H-benzo [b][1][2] oxazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & medicinal chemistry, 26(14), 3982-3991. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Li, Z., Liu, Y., Zhang, Y., Wang, Y., Zhang, N., & Li, Y. (2022). Design, synthesis and antifungal activity of novel 1, 4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1038165. [Link]

  • Moreno-Fuquen, R., Zabaloy, F., & Andricopulo, A. D. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. [Link]

  • Nguyen, D. T., Nguyen, D. V., Nguyen, H. V., Vu, G. H. T., Nguyen, H. X., Pham, T. H. T., ... & Duong, H. Q. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2] oxazin-3 (4H)-one as Potential Acetylcholinesterase Inhibitors. ACS omega. [Link]

  • Sumi, P., Zhimomi, B., Imchen, P., & Phom, M. C. (2021). Recent Advances in the Synthesis of 2H-1, 4-Benzoxazin-3-(4H)-ones and 3, 4-Dihydro-2H-1, 4-benzoxazines. ChemistrySelect, 6(31), 7959-7975. [Link]

  • Wang, C., Li, D., Wang, M., Wang, J., & Li, Y. (2012). Synthesis of 2H-benzo [b][1][2] oxazin-3 (4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 204-206. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Das, B. C., Madhukumar, A. V., Anguiano, J., & Mani, S. (2009). Design, synthesis and biological evaluation of 2H-benzo [b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & medicinal chemistry letters, 19(15), 4204-4206. [Link]

  • Hasui, T., Umehara, K., Miyake, Y., & Nishikawa, H. (2009). Synthesis of novel 1, 4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & medicinal chemistry, 17(2), 699-708. [Link]

  • Hou, X., Mao, L., Zhang, H., Wang, L., He, B., Guo, J., & Wang, J. (2024). 2H-1, 4-Benzoxazin-3 (4H)-one linked 1, 2, 3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1370908. [Link]

  • Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Németh, G., Wölfling, J., & Frank, É. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16(1), 1735-1742. [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylpropionyl bromide. [Link]

  • Sagam, T. R., Thirukovela, N., & Bollu, R. (2021). Recent advances in the synthesis of 2 H-1, 4-benzoxazin-3-(4 H)-ones and 3, 4-dihydro-2 H-1, 4-benzoxazines. ChemistrySelect, 6(31), 7959-7975. [Link]

  • Singh, N., & Singh, P. (2018). Synthesis of some Heterocyclic Compounds from 1, 4-Benzoxazine-3-one. International Journal of Scientific Research in Science and Technology, 4(8), 114-121. [Link]

  • Ukhin, L. Y., Suponitsky, K. Y., & Khrustalev, V. N. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of organic chemistry, 84(24), 16011-16021. [Link]

  • ResearchGate. (2019). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-bromo-2H-1,4-benzoxazin-3(4H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently encountered byproducts in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields a mixture of products with identical mass, but different retention times on LC/TLC. What is the likely cause?

A1: This is a classic symptom of isomeric byproduct formation, most commonly arising from competitive acylation at the nitrogen versus the oxygen of the 2-amino-4-bromophenol starting material.

  • Plausible Cause: The starting material, 2-amino-4-bromophenol, is an ambident nucleophile, meaning it has two reactive sites: the amino group (-NH2) and the phenolic hydroxyl group (-OH). While the desired reaction is N-acylation with chloroacetyl chloride followed by intramolecular cyclization, a competing reaction pathway involves O-acylation, which leads to the formation of an undesired isomer, 6-bromo-2H-1,3-benzoxazin-4(3H)-one, after cyclization.

  • Mechanistic Deep Dive: The regioselectivity of the initial acylation is the critical determining step. The nitrogen atom of the amino group is generally more nucleophilic than the oxygen of the hydroxyl group due to its lower electronegativity, which makes its lone pair of electrons more available for attack.[1] However, the reaction conditions, particularly the choice of base and solvent, can significantly influence the outcome. A strong base can deprotonate the phenol to form a highly nucleophilic phenoxide ion, increasing the rate of O-acylation.

    The diagram below illustrates the two competing pathways. The desired pathway involves N-acylation to form intermediate (A) , which then undergoes an intramolecular Williamson ether synthesis (O-alkylation) to yield the target molecule (T) . The side reaction proceeds via O-acylation to form intermediate (B) , which then undergoes intramolecular N-alkylation to form the isomeric byproduct (I) .

G cluster_main Synthesis of 7-bromo-2H-1,4-benzoxazin-3(4H)-one cluster_pathways Competing Initial Acylation cluster_products Final Products SM 2-Amino-4-bromophenol + Chloroacetyl Chloride N_Acyl Intermediate (A) N-acylated SM->N_Acyl N-Acylation (Desired) O_Acyl Intermediate (B) O-acylated SM->O_Acyl O-Acylation (Side Reaction) Target Target Product (T) 7-bromo-2H-1,4-benzoxazin-3(4H)-one N_Acyl->Target Intramolecular Cyclization (O-alkylation) Isomer Isomeric Byproduct (I) 6-bromo-2H-1,3-benzoxazin-4(3H)-one O_Acyl->Isomer Intramolecular Cyclization (N-alkylation)

Caption: Competing N- vs. O-acylation pathways.

  • Troubleshooting & Verification Protocol:

    • Acquire High-Resolution NMR Data: Differentiating between the N- and O-alkylated isomers is often challenging with simple 1H NMR. Advanced 2D NMR techniques are required.

    • Perform an HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For the desired 1,4-benzoxazinone, you will observe a correlation between the N-H proton and the carbonyl carbon (C=O). For the isomeric 1,3-benzoxazinone, you would see a correlation from the CH2 protons to the carbonyl carbon.[2]

    • Perform a ROESY/NOESY Experiment: A Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For the desired product, a correlation between the N-H proton and the adjacent CH2 protons should be observed.

  • Prevention & Optimization Strategy: To favor N-acylation, the nucleophilicity of the amino group must be enhanced relative to the hydroxyl group. This is typically achieved by carefully selecting the base and reaction conditions.

ParameterCondition Favoring N-Acylation (Desired)Condition Favoring O-Acylation (Byproduct)Rationale
Base Weak, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃)Strong base (e.g., NaH, NaOH, Et₃N)Weak bases are not strong enough to significantly deprotonate the phenol, preserving the higher intrinsic nucleophilicity of the amine.[3] Strong bases generate the highly reactive phenoxide, promoting O-acylation.
Solvent Aprotic polar solvents (e.g., Acetone, THF, DMF)Aprotic polar solvents can also favor O-acylation with strong bases.Solvents that can stabilize the transition state for N-acylation are preferred. The choice is often coupled with the base.[3]
Temperature Low to moderate (0 °C to RT)High temperaturesLower temperatures provide better kinetic control, favoring the more nucleophilic amine attack. Higher temperatures can overcome the activation barrier for O-acylation.
Order of Addition Add chloroacetyl chloride slowly to the mixture of aminophenol and base.Adding the aminophenol to a pre-mixed solution of base and acylating agent.Slow addition of the electrophile ensures it reacts preferentially with the more nucleophilic site under controlled conditions.
Q2: My reaction is sluggish, and I observe a significant amount of unreacted 2-amino-4-bromophenol along with some high molecular weight impurities. What's happening?

A2: This issue often points to incomplete cyclization and the formation of dimeric or polymeric byproducts, which can be exacerbated by certain reaction conditions.

  • Plausible Cause:

    • Incomplete Cyclization: The second step of the reaction, the intramolecular ring closure of the N-acylated intermediate, requires a base to deprotonate the phenol. If the base is too weak, consumed, or the temperature is too low, this step can stall, leaving the intermediate in the reaction mixture.

    • Dimerization: The N-acylated intermediate still possesses a nucleophilic phenoxide (formed by the base) and an electrophilic C-Cl bond. An intermolecular reaction between two molecules of this intermediate can occur, leading to the formation of a dimeric ether. Alternatively, the starting aminophenol can react with the intermediate. This is particularly problematic if the intramolecular cyclization is slow.[4]

  • Mechanistic Deep Dive: The formation of the desired product relies on an intramolecular SN2 reaction, which is kinetically favored over the corresponding intermolecular reaction (dimerization). However, if the reaction concentration is too high or the cyclization is sterically or electronically disfavored, the intermolecular pathway can become competitive.

G cluster_main Reaction Pathways from N-Acylated Intermediate cluster_products Possible Fates Intermediate Intermediate (A) N-(2-hydroxy-5-bromophenyl)-2-chloroacetamide Target Desired Product (T) Intramolecular Cyclization Intermediate->Target Favored Path (Intramolecular) Dimer Dimeric Byproduct Intermolecular Reaction Intermediate->Dimer Side Reaction (Intermolecular) Incomplete Incomplete Reaction (Intermediate Persists) Intermediate->Incomplete Stalled Reaction

Caption: Fates of the N-acylated intermediate.

  • Troubleshooting & Verification Protocol:

    • LC-MS Analysis: Use LC-MS to analyze the crude reaction mixture. Look for the mass of the uncyclized intermediate (M+234/236) and potential dimers (M+432/434/436, showing the characteristic bromine isotope pattern).

    • Monitor by TLC: Develop a TLC method that can separate the starting material, the intermediate, and the final product. The intermediate is typically more polar than the final cyclized product.

    • Isolate and Characterize: If a significant high MW peak is observed, attempt to isolate it via column chromatography for full characterization by NMR to confirm its dimeric structure.

  • Prevention & Optimization Strategy: The key is to promote the intramolecular cyclization step. A common and effective method is a two-step, one-pot procedure.

    Recommended Two-Step Protocol:

    • Step 1: N-Acylation

      • Dissolve 2-amino-4-bromophenol in a suitable aprotic solvent (e.g., acetone, ethyl acetate).

      • Add a mild base like sodium bicarbonate (NaHCO₃) in an aqueous solution.

      • Cool the mixture to 0-5 °C.

      • Slowly add a solution of chloroacetyl chloride in the same organic solvent.[5]

      • Stir at low temperature for 1-2 hours until TLC/LC-MS shows complete consumption of the starting material and formation of the intermediate.

    • Step 2: Cyclization

      • Add a stronger base, such as potassium carbonate (K₂CO₃), to the reaction mixture.

      • Heat the reaction to reflux.

      • Monitor the conversion of the intermediate to the final product by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

      • This sequential addition of bases ensures the acylation is selective for the amine first, and then the cyclization is driven to completion with a more appropriate base and thermal energy.

References

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation ? Available at: [Link][1]

  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link][2]

  • ResearchGate. An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. Available at: [Link][3]

  • NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][6]naphthyrin-5(6H)-one. Available at: [Link][7]

  • Semantic Scholar. SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Available at: [Link][4]

  • Google Patents. Technique for synthesizing o-chloroacetaminophenol. Available at: [5]

Sources

Technical Support Center: Optimization of N-Alkylation Reactions for Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of benzoxazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of benzoxazinones, providing potential causes and actionable solutions.

Question 1: I am observing low or no product yield in my N-alkylation reaction. What are the likely causes and how can I improve it?

Answer:

Low or no product yield is a common issue that can stem from several factors related to reactants, reagents, and reaction conditions.[1]

Potential Causes and Solutions:

  • Poor Reactivity of Starting Materials: Benzoxazinones with electron-withdrawing groups can be less nucleophilic and react more slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions.[1]

    • Solution: Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate. If using a less reactive alkyl halide, the addition of a catalytic amount of potassium iodide can facilitate the reaction.[2] For poorly nucleophilic benzoxazinones, a stronger base or higher reaction temperatures may be necessary.

  • Inappropriate Base Selection: The choice of base is critical for the deprotonation of the benzoxazinone nitrogen. An insufficiently strong base will result in a low concentration of the nucleophilic anion.

    • Solution: For standard N-alkylation with alkyl halides, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2][3] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[2] NaH is a stronger, non-nucleophilic base suitable for less acidic benzoxazinones.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of reactants or products.[1]

      • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can also be a valuable tool for accelerating the reaction.[2][4]

    • Solvent: The solvent plays a crucial role in solvating the reactants and reagents. Poor solubility of the base or the benzoxazinone can hinder the reaction.[2]

      • Solution: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally effective for N-alkylation reactions.[2][5] If solubility is an issue with bases like K₂CO₃ in solvents like acetone, switching to DMF or DMSO can be beneficial.[2]

  • Reagent Purity: Impurities in the starting materials, reagents, or solvent (especially water) can interfere with the reaction.

    • Solution: Ensure all starting materials and reagents are of high purity and that the solvent is anhydrous, particularly when using moisture-sensitive bases like NaH.

Question 2: My reaction is producing a significant amount of the O-alkylated side product. How can I improve the N-selectivity?

Answer:

The formation of O-alkylated products is a result of the ambident nucleophilic nature of the deprotonated benzoxazinone. The selectivity between N- and O-alkylation is influenced by several factors.[6]

Factors Influencing N- vs. O-Alkylation and Solutions:

  • Counter-ion: The nature of the cation associated with the benzoxazinone anion can influence the site of alkylation.

    • Solution: Softer cations, such as cesium, tend to favor N-alkylation. Using cesium carbonate as the base can therefore improve N-selectivity.

  • Solvent: The polarity of the solvent can affect the reactivity of the nucleophilic sites.

    • Solution: Polar aprotic solvents like DMF generally favor N-alkylation.[6] In contrast, non-polar solvents might favor O-alkylation in some cases.

  • Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) may show a higher propensity for O-alkylation, while softer alkylating agents (e.g., benzyl bromide) tend to favor N-alkylation.

  • Phase Transfer Catalysis (PTC): This technique can enhance N-alkylation selectivity.

    • Solution: Employing a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA) with an inorganic base (e.g., powdered NaOH or K₂CO₃) in a biphasic system or a polar aprotic solvent can promote N-alkylation.[4][7][8]

Question 3: I am observing the formation of over-alkylated products in my reaction. How can I prevent this?

Answer:

While less common with benzoxazinones compared to primary amines, over-alkylation can occur if there are other reactive sites in the molecule.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. A large excess can lead to unwanted side reactions.[1]

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of benzoxazinones?

A: The most prevalent methods include:

  • Reaction with Alkyl Halides: This is a classic S_N2 reaction where the benzoxazinone is deprotonated with a base, followed by reaction with an alkyl halide.[9]

  • Mitsunobu Reaction: This method is useful for alkylating with primary or secondary alcohols using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] It proceeds with inversion of stereochemistry at the alcohol carbon.[12]

  • Phase Transfer Catalysis (PTC): This technique is advantageous for reactions involving a solid or aqueous base and an organic solvent, often leading to milder reaction conditions and improved yields.[7][13]

  • Transition-Metal-Free Alkylation: Newer methods are emerging that utilize radical pathways for C-H alkylation on the benzoxazinone ring, though these are distinct from N-alkylation.[14][15][16][17]

Q2: How do I choose the right base for my N-alkylation reaction?

A: The choice of base depends on the acidity of the benzoxazinone N-H proton and the overall reaction conditions.

BaseStrengthCommon SolventsConsiderations
K₂CO₃ ModerateDMF, Acetonitrile, AcetoneA good starting point for many reactions. Can be slow with less reactive substrates.[5][18]
Cs₂CO₃ ModerateDMF, Acetonitrile, THFOften more effective than K₂CO₃ due to better solubility and the "cesium effect" which can enhance reactivity.[3]
NaH StrongTHF, DMFA powerful, non-nucleophilic base. Requires anhydrous conditions.
DBU Strong, Non-nucleophilicAcetonitrile, THFAn organic base that can be useful in certain contexts.[3]

Q3: What are the advantages and disadvantages of the Mitsunobu reaction for N-alkylation?

A: The Mitsunobu reaction offers a valuable alternative to traditional alkylation with halides.[19]

  • Advantages:

    • Uses readily available and often less hazardous alcohols as alkylating agents.[19]

    • Proceeds under mild, neutral conditions.

    • Results in a clean inversion of stereochemistry for secondary alcohols.[12]

  • Disadvantages:

    • Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can complicate purification.[9]

    • The azodicarboxylate reagents (DEAD, DIAD) are toxic and potentially explosive.[9]

    • The reaction is generally limited to acidic nucleophiles (pKa < 13).[11]

Q4: How can I effectively monitor the progress of my N-alkylation reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis and to check for isomeric products, LC-MS is highly recommended.

Q5: What are the best practices for purifying N-alkylated benzoxazinones?

A: Purification typically involves:

  • Work-up: After the reaction is complete, it is often quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane.[2] Washing with brine can help remove residual water.

  • Filtration: If solid byproducts are present (e.g., inorganic salts or TPPO from a Mitsunobu reaction), filtration may be necessary.[20]

  • Column Chromatography: This is the most common method for purifying the crude product. Silica gel is typically used, with a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) optimized by TLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and K₂CO₃

  • To a solution of the benzoxazinone (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq.) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

  • Dissolve the benzoxazinone (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.5 M).[20]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.[11][20]

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.[20]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Visual Guides

Caption: General workflow for the N-alkylation of benzoxazinones.

Troubleshooting_Workflow Start N-Alkylation Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Increase_Temp Increase Temperature Check_Yield->Increase_Temp Yes Success Successful Reaction Check_Side_Products->Success No Is_O_Alkylation O-Alkylation? Check_Side_Products->Is_O_Alkylation Yes Change_Base Use Stronger Base (e.g., NaH) Increase_Temp->Change_Base Change_Solvent Change Solvent (e.g., DMF, DMSO) Change_Base->Change_Solvent Change_Alkylating_Agent Use More Reactive Alkylating Agent Change_Solvent->Change_Alkylating_Agent Change_Alkylating_Agent->Start Use_PTC Use Phase Transfer Catalyst Is_O_Alkylation->Use_PTC Yes Other_Side_Product Other Side Products Is_O_Alkylation->Other_Side_Product No Change_Base_Cation Use Cs₂CO₃ Use_PTC->Change_Base_Cation Change_Base_Cation->Start

Caption: Troubleshooting workflow for N-alkylation reactions.

References

Sources

solubility issues of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Due to its hydrophobic benzoxazinone core, this molecule is anticipated to have low aqueous solubility, a common hurdle in experimental biology. This guide provides in-depth troubleshooting strategies, validated protocols, and the scientific rationale behind our recommendations to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: I dissolved 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in DMSO, but it immediately precipitated when I added it to my cell culture medium. What's happening?

A1: This phenomenon, often called "crashing out," is the most common issue for hydrophobic compounds. Your high-concentration stock solution is in an organic solvent (DMSO) where the compound is highly soluble. When this is introduced into the aqueous environment of your cell culture medium, the solvent is rapidly diluted. The compound is then exposed to an environment where its solubility is exceedingly low, causing it to precipitate out of the solution. The key is to manage this transition from an organic to an aqueous environment carefully.[1]

Q2: What is the best solvent for creating a stock solution of this compound?

A2: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules and its general compatibility with cell culture at low final concentrations.[2] The goal is to create a high-concentration stock solution (e.g., 10-100 mM) so that the volume of DMSO added to your assay is minimal.[1]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is a critical, cell-line-specific parameter that you must determine empirically. While many robust cell lines can tolerate up to 0.5% DMSO for short periods, sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%.[2][3] Exceeding 1% DMSO is generally cytotoxic and can lead to cell death or profound, unintended biological effects.[3] Always run a vehicle control (media with the same final DMSO concentration but without the compound) to account for any effects of the solvent itself.[4][5]

Final DMSO Concentration General Cellular Effect Recommendation
< 0.1% Generally considered safe for most cell lines with minimal effects.[3]Ideal Target
0.1% - 0.5% Tolerated by many robust cell lines, but may induce stress or differentiation in sensitive cells.[2][3]Acceptable, but requires validation
> 0.5% Increased risk of cytotoxicity, altered gene expression, and membrane permeability.[3][6]Avoid if possible; requires rigorous controls
> 1.0% Often causes significant cell stress, membrane damage, and cell death.[3]Not Recommended for most applications
Q4: My media looks cloudy after adding the compound. Can I just filter it to remove the precipitate?

A4: Filtering is not recommended . The precipitate is your active compound. By filtering it out, you are removing an unknown amount of the substance from your experiment, which invalidates your results as the final concentration is no longer accurate. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired working concentration.[4]

Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution

You add your DMSO stock to the assay media, and a precipitate (often appearing as a milky cloud or fine crystals) forms instantly.

Potential Cause Scientific Rationale Recommended Solution
High Final Concentration The desired working concentration of the compound exceeds its maximum solubility limit in the aqueous media.Decrease the final working concentration. It is critical to first determine the maximum soluble concentration using the protocol provided below.
Rapid Dilution Shock Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, giving the compound no time to interact with media components that might aid solubility (like serum proteins).[1]Perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, then use this intermediate dilution for your final preparation. Always add the compound solution to the media dropwise while gently vortexing or swirling.[1]
Low Media Temperature Solubility is often temperature-dependent. Adding the compound to cold media fresh from the refrigerator will significantly decrease its solubility.[1]Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1]
Issue 2: Delayed Precipitation in the Incubator

The media appears clear immediately after adding the compound, but after several hours or a day at 37°C, you observe crystals or a cloudy precipitate.

Potential Cause Scientific Rationale Recommended Solution
Interaction with Media Components Salts, phosphates, and other components in the media can interact with the compound over time, forming less soluble complexes.[1][7]Try a different basal media formulation if possible. Note that some compounds are less soluble in serum-free media due to the lack of solubilizing proteins like albumin.[4]
pH Shift from Cellular Metabolism As cells metabolize, they release byproducts (like lactic acid) that can lower the pH of the culture medium. If the compound's solubility is pH-sensitive, this can cause it to precipitate.[1]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently or use a more strongly buffered medium if compatible with your cells.
Evaporation In long-term cultures, evaporation from the culture plates can concentrate all media components, including your compound, pushing it beyond its solubility limit.[1][8]Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a high-quality, reliable stock solution.

Materials:

  • 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (MW: 256.10 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Volumetric flask (optional, for larger volumes)

  • Pipettes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 0.001 L * 256.10 g/mol = 0.002561 g = 2.56 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out approximately 2.56 mg of the compound into the tube. Record the exact mass.

  • Dissolution: Add the appropriate volume of DMSO to the tube to achieve a 10 mM concentration. For example, if you weighed exactly 2.56 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. If needed, brief sonication in a water bath can assist dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-blocking tubes.[9][10]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[10]

Workflow for Troubleshooting Solubility Issues

This diagram outlines a systematic approach to diagnosing and solving precipitation problems.

G start Precipitation Observed in Assay q1 When does it occur? start->q1 immediate Immediately upon addition to media q1->immediate delayed After incubation (hours/days) q1->delayed check_conc Is final concentration > 10 µM? immediate->check_conc check_stability Is the compound stable in media at 37°C? delayed->check_stability reduce_conc Action: Lower the final concentration. Determine max solubility (Protocol 2). check_conc->reduce_conc Yes check_dilution How was it diluted? check_conc->check_dilution No end Solution Clear & Experiment Validated reduce_conc->end serial_dilute Action: Use serial dilution method (Protocol 3). Add dropwise to warmed media. check_dilution->serial_dilute serial_dilute->end fresh_media Action: Prepare fresh compound-media solution more frequently. check_stability->fresh_media Unknown/No check_evap Is evaporation occurring? check_stability->check_evap Yes fresh_media->end humidify Action: Ensure proper incubator humidification. Use sealed plates. check_evap->humidify humidify->end

Caption: Troubleshooting flowchart for compound precipitation.

Protocol 2: Determining Maximum Soluble Concentration in Assay Media

Objective: To find the highest concentration of the compound that remains in solution under your exact experimental conditions.

Procedure:

  • Prepare a series of dilutions of your compound in your complete, pre-warmed (37°C) cell culture medium. For example, prepare tubes with final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is constant across all tubes.

  • Include a "vehicle control" tube containing only the medium and the same final concentration of DMSO.

  • Visually inspect each tube immediately for any signs of precipitation.

  • Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment (e.g., 24, 48 hours).

  • After incubation, visually inspect the solutions again for any delayed precipitation. A light microscope can be used to spot fine crystals.

  • The highest concentration that remains completely clear after incubation is the maximum soluble concentration you should use for your experiments.

Protocol 3: Recommended Serial Dilution Workflow

This method minimizes the "dilution shock" that causes precipitation.

G cluster_0 Preparation Steps cluster_1 Dilution Process stock Step 1: High-Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate Step 3: Intermediate Dilution Prepare a 100 µM solution by diluting stock into a small volume of pre-warmed medium (e.g., 2 µL stock + 198 µL media). Vortex gently. stock->intermediate 1:100 Dilution media Step 2: Pre-warm complete cell culture medium to 37°C media->intermediate final Step 4: Final Working Solution Use the intermediate dilution to prepare your final concentrations in the assay plate. intermediate->final Add to Assay

Caption: Recommended serial dilution workflow.

References
  • BenchChem. (2025).
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • BenchChem. (2025).
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Sigma-Aldrich. (n.d.).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?.
  • MCE. (n.d.). Compound Handling Instructions.
  • BenchChem. (2025).

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Technical Support Center: Troubleshooting Low Efficacy in Anticancer Assays with Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing benzoxazinone derivatives in anticancer assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to unexpectedly low or inconsistent efficacy in your experiments. Our approach is rooted in a mechanistic understanding of both the compounds and the assays, ensuring a rigorous and logical path to resolving your experimental hurdles.

Section 1: Foundational Knowledge - Understanding Your Benzoxazinone Derivative

Before delving into troubleshooting, it's crucial to appreciate the chemical nature of benzoxazinone derivatives. These heterocyclic compounds, while promising, possess characteristics that can influence their behavior in biological assays.[1][2]

Q1: What are the key structural features of benzoxazinone derivatives that might affect their stability in my assay?

The 1,4-benzoxazin-3-one core is susceptible to hydrolytic ring-opening, particularly under non-neutral pH conditions which can sometimes be encountered in cell culture media, especially with high cell metabolism leading to acidification.[3][4] The stability is also influenced by the substituents on the ring system. For instance, electron-withdrawing groups can affect the electrophilicity of the carbonyl group, potentially altering susceptibility to nucleophilic attack by components in the media or intracellularly.

A study on the hydrolysis of benzoxazines demonstrated that the oxazine ring can be opened under acidic conditions (HCl hydrolysis).[3][4][5] While cell culture media is buffered, localized pH changes in the microenvironment of the cells or long incubation times could contribute to gradual degradation.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to address specific problems you might be observing in your experimental results.

Category A: Compound-Related Issues

The primary suspect for low efficacy is often the compound itself. Issues with solubility, stability, and purity can prevent the derivative from reaching its target at the intended concentration.

This is a very common issue for hydrophobic small molecules. What you are likely observing is the compound crashing out of solution when the solvent environment changes from 100% DMSO to an aqueous medium.

Causality: The solubility of your compound in the final assay medium is significantly lower than in the stock DMSO. Even if you don't see visible precipitate, microscopic aggregates can form, drastically reducing the bioavailable concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Visual Inspection: After adding your compound to the medium, let it sit in the incubator for a short period (e.g., 15-30 minutes) and then visually inspect the wells or tube against a dark background. Look for cloudiness, schlieren lines, or a visible pellet.

  • Microscopic Examination: Pipette a small sample of the compound-media mixture onto a microscope slide and examine it under 10x or 20x magnification. Look for crystalline structures or amorphous precipitates.[6]

  • Solubility Assessment: Perform a formal solubility test. Prepare serial dilutions of your compound in the assay medium and use techniques like nephelometry or UV-Vis spectroscopy to determine the concentration at which precipitation occurs.

Solutions:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is typically below 0.5% to minimize solvent effects and reduce the likelihood of precipitation.

  • Use Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous media. A final concentration of 0.01-0.1% is often effective.

  • Formulation Strategies: For in vivo studies or persistent in vitro solubility issues, consider more advanced formulation strategies such as creating solid dispersions or using lipid-based formulations.[7][8]

Yes, compound instability in the culture medium is a significant factor that can lead to a loss of efficacy over time. The physiological conditions of a cell culture incubator (37°C, aqueous buffered environment) can promote the degradation of sensitive compounds.[9]

Causality: The benzoxazinone ring can undergo hydrolysis, or other substituents on your molecule may be labile. This degradation leads to a decrease in the concentration of the active compound over the course of the experiment.

Protocol for Assessing Compound Stability in Cell Culture Medium:

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the amount of your compound remaining over time.

Materials:

  • Your benzoxazinone derivative

  • Cell culture medium (e.g., DMEM) with and without serum

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Prepare a Standard Curve: Create a series of known concentrations of your compound in the mobile phase to generate a standard curve.

  • Sample Preparation:

    • Add your benzoxazinone derivative to cell culture medium (with and without 10% FBS) at the final assay concentration.

    • Incubate the solutions at 37°C in a CO2 incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of each solution.

  • Protein Precipitation: If the medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the samples onto the HPLC system.

    • Analyze the chromatograms to determine the peak area of your compound at each time point.

  • Data Analysis:

    • Use the standard curve to calculate the concentration of your compound at each time point.

    • Plot the concentration versus time to determine the degradation kinetics and half-life of your compound in the medium.

Data Interpretation:

Time (hours)Concentration in Media w/o Serum (µM)Concentration in Media w/ Serum (µM)
010.010.0
248.57.8
486.24.5
724.12.3

A significant decrease in concentration over time indicates compound instability. The faster decline in the presence of serum may suggest enzymatic degradation or binding to serum proteins.

Category B: Assay-Specific Issues

The choice of cytotoxicity assay can also be a source of misleading results. It's important to understand the mechanism of your assay and how your benzoxazinone derivative might interfere with it.

Yes, this is a known phenomenon. The MTT assay relies on the reduction of the tetrazolium salt MTT to a colored formazan product by cellular reductases. Compounds with reducing properties can directly reduce MTT, leading to a false-positive signal (i.e., an overestimation of cell viability).[10][11][12]

Causality: Certain chemical moieties, particularly those with antioxidant potential, can directly donate electrons to MTT, bypassing the cellular metabolic machinery. This leads to formazan production that is not proportional to the number of viable cells.

Troubleshooting Steps:

  • Cell-Free Assay:

    • Prepare a cell-free 96-well plate containing only culture medium.

    • Add your benzoxazinone derivative at the same concentrations used in your cell-based assay.

    • Add the MTT reagent and incubate for the standard time.

    • Add the solubilizing agent and read the absorbance.

    • A significant increase in absorbance in the absence of cells indicates direct interference.

  • Use an Orthogonal Assay: If interference is confirmed, switch to a cytotoxicity assay with a different detection principle.

Alternative Cytotoxicity Assays:

AssayPrincipleAdvantages
SRB (Sulforhodamine B) Stains total cellular protein.Less prone to interference from reducing compounds.
CellTiter-Glo® Measures intracellular ATP levels.Highly sensitive and rapid.
LDH (Lactate Dehydrogenase) Release Measures LDH released from damaged cells.Indicates membrane integrity.
Real-Time Impedance Monitoring Measures changes in electrical impedance as cells proliferate and die.Provides kinetic data and is label-free.

Yes, many small molecules, including heterocyclic compounds, are known to inhibit luciferase enzymes.[13][14][15][16] This would lead to a decrease in the luminescent signal that is independent of the biological effect on the reporter pathway.

Causality: The compound may bind to the active site of the luciferase enzyme or otherwise interfere with the enzymatic reaction that produces light.

Troubleshooting Diagram:

Caption: Decision tree for troubleshooting low luciferase signal.

Solutions:

  • Luciferase Inhibition Assay: Perform an in vitro assay using purified luciferase enzyme, its substrate (luciferin), and ATP. Add your compound at various concentrations to determine if it directly inhibits the enzyme's activity.

  • Use a Different Reporter System: If luciferase inhibition is confirmed, consider using a different reporter gene, such as Green Fluorescent Protein (GFP), or a different type of luciferase that may be less sensitive to your compound.

Category C: Cell-Related Issues

The biological context of your chosen cell line is paramount. Intrinsic or acquired resistance mechanisms can significantly impact the observed efficacy of your benzoxazinone derivative.

This is a common and biologically interesting observation. The differential sensitivity of cell lines can be attributed to several factors.

Potential Mechanisms:

  • Target Expression and Pathway Dependence:

    • The cellular target of your benzoxazinone derivative may be expressed at different levels in various cell lines. For example, if your compound targets a specific kinase, cell lines that are not dependent on that kinase for survival will be less sensitive.[3]

    • Benzoxazinone derivatives have been shown to induce apoptosis through p53 and caspase activation.[17] Cell lines with mutations in these pathways may exhibit resistance.

  • Drug Efflux:

    • Cancer cells can overexpress multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of xenobiotics out of the cell.[5][18][19][20] Your benzoxazinone derivative may be a substrate for these pumps.

  • Metabolism:

    • Cells can metabolize drugs into inactive forms. The expression of metabolic enzymes, such as cytochrome P450s, can vary significantly between cell lines.

Troubleshooting and Investigation:

  • Target Validation: Use techniques like Western blotting or qPCR to confirm the expression of the putative target in your panel of cell lines.

  • Efflux Pump Inhibition: Co-treat your cells with your benzoxazinone derivative and a known MDR pump inhibitor (e.g., verapamil for P-gp). A significant increase in efficacy in the presence of the inhibitor suggests that your compound is an efflux pump substrate.

  • Metabolite Analysis: Use techniques like LC-MS to analyze the cell culture medium and cell lysates for the presence of metabolites of your benzoxazinone derivative.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is a good starting concentration range for screening new benzoxazinone derivatives?

    • A: A common starting point for initial screening is a concentration range from 10 nM to 100 µM. However, this should be adjusted based on any prior knowledge of the compound's potency and its measured solubility in the assay medium.

  • Q: How can serum proteins in the culture medium affect my results?

    • A: Serum proteins, particularly albumin, can bind to small molecules, reducing their free and bioavailable concentration. This can lead to an underestimation of the compound's true potency. It is advisable to perform initial characterization in both the presence and absence of serum to assess this effect.

  • Q: My compound is highly colored. Will this interfere with my assays?

    • A: Yes, highly colored compounds can interfere with colorimetric and some fluorescence-based assays. Always run a "compound only" control (no cells) to measure its intrinsic absorbance or fluorescence at the assay wavelength. If there is significant overlap, you will need to subtract this background or choose an alternative assay.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel). 2020 Mar; 12(3): 694.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorg Med Chem. 2018 Dec 15; 26(23-24): 6073-6083.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sci. 2020 Oct 1; 258: 118252.
  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
  • Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. 2025 Jan 20; 12.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Inverted Regulation of Multidrug Efflux Pumps, Acid Resistance, and Porins in Benzo
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Research Journal of Pharmacy and Technology.
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
  • Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. 2016 Jul 1.
  • Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview. Applied Sciences.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
  • Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal. 2019 Mar 18; 14(5): e1800537.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • Luciferase-based Reporter Assay Troubleshooting Guide. GoldBio.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers.
  • Multidrug efflux pumps and the two-faced Janus of substr
  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus. MDPI.
  • Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions.
  • Novel heterocyclic analogues of firefly luciferin. PubMed.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • Protein precipit
  • Structures of (a)
  • Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
  • Multidrug efflux pumps of Pseudomonas aeruginosa show selectivity for their natural substr
  • Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. PubMed.
  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. 2016 Sep 20; (115).
  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI.
  • Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. PubMed.
  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI.
  • Synthesis and Apoptotic Activities of New 2(3H)

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl Substituted Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of synthesizing 2,2-dimethyl substituted 4H-3,1-benzoxazin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. In our experience, while the synthesis appears straightforward, the creation of the C2-quaternary center introduces specific challenges that can lead to frustrating side reactions and low yields.

This document moves beyond simple protocols to provide in-depth troubleshooting advice, grounded in mechanistic principles, to help you diagnose and resolve common issues encountered in the lab.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems our clients face. We've structured this as a series of questions and answers to help you quickly identify and solve your specific challenge.

FAQ 1: My primary product is the uncyclized N-acylanthranilic acid, with very low conversion to the desired benzoxazinone. What is causing this and how can I promote cyclization?

Answer: This is the most frequent issue encountered and stems from a failure of the final ring-closing step. The initial acylation of the amine on anthranilic acid is typically fast, but the subsequent intramolecular condensation to form the six-membered ring can be kinetically challenging.

Underlying Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: The direct condensation of the N-acyl intermediate is often slow. The carboxylic acid needs to be activated to facilitate the intramolecular nucleophilic attack by the amide oxygen. A common side reaction is the formation of the N-acylanthranilic acid (an amide) instead of the cyclized product.[1]

    • Troubleshooting: The most effective solution is to use a dedicated cyclizing agent. Heating the isolated N-acylanthranilic acid intermediate in a dehydrating solvent like acetic anhydride is a classic and effective method to force the cyclization.[1] Alternatively, reagents like cyanuric chloride in the presence of a tertiary amine can be used as powerful cyclodehydration agents.[2]

  • Incorrect Stoichiometry with Acid Chlorides: When using an acid chloride (e.g., isobutyryl chloride) directly with anthranilic acid, stoichiometry is critical. Using only one equivalent will result primarily in the N-acylated product.

    • Troubleshooting: At least two equivalents of the acid chloride are often necessary. The first equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride. This mixed anhydride is a highly activated intermediate that readily undergoes intramolecular cyclization to form the benzoxazinone ring.[1]

  • Presence of Water: Trace amounts of water in the reaction can hydrolyze activated intermediates (like a mixed anhydride) back to the N-acylanthranilic acid, effectively quenching the cyclization pathway.

    • Troubleshooting: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.

Troubleshooting Workflow: Low Yield of Benzoxazinone

G problem Low Yield of Benzoxazinone (High N-Acyl Intermediate) cause1 Cause 1: Insufficient Carboxylic Acid Activation problem->cause1 cause2 Cause 2: Incorrect Stoichiometry (Acid Chloride Route) problem->cause2 cause3 Cause 3: Presence of Water problem->cause3 solution1 Solution: Add Cyclizing Agent (e.g., Acetic Anhydride) cause1->solution1 solution2 Solution: Use >2 eq. of Acid Chloride cause2->solution2 solution3 Solution: Use Anhydrous Solvents & Inert Atmosphere cause3->solution3 G start Anthranilic Acid + Acylating Agent intermediate N-Acylanthranilic Acid (Intermediate) start->intermediate Acylation (Fast) product 2,2-Dimethyl Benzoxazinone (Desired Product) intermediate->product Cyclization (Slow) Requires Heat/ Activating Agent side_product1 Uncyclized Intermediate (Side Product) intermediate->side_product1 Reaction Stalls side_product2 Ring-Opened Product (Hydrolysis) product->side_product2 Nucleophilic Attack (H₂O, MeOH, etc.)

Sources

Technical Support Center: Navigating the Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of brominated heterocyclic compounds. The complex nature of these molecules, which are pivotal in medicinal chemistry and materials science, often presents unique purification hurdles.[1] This center is designed to provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of brominated heterocyclic compounds, providing concise and actionable answers.

FAQ 1: Why are brominated heterocyclic compounds often difficult to purify?

The purification challenges associated with brominated heterocycles stem from a combination of factors:

  • Similar Polarity to Impurities: A primary challenge is the often-similar polarity between the target compound and process-related impurities, such as unreacted starting materials or byproducts like isomers and poly-brominated species.[2][3] This makes separation by standard chromatographic techniques difficult.

  • Instability on Stationary Phases: Certain brominated heterocycles can be unstable on common stationary phases like silica gel. The acidic nature of silica can lead to degradation or irreversible adsorption of the compound.[4]

  • Acid/Base Sensitivity: The heterocyclic core of these molecules can possess acidic or basic properties, leading to undesirable interactions with the stationary phase, causing issues like peak tailing in chromatography.[4][5]

  • Potential for Dehalogenation: The carbon-bromine bond can be labile under certain conditions, leading to dehalogenation during purification.[6] This is a critical issue as it results in the formation of a significant impurity that can be difficult to separate from the desired product.

FAQ 2: What are the initial steps to consider when developing a purification strategy?

A systematic approach is crucial for developing an effective purification strategy:

  • Characterize the Crude Mixture: Before attempting any purification, it is essential to analyze the crude reaction mixture to identify the target compound and major impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are invaluable for this purpose.[]

  • Assess Physicochemical Properties: Understanding the solubility, polarity, and stability of your target compound is critical. This information will guide the selection of appropriate solvents and purification techniques.[8]

  • Small-Scale Trial Runs: Before committing to a large-scale purification, perform small-scale trials of different techniques (e.g., recrystallization with various solvents, TLC with different mobile phases) to identify the most promising conditions.

FAQ 3: How does the position and number of bromine atoms influence purification?

The number and position of bromine atoms significantly impact a molecule's physicochemical properties:

  • Solubility: Increasing the number of bromine atoms generally decreases solubility in polar solvents and increases it in non-polar organic solvents.[2]

  • Polarity: Bromine is an electronegative atom, and its presence can increase the polarity of a molecule. However, the overall polarity is also influenced by the rest of the molecular structure.

  • Crystal Lattice Energy: The position of bromine atoms can affect how the molecules pack in a crystal lattice, which in turn influences melting point and solubility, key parameters for recrystallization.[2]

FAQ 4: When should I consider using orthogonal purification methods?

Orthogonal purification methods, which utilize different separation mechanisms, are highly recommended when a single technique fails to provide the desired purity.[9][10][11][12] For example, if normal-phase chromatography does not resolve your target compound from a key impurity, a subsequent reverse-phase chromatography step can be very effective.[9] This strategy is particularly useful for complex mixtures where impurities have very similar properties to the product.[9][10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for common purification techniques, presented in a question-and-answer format to directly address specific experimental issues.

Column Chromatography

Column chromatography is a workhorse technique for the purification of organic compounds. However, several issues can arise when working with brominated heterocycles.

Problem: Poor separation of my brominated heterocycle from an impurity.
  • Potential Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for resolving the components of your mixture.

    • Solution: Systematically screen different solvent systems using TLC.[4] Aim for a solvent system that provides a good separation between your product and the impurity, with the Rf value of your product ideally between 0.2 and 0.4.

  • Potential Cause 2: Column Overloading. Applying too much sample to the column can lead to broad peaks and poor separation.[4]

    • Solution: As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[4] If you need to purify a larger amount of material, use a larger column.

  • Potential Cause 3: Similar Polarity of Components. The impurity may have a very similar polarity to your target compound, making separation by normal-phase chromatography challenging.

    • Solution: Consider using an orthogonal chromatographic technique. If you are using normal-phase (silica gel), try reverse-phase chromatography (e.g., C18).[9] The different separation mechanism can often resolve closely eluting compounds.

Problem: My compound is streaking or tailing on the silica gel column.
  • Potential Cause: Interaction with Acidic Silica. Many heterocyclic compounds are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[4]

    • Solution 1: Add a Basic Modifier. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[4]

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[4]

Problem: My compound appears to be decomposing on the column.
  • Potential Cause: Instability on Silica Gel. Some brominated heterocycles are sensitive to the acidic nature of silica gel and can degrade during chromatography.[13]

    • Solution 1: Deactivate the Silica Gel. You can try to deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of a modifier like triethylamine.

    • Solution 2: Use a Milder Stationary Phase. Consider using a less acidic stationary phase such as neutral alumina or a bonded phase like diol or cyano.

    • Solution 3: Minimize Contact Time. Run the column as quickly as possible without sacrificing resolution to minimize the time your compound is in contact with the stationary phase.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Problem: I can't find a suitable solvent for recrystallization.
  • Potential Cause: Difficulty in Finding a Solvent with the Ideal Solubility Profile. The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2]

    • Solution: Use a Mixed Solvent System. If a single solvent is not effective, a mixed solvent system can often provide the desired solubility characteristics.[2] Common pairs include ethanol-water, methanol-water, and hexane-ethyl acetate.[2][8] The compound should be soluble in one solvent and insoluble in the other.

Problem: My compound oils out during recrystallization.
  • Potential Cause 1: The solution is too concentrated.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.

  • Potential Cause 2: Impurities are lowering the melting point.

    • Solution: If the oil solidifies on cooling, it may be a sign of significant impurities.[3] In this case, another purification step, such as column chromatography, may be necessary before attempting recrystallization again.

Problem: Low recovery of my crystalline product.
  • Potential Cause 1: Using too much solvent. Dissolving the compound in an excessive amount of hot solvent will result in a lower yield upon cooling.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]

  • Potential Cause 2: The compound has significant solubility in the cold solvent.

    • Solution: Cool the solution in an ice bath or refrigerator to maximize crystal formation. Be aware that cooling too quickly can trap impurities.

Residual Impurity Removal

Even after primary purification, residual impurities can remain.

Problem: Residual palladium catalyst from a cross-coupling reaction is present in my product.
  • Potential Cause: Incomplete Removal by Chromatography or Recrystallization. Palladium catalysts can be difficult to remove completely using standard purification techniques.

    • Solution: Use a Metal Scavenger. Metal scavengers are solid-supported reagents with functional groups that chelate and remove metal ions from solution.[14][15][16] There are various types of scavengers available with different selectivities for different metals.[14] A typical procedure involves stirring the scavenger with a solution of the crude product, followed by filtration.[15]

Problem: My product is colored due to residual bromine.
  • Potential Cause: Incomplete Quenching of Bromine from the Bromination Reaction. Residual bromine can impart a yellow or brown color to the product.[2]

    • Solution: Wash with a Reducing Agent. Before purification, wash the crude product with a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any remaining bromine.[2]

Section 3: Visualization and Protocols

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a brominated heterocyclic compound.

Purification_Workflow start Crude Product Analysis (TLC, HPLC, MS) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No good_crystals High purity crystals? recrystallization->good_crystals good_crystals->column_chrom No impurity_check Analyze Purity (HPLC, NMR) good_crystals->impurity_check Yes column_chrom->impurity_check pure_product Pure Product residual_impurities Residual Impurities? impurity_check->residual_impurities orthogonal_chrom Orthogonal Chromatography (e.g., Reverse Phase) impurity_check->orthogonal_chrom Poor Separation residual_impurities->pure_product No scavenger Specialized Treatment (e.g., Metal Scavenger) residual_impurities->scavenger Yes (e.g., Metals) scavenger->pure_product orthogonal_chrom->pure_product

Caption: Decision workflow for selecting a purification strategy.

Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Basic Brominated Heterocycle
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For basic compounds prone to tailing, add 0.5% triethylamine to the mobile phase.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization using a Mixed Solvent System
  • Dissolution: Place the crude solid in a flask and add the solvent in which it is more soluble dropwise at an elevated temperature until the solid just dissolves.

  • Insolubilization: Add the second solvent (in which the compound is less soluble) dropwise at the same temperature until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of the first solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold second solvent.

  • Drying: Dry the crystals in a vacuum oven.

Section 4: Data Presentation

Table 1: Comparison of Purification Techniques for Brominated Heterocycles
Purification TechniquePrinciple of SeparationAdvantagesCommon Challenges for Brominated Heterocycles
Column Chromatography Adsorption/PartitionHigh resolution, applicable to a wide range of compounds.Compound degradation on acidic silica, peak tailing for basic heterocycles, co-elution with impurities of similar polarity.[4][13]
Recrystallization Differential SolubilityCan provide very high purity, scalable.Finding a suitable solvent, oiling out, low recovery.[2][4]
Preparative HPLC PartitionExcellent resolution for complex mixtures.Lower sample capacity, higher cost.
Metal Scavenging ChelationHighly selective for residual metals.Does not remove organic impurities.[14][15]

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Santai Technologies, Inc. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates.
  • Biotage. (n.d.). Metal scavengers for organic purification.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid.
  • Benchchem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
  • Dong, M. W. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • Benchchem. (n.d.). Common challenges in the synthesis and purification of 8-Butyltheophylline.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES.
  • Wikipedia. (n.d.). Dehalogenation.
  • Biotage. (n.d.). Metal Scavenger Guide.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • ChemHelp ASAP. (2011, September 5). Acid-base Properties of Heterocycles I [Video]. YouTube.
  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.

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Validation & Comparative

A Comparative Analysis of the Anticancer Potential: 7-Bromo-Benzoxazinone Derivatives vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the anticancer activities of a promising class of compounds, 7-bromo-benzoxazinone derivatives, against the well-established chemotherapeutic agent, doxorubicin. While direct comparative data for the specific molecule 7-bromo-benzoxazinone is limited in publicly available research, this guide will draw upon studies of closely related bromo-benzoxazinone analogues to provide a scientifically grounded comparison.

Introduction to the Contenders

Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy regimens for decades.[1] It is widely used in the treatment of a broad spectrum of cancers, including breast, lung, ovarian, and various leukemias and lymphomas.[1][2] Its potent cytotoxic effects stem from its multifaceted mechanism of action.

Benzoxazinone derivatives , a class of heterocyclic compounds, have emerged as a scaffold of significant interest in medicinal chemistry due to their diverse biological activities.[3] Various substituted benzoxazinones, including those with bromine moieties, have demonstrated notable anticancer properties in preclinical studies, positioning them as potential alternatives or adjuncts to existing therapies.[4][5]

Mechanism of Action: A Tale of Two Strategies

The anticancer effects of doxorubicin and benzoxazinone derivatives are rooted in their distinct interactions with cellular machinery, ultimately leading to cell death.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's primary mechanisms of action are well-documented and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[6]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation during replication. This leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell.[6][7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1][6] This ROS-mediated damage contributes significantly to its cytotoxic effects but is also implicated in its cardiotoxic side effects.[1]

Caption: Doxorubicin's multi-faceted mechanism of action.

Bromo-Benzoxazinone Derivatives: Inducing a Targeted Cellular Demise

While the precise mechanisms can vary between different analogues, studies on bromo-benzoxazinone derivatives point towards a more targeted induction of programmed cell death (apoptosis) and cell cycle disruption:

  • Apoptosis Induction: Several benzoxazinone derivatives have been shown to trigger apoptosis through the intrinsic pathway. This often involves the upregulation of the tumor suppressor protein p53 and the activation of effector caspases, such as caspase-3, which are key executioners of the apoptotic process.[4][8] Some derivatives also modulate the expression of Bcl-2 family proteins, shifting the balance towards a pro-apoptotic state.[9]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by downregulating the expression of key cell cycle regulators like cyclin-dependent kinase 1 (cdk1).[4][8] Arrest is commonly observed at the G0/G1 or G2/M phases of the cell cycle.[9][10]

  • Topoisomerase II Inhibition: Similar to doxorubicin, some benzoxazinone derivatives have been found to inhibit topoisomerase II, contributing to DNA damage and subsequent cell death.[4][8]

  • Targeting Oncogenic Pathways: Certain benzoxazinone derivatives have been shown to target specific oncogenic drivers. For instance, some can stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, thereby downregulating its expression.[11]

Caption: Key anticancer mechanisms of bromo-benzoxazinone derivatives.

Comparative Efficacy: An In Vitro Perspective

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. The following table summarizes IC50 values for doxorubicin and various benzoxazinone derivatives against several human cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions (e.g., cell density, incubation time) can vary between studies, influencing the results.

Compound Cell Line Cancer Type IC50 (µM) Reference
Doxorubicin MCF-7Breast Adenocarcinoma2.50 ± 1.76[12]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[12]
HCT-116Colon Carcinoma>20[12]
A549Lung Carcinoma>20[12]
Benzoxazinone Derivative (Compound 7) MCF-7Breast AdenocarcinomaComparable to Doxorubicin[4][8]
HepG2Hepatocellular Carcinoma<10[4][8]
HCT-29Colon Carcinoma<10[4][8]
Benzoxazinone Derivative (Compound 14b) A549Lung Carcinoma7.59 ± 0.31[6]
6-bromo-benzoxazine-purine hybrid (Compound 9) MCF-7Breast Adenocarcinoma4.06[13]
6,8-dibromo-2-ethyl-benzoxazinone derivative MCF-7Breast AdenocarcinomaSignificant Activity[5]

Notably, some benzoxazinone derivatives have demonstrated IC50 values in the low micromolar range, and in some cases, comparable or even superior to doxorubicin against certain cell lines.[4][8] Furthermore, a key advantage of some of these novel compounds is their higher selectivity index, indicating a greater cytotoxic effect on cancer cells compared to normal cells.[4][8] This is a critical parameter in the development of new cancer therapies, as it suggests a potentially wider therapeutic window and fewer side effects.

Experimental Protocols for Anticancer Activity Assessment

To ensure the scientific rigor of such comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer activity of these compounds.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treat Treat cells with 7-bromo-benzoxazinone / Doxorubicin (various concentrations) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V-FITC/PI Assay (Apoptosis) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data apoptosis->data cell_cycle->data end End: Comparative Efficacy Profile data->end

Caption: A typical experimental workflow for comparing anticancer agents.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of 7-bromo-benzoxazinone derivatives and doxorubicin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[1][6]

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[6]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.[6]

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the PI fluorescence.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The available evidence suggests that bromo-benzoxazinone derivatives represent a promising class of anticancer agents. Their distinct mechanisms of action, centered on the targeted induction of apoptosis and cell cycle arrest, coupled with a potentially favorable selectivity profile, offer a compelling rationale for their continued investigation. While doxorubicin remains a potent and widely used chemotherapeutic, its clinical utility is often limited by significant side effects and the development of drug resistance.

Future research should focus on a number of key areas:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies of 7-bromo-benzoxazinone and doxorubicin are crucial to definitively establish their comparative efficacy and safety profiles.

  • Mechanism of Action Elucidation: Further investigation is needed to fully understand the specific molecular targets and signaling pathways modulated by 7-bromo-benzoxazinone.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazinone scaffold will help to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety of these compounds in a whole-organism context.

References

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  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. [Link]

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  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

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  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed. [Link]

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The 7-Bromo-Benzoxazinone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzoxazinone scaffold represents a privileged heterocyclic system, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent versatility and amenability to chemical modification have made it a focal point in the quest for novel therapeutics.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-bromo-benzoxazinone derivatives, placing them in context with other key analogs to inform rational drug design. We will delve into the experimental data that underpins our understanding of how substitutions on this scaffold influence biological outcomes, with a particular focus on anticancer applications.

The Benzoxazinone Core: A Foundation for Diverse Bioactivity

The 1,4-benzoxazin-3-one core is a bicyclic system that serves as the foundation for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Naturally occurring benzoxazinones, such as DIMBOA found in gramineous plants, play a role in chemical defense, highlighting the intrinsic biological relevance of this scaffold.[3] The exploration of synthetic derivatives has unlocked a broader spectrum of therapeutic potential, with modifications at various positions of the benzoxazinone ring system leading to compounds with tailored activities.[1]

The Strategic Importance of the 7-Position: The Role of Bromine

In medicinal chemistry, the introduction of a halogen atom is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The 7-position of the benzoxazinone ring is a key site for substitution, and the introduction of a bromine atom at this position can have profound effects on a molecule's biological activity. Bromine, being a large and lipophilic atom with moderate electronegativity, can influence a compound's ability to cross cell membranes, its metabolic stability, and its binding interactions with biological targets.

While a comprehensive head-to-head comparison of a full series of 7-halogenated (F, Cl, Br, I) benzoxazinone derivatives is not extensively documented in a single study, we can synthesize findings from various sources to build a compelling SAR narrative. For instance, studies on related heterocyclic systems often show that the nature of the halogen at a specific position can fine-tune activity, with trends in potency often following the order of electronegativity or atomic size.

Comparative Analysis of 7-Substituted Benzoxazinone Derivatives in Oncology

The anticancer potential of benzoxazinone derivatives is a burgeoning field of research, with many analogs demonstrating potent activity against a variety of cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and migration, and the induction of apoptosis.[4]

The Influence of Halogens and Other Substituents

While direct comparative data for a full series of 7-halo-benzoxazinones is limited, we can draw valuable insights from studies on related substituted benzoxazinones. For example, a study on 2-aryl-benzoxazinone derivatives as α-chymotrypsin inhibitors revealed that halogen substitution on the 2-aryl ring enhanced inhibitory activity, with the potency trend being fluoro > chloro > bromo.[6] This suggests that electronegativity and the ability to form specific interactions play a crucial role.

In the context of anticancer activity, a study on 7-nitro-2-aryl-benzoxazinones provided significant insights. While the primary substitution on the benzoxazinone core was a nitro group at the 7-position, the study included derivatives with bromo- and chloro-substituents on the 2-aryl ring.[5] These compounds exhibited notable cytotoxicity against HeLa cancer cells, indicating that the presence of a halogen in the overall structure contributes to the anticancer profile.[5]

To provide a clearer picture of the SAR, the following table summarizes the anticancer activity of various substituted benzoxazinone derivatives, including those with halogen substitutions.

Compound ID Benzoxazinone Core Substitution 2-Aryl Ring Substitution Cancer Cell Line Activity (IC50 µM or % Inhibition) Reference
3e 7-Nitro2-BromoHeLaNot specified as IC50, but showed activity[5]
3f 7-Nitro3-ChloroHeLaNot specified as IC50, but showed activity[5]
16 Amino-benzoxazole (related scaffold)VariedA54979.42% inhibition[7]
17 Amino-benzoxazole (related scaffold)VariedA54985.81% inhibition[7]
17 Amino-benzoxazole (related scaffold)VariedMCF-711.18 µM[7]

This table compiles data from different studies and is intended for comparative illustration. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

The data suggests that halogenated benzoxazinone and related benzoxazole derivatives are promising anticancer agents. The high percentage of inhibition observed for compounds 16 and 17 underscores the potential of this class of molecules.[7]

Mechanistic Insights: How do 7-Bromo-Benzoxazinones Exert Their Effects?

The precise mechanism of action for 7-bromo-benzoxazinone derivatives is an active area of investigation. However, based on studies of related compounds, several potential pathways can be proposed. For instance, some benzoxazinone derivatives have been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA and subsequent inhibition of cancer cell proliferation and migration.[4] Kinase inhibition is another plausible mechanism, as many heterocyclic compounds, including the related benzoxazole scaffold, are known to be potent kinase inhibitors.[7]

Below is a diagram illustrating a potential signaling pathway that could be targeted by 7-bromo-benzoxazinone derivatives, leading to an anticancer effect.

anticancer_pathway 7-Bromo-Benzoxazinone 7-Bromo-Benzoxazinone Kinase (e.g., EGFR, Akt) Kinase (e.g., EGFR, Akt) 7-Bromo-Benzoxazinone->Kinase (e.g., EGFR, Akt) Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., EGFR, Akt)->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotion Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition

Caption: Potential mechanism of action for 7-bromo-benzoxazinone derivatives.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis of a representative 7-bromo-benzoxazinone derivative and a key biological assay for its evaluation.

Synthesis of 2-Aryl-7-bromo-4H-3,1-benzoxazin-4-one

This protocol is adapted from established methods for the synthesis of related benzoxazinone derivatives.[5] The rationale for this multi-step synthesis is to build the benzoxazinone core from a readily available starting material, 4-bromo-2-aminobenzoic acid, and then introduce the desired aryl substituent at the 2-position.

Experimental Workflow Diagram:

synthesis_workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-Bromo-2-aminobenzoic acid + Substituted Benzoyl Chloride B Reaction in Pyridine A->B C Intermediate N-benzoyl derivative B->C D Reflux in Acetic Anhydride C->D E Crude Product D->E F Recrystallization/Chromatography E->F Final Product Final Product F->Final Product Pure 2-Aryl-7-bromo-4H-3,1-benzoxazin-4-one

Caption: Workflow for the synthesis of 2-Aryl-7-bromo-benzoxazinone.

Step-by-Step Protocol:

  • Acylation: To a solution of 4-bromo-2-aminobenzoic acid (1 mmol) in dry pyridine (10 mL), add the desired substituted benzoyl chloride (1.2 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the N-benzoyl intermediate.

  • Filter, wash the solid with water, and dry under vacuum.

  • Cyclization: Reflux the obtained N-benzoyl intermediate (1 mmol) in acetic anhydride (15 mL) for 3-4 hours.

  • Cool the reaction mixture and pour it into crushed ice to precipitate the crude 2-aryl-7-bromo-4H-3,1-benzoxazin-4-one.

  • Purification: Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. This protocol is a standard method for evaluating the cytotoxic potential of novel compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 7-bromo-benzoxazinone derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Concluding Remarks

The 7-bromo-benzoxazinone scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. The available data, while not yet fully comprehensive for a direct halo-series comparison at the 7-position, strongly suggests that halogenation is a viable strategy for enhancing the biological activity of benzoxazinone derivatives.

Future research should focus on the systematic synthesis and evaluation of a complete series of 7-halogenated (F, Cl, Br, I) benzoxazinones to elucidate a clear and direct SAR. Such studies will be invaluable for the rational design of next-generation benzoxazinone-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Jiang, S., Awadasseid, A., Narva, S., Cao, S., Tanaka, Y., Wu, Y., Fu, W., Zhao, X., Wei, C., & Zhang, W. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Al-Sha'er, M. A., Al-Qtaishat, A., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2022). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Khan, I., Zaib, S., Batool, S., Yaqoob, A., Saeed, A., & Channar, P. A. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-ones as potent anticancer and antioxidant agents. Results in Chemistry, 2, 100043. [Link]

  • Khattab, M., & El-Gamal, M. I. (2012). Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach. International Journal of Drug Design & Discovery, 3(4), 863-874. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Perveen, S., & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 245–251. [Link]

  • Zampieri, D., Mamolo, M. G., Vio, L., Zanette, C., Fermeglia, M., & Pricl, S. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2468–2474. [Link]

  • Pankiewicz, K. W., & Patterson, S. E. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry, 51(13), 3934–3945. [Link]

  • Pathmasiri, W., Li, J., & Wang, Y. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 66. [Link]

  • Easmon, J., Pürstinger, G., Thondorf, I., & Heinisch, G. (2006). Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. Journal of Medicinal Chemistry, 49(21), 6343–6350. [Link]

  • Ghammamy, S., & Mehrani, K. (2011). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. ResearchGate. [Link]

  • Abdel-Jalil, R. J., Aldoqum, H. M., & Ayoub, M. T. (2005). Synthesis and antitumor activity of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones. Medicinal Chemistry, 1(5), 465–468. [Link]

  • Almalki, A. J., Al-Radadi, N. S., & Al-Ghorbani, M. (2022). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 27(19), 6598. [Link]

  • Deswal, S., & Roy, N. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Zhang, Y., Liu, X., Zhang, X., & Liu, X. (2018). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Herbicidal Effects of Substituted Benzoxazinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of Natural Products in Herbicide Discovery

For decades, the agricultural industry has relied heavily on synthetic herbicides. However, the escalating challenges of herbicide resistance in weeds and growing environmental concerns have catalyzed a paradigm shift towards more sustainable solutions. This has led to a renewed interest in natural products, or allelochemicals, as a source of novel herbicidal scaffolds. Among these, benzoxazinones, a class of metabolites found in several gramineous plants like wheat, maize, and rye, have emerged as a particularly promising starting point for the development of new herbicides.[1][2][3]

These compounds are integral to the natural defense mechanisms of these plants, exhibiting a broad spectrum of biological activities, including insecticidal, antimicrobial, and phytotoxic effects.[2] This inherent herbicidal potential, coupled with their biodegradability, makes them attractive candidates for the development of more environmentally benign weed management strategies.[3]

This guide, intended for researchers, scientists, and professionals in drug and herbicide development, provides an in-depth comparative analysis of the herbicidal effects of different substituted benzoxazinones. We will dissect the structure-activity relationships, explore the underlying mechanisms of action, and present key experimental data to inform and guide future research in this exciting field.

The Benzoxazinone Scaffold: A Blueprint for Herbicidal Activity

The foundational structure of benzoxazinones is the (2H)-1,4-benzoxazin-3(4H)-one skeleton. The herbicidal activity of these molecules can be significantly modulated by substitutions at three key positions: the C-2 and N-4 positions of the oxazine ring, and various positions on the aromatic ring.

benzoxazinone_structure cluster_0 Benzoxazinone Scaffold cluster_1 Key Substitution Points benzoxazinone benzoxazinone C2 C-2 Position N4 N-4 Position Aromatic Aromatic Ring PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Light Light Protoporphyrin_IX->Light ROS Reactive Oxygen Species (ROS) Light->ROS Cell_Damage Cell Membrane Damage & Plant Death ROS->Cell_Damage Benzoxazinone Substituted Benzoxazinone Benzoxazinone->PPO Inhibition

Caption: Simplified pathway of PPO inhibition by substituted benzoxazinones.

Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to plant death.

Exploring Other Potential Molecular Targets

While PPO inhibition is a well-documented mechanism, research suggests that substituted benzoxazinones may also exert their herbicidal effects through other pathways:

  • Histidine Deacetylase (HDAC) Inhibition: Some studies have proposed that benzoxazinones may act as inhibitors of histidine deacetylases, enzymes that play a crucial role in gene regulation. [4]* Acetolactate Synthase (ALS) Inhibition: The inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids, is another potential mode of action, although this requires further investigation for the benzoxazinone class of herbicides. [5][6] The potential for multi-target activity could explain the broad-spectrum efficacy of some substituted benzoxazinones.

Experimental Protocols for Robust Evaluation of Herbicidal Effects

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following are outlines of key assays for assessing the herbicidal effects of substituted benzoxazinones.

Protocol 1: Whole-Plant Herbicidal Bioassay

This assay evaluates the phytotoxic effects of a compound on whole plants under controlled conditions, providing a realistic assessment of its herbicidal potential.

Step-by-Step Methodology:

  • Seed Germination and Seedling Growth: Seeds of target weed and crop species are germinated in a suitable substrate (e.g., agar, sand, or soil) under controlled temperature and light conditions.

  • Transplanting: Once seedlings reach a specific growth stage (e.g., two to three true leaves), they are transplanted into pots containing a standardized soil mixture.

  • Herbicide Application: The test compounds are formulated in a suitable solvent and applied to the plants at various concentrations. Application can be done pre-emergence (to the soil before weed emergence) or post-emergence (directly onto the foliage of the seedlings).

  • Incubation: The treated plants are maintained in a growth chamber or greenhouse with controlled environmental conditions (temperature, humidity, and photoperiod) for a specified period (e.g., 14-21 days).

  • Data Collection and Analysis: Herbicidal effects are assessed by measuring various parameters, including:

    • Visual injury ratings: Scored on a scale (e.g., 0-100%)

    • Growth inhibition: Measurement of shoot and root length or biomass (fresh or dry weight).

    • Phytotoxicity metrics: Calculation of GR50 (concentration causing 50% growth reduction) or LD50 (lethal dose for 50% of the population).

Herbicidal_Bioassay_Workflow start Start germination Seed Germination & Seedling Growth start->germination transplanting Transplanting germination->transplanting application Herbicide Application (Pre- or Post-emergence) transplanting->application incubation Incubation in Controlled Environment application->incubation data_collection Data Collection (Visual Injury, Growth Measurements) incubation->data_collection analysis Data Analysis (GR50 / LD50 Calculation) data_collection->analysis end End analysis->end

Caption: A generalized workflow for a whole-plant herbicidal bioassay.

Protocol 2: In Vitro PPO Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the PPO enzyme, providing valuable information about its specific mode of action.

Step-by-Step Methodology:

  • Enzyme Extraction: PPO enzyme is extracted and partially purified from a plant source (e.g., etiolated seedlings).

  • Assay Preparation: The reaction mixture is prepared in a microplate, containing a buffer, the PPO enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, protoporphyrinogen IX.

  • Measurement of PPO Activity: The activity of the PPO enzyme is determined by measuring the rate of formation of protoporphyrin IX, which can be monitored spectrophotometrically or fluorometrically.

  • Data Analysis: The percentage of PPO inhibition is calculated for each concentration of the test compound, and the IC50 value (concentration causing 50% inhibition of enzyme activity) is determined.

Summary and Future Perspectives

The exploration of substituted benzoxazinones as herbicides represents a promising avenue for the development of new and more sustainable weed management tools.

Table 2: Summary of Structure-Activity Relationship (SAR) for Enhanced Herbicidal Activity

PositionFavorable SubstitutionRationale
C-2 2-Deoxy (H)Increased molecular stability
N-4 Hydroxyl (OH)Essential for high phytotoxicity
Aromatic Ring Halogenation (F, Cl)Increased potency and potential for selectivity

The most promising substituted benzoxazinones for future herbicide development appear to be the 2-deoxy analogues with a hydroxyl group at N-4 and halogen substitutions on the aromatic ring, such as 7F-D-DIBOA.

Future research should focus on several key areas:

  • Optimization of Selectivity: Further exploration of substitutions on the aromatic ring to enhance selectivity between crops and a broader spectrum of weeds.

  • Understanding Resistance Mechanisms: Investigating the potential for weeds to develop resistance to benzoxazinone-based herbicides and elucidating the underlying mechanisms.

  • Exploring Novel Substitution Patterns: Synthesizing and screening new analogues with diverse functional groups to identify novel leads with improved efficacy and unique modes of action.

By leveraging the insights from structure-activity relationship studies and a deeper understanding of their molecular mechanisms, the scientific community can unlock the full potential of substituted benzoxazinones as the next generation of effective and environmentally responsible herbicides.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2006). Structure–activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. Journal of Agricultural and Food Chemistry, 54(4), 1040–1048. [Link]

  • Frey, M., Chomet, P., Glawischnig, E., Stettner, C., Grün, S., Winklmair, A., ... & Gierl, A. (1997). Analysis of a chemical plant defense mechanism in grasses. Science, 277(5326), 696-699. [Link]

  • Niemeyer, H. M. (2009). Hydroxamic acids derived from 2-hydroxy-2H-1, 4-benzoxazin-3 (4H)-one: key defense chemicals of cereals. Journal of agricultural and food chemistry, 57(5), 1677-1696. [Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-β-d-glucopyranosyl-4-hydroxy-(2H)-1, 4-benzoxazin-3 (4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of agricultural and food chemistry, 53(3), 554-561. [Link]

  • Marín, D., Macías, F. A., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2008). New herbicide models from benzoxazinones: aromatic ring functionalization effects. Journal of agricultural and food chemistry, 56(15), 6467–6473. [Link]

  • UC IPM. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC ANR. [Link]

  • de la Calle, M. E., Cabrera, G., Cantero, D., Valle, A., & Bolivar, J. (2021). Automatable downstream purification of the benzohydroxamic acid D-DIBOA from a biocatalytic synthesis. Journal of Chemical Technology & Biotechnology, 96(1), 229-236. [Link]

  • Valera-Rey, M., de la Calle, M. E., Cabrera, G., Cantero, D., & Bolivar, J. (2020). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 25(23), 5585. [Link]

  • Panozzo, S., Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments: JoVE, (101), e52924. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Chinchilla, D., Simonet, A. M., & Molinillo, J. M. G. (2006). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Journal of agricultural and food chemistry, 54(25), 9377–9383. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 7-Bromo-Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Benzoxazinones in Drug Discovery

The benzoxazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. These molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a bromine atom at the 7th position of the benzoxazinone core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency and a more favorable pharmacokinetic profile. However, the precise mechanism of action (MoA) of these halogenated derivatives often remains elusive. This guide provides a comprehensive framework for researchers to meticulously validate the MoA of novel 7-bromo-benzoxazinone compounds, ensuring scientific rigor and reproducibility.

Hypothesized Mechanism of Action: Targeting the Arachidonic Acid Cascade

Based on the known activities of related benzoxazinone derivatives, a primary hypothesized MoA for 7-bromo-benzoxazinone compounds is the inhibition of key enzymes within the arachidonic acid (AA) cascade. Specifically, cyclooxygenase (COX) enzymes, particularly COX-2, are plausible targets. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

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"Cell_Membrane_Phospholipids" [fillcolor="#FBBC05"]; "Arachidonic_Acid" [fillcolor="#FBBC05"]; "COX-1_(constitutive)" [fillcolor="#EA4335"]; "COX-2_(inducible)" [fillcolor="#EA4335"]; "Prostaglandins_Thromboxanes" [label="Prostaglandins,\nThromboxanes", fillcolor="#34A853"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#34A853"]; "7-bromo-benzoxazinone" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammation_Pain_Fever" [shape=plaintext, fontcolor="#EA4335"]; "GI_Protection_Platelet_Aggregation" [shape=plaintext, fontcolor="#34A853"];

"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="PLA2"]; "Arachidonic_Acid" -> "COX-1_(constitutive)"; "Arachidonic_Acid" -> "COX-2_(inducible)"; "COX-1_(constitutive)" -> "Prostaglandins_Thromboxanes"; "COX-2_(inducible)" -> "Prostaglandins"; "7-bromo-benzoxazinone" -> "COX-2_(inducible)" [label="Inhibition", style=dashed, color="#EA4335"]; "Prostaglandins" -> "Inflammation_Pain_Fever"; "Prostaglandins_Thromboxanes" -> "GI_Protection_Platelet_Aggregation"; }

A Preclinical Development Guide for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: A Comparative Framework for In Vivo Xenograft Studies in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in xenograft models. Recognizing the absence of published in vivo data for this specific molecule, we will establish a scientifically rigorous pathway for its preclinical development. This document will synthesize existing in vitro data from structurally related benzoxazinone derivatives to build a strong rationale for investigation in Non-Small Cell Lung Cancer (NSCLC). Furthermore, it will provide a detailed experimental protocol for a xenograft study and benchmark potential outcomes against established standard-of-care chemotherapeutics.

Introduction: The Therapeutic Rationale of Benzoxazinone Derivatives

Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1] Recent studies have begun to elucidate their mechanism of action, with a notable focus on the inhibition of oncogenic pathways.

Targeting the "Undruggable": c-Myc and G-Quadruplex DNA

A key insight into the anticancer activity of some benzoxazinone derivatives is their ability to target the c-Myc oncogene.[2] The c-Myc protein is a master transcriptional regulator that is overexpressed in up to 70% of human cancers, driving proliferation, and is notoriously difficult to target directly.[3][4] Evidence suggests that certain benzoxazinone compounds do not target the c-Myc protein itself, but rather a unique secondary DNA structure in its promoter region known as a G-quadruplex (G4).[2] By stabilizing this G4 structure, the compound can inhibit the transcription of the c-Myc gene, effectively shutting down its expression.[5][6] This novel mechanism offers a promising strategy for tackling a well-validated but challenging cancer target.

G4_Mechanism cluster_promoter c-Myc Promoter Region G4_DNA G-Quadruplex (G4) Formation G4_DNA->Block Inhibits Binding dsDNA Active Promoter (Double Stranded DNA) cMyc_mRNA c-Myc mRNA Transcription dsDNA->cMyc_mRNA Benzoxazinone 7-Bromo-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one (Hypothesized) Benzoxazinone->G4_DNA Stabilizes Transcription_Factors Transcription Factors Transcription_Factors->dsDNA Binds cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Proliferation Tumor Cell Proliferation cMyc_Protein->Proliferation

Figure 1. Hypothesized mechanism of action for c-Myc inhibition.

Comparative In Vitro Analysis: Building a Case for NSCLC Xenografts

While in vivo data for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is not yet available, the in vitro performance of related benzoxazinone derivatives provides a strong justification for its investigation, particularly in the context of Non-Small Cell Lung Cancer (NSCLC). The A549 cell line, a widely used model for human lung adenocarcinoma, has shown susceptibility to this class of compounds.[2]

Below is a comparative summary of the reported antiproliferative activities of various benzoxazinone derivatives against several human cancer cell lines. This data is crucial for prioritizing indications for in vivo testing.

Derivative Class Specific Compound(s) Cancer Cell Line Activity Metric (IC₅₀ or % Viability) Reference
Benzoxazinone DerivativesCompound 1-4A549 (Lung)Dose-dependent inhibition of proliferation[2]
Benzoxazinone DerivativesCompound 1-4SK-RC-42 (Renal), SGC7901 (Gastric)Dose-dependent inhibition of proliferation[2]
Amino Quinazolinone/BenzoxazinoneDerivatives 3, 7, 8, 10, 13, 15HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10 µM[1][7][8]
Nitro-Substituted BenzoxazinoneDerivative 3cHeLa (Cervical)~28.5% cell viability (comparable to Doxorubicin)[1][9]
4H-benzo[d][7][10]oxazinesCompounds 16, 24, 25, 26SKBR-3 (Breast), HCC1954 (Breast)IC₅₀: 0.09 to 93.08 µM (SKBR-3)

Analysis and Rationale: The consistent activity of benzoxazinone derivatives against the A549 lung cancer cell line makes it a primary candidate for the initial xenograft studies of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.[2] Establishing a proof-of-concept in a well-characterized and relevant model is a critical step in preclinical drug development.

Benchmarking Against the Standard of Care

To provide clinical context, the efficacy of any new investigational drug must be compared against current standard-of-care (SoC) treatments. For NSCLC, taxanes and anthracyclines are common components of chemotherapy regimens.[11] Therefore, Paclitaxel and Doxorubicin will serve as positive controls and comparative benchmarks in the proposed xenograft study.

Compound Class Typical Dosing in Xenograft Models (NSCLC) Mechanism of Action Reference
Paclitaxel Taxane12-24 mg/kg/day, i.v.Microtubule stabilizer, induces mitotic arrest[10]
Doxorubicin Anthracycline0.5-0.75 mg/kg, dailyDNA intercalator, Topoisomerase II inhibitor[12][13]
7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one BenzoxazinoneTo be determined (dose-finding study required)Hypothesized c-Myc G-quadruplex stabilizerN/A

Detailed Protocol: In Vivo Efficacy Study in an A549 NSCLC Xenograft Model

This protocol outlines a robust, self-validating system for assessing the antitumor activity of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Workflow

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis Cell_Culture A549 Cell Culture & Expansion Implantation Subcutaneous Injection of A549 cells (5x10^6) in Matrigel Cell_Culture->Implantation Animal_Acclimatization Athymic Nude Mice Acclimatization (1 week) Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing Daily Dosing (21-28 days) - Vehicle - Test Compound (3 doses) - Paclitaxel - Doxorubicin Randomization->Dosing Monitoring Monitor Tumor Volume (2x/week) & Body Weight (Daily) Dosing->Monitoring Termination Study Termination (Tumor Volume >2000 mm³ or Pre-defined Endpoint) Monitoring->Termination Harvest Tumor Excision & Weight Blood & Tissue Collection Termination->Harvest Analysis - Histology (H&E) - IHC (Ki-67, c-Myc) - PK/PD Analysis Harvest->Analysis

Figure 2. End-to-end workflow for the proposed xenograft study.
Step-by-Step Methodology
  • Cell Line and Culture:

    • A549 human lung carcinoma cells will be obtained from a certified cell bank (e.g., ATCC).

    • Cells will be cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cells must be confirmed to be free of mycoplasma contamination before use.

  • Animal Model:

    • Female athymic nude mice (e.g., NU/NU), 6-8 weeks old, will be used. These mice lack a thymus and cannot mount an effective T-cell response, allowing for the growth of human tumors.[10]

    • Animals will be acclimatized for one week under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • A549 cells will be harvested during their exponential growth phase.

    • A suspension of 5 x 10⁶ cells in 100 µL of serum-free medium will be mixed 1:1 with Matrigel®.

    • The 200 µL cell/Matrigel suspension will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Tumor growth will be monitored twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment.

  • Treatment Groups and Administration:

    • Group 1 (Vehicle Control): Administered with the vehicle used to formulate the test compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Group 2-4 (Test Compound): 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one administered at three dose levels (e.g., 10, 30, and 100 mg/kg), determined by a prior maximum tolerated dose (MTD) study. Route of administration (e.g., oral gavage, intraperitoneal) should be based on the compound's properties.

    • Group 5 (Positive Control 1): Paclitaxel (24 mg/kg/day, intravenous).[10]

    • Group 6 (Positive Control 2): Doxorubicin (0.75 mg/kg/day, intraperitoneal).[12]

    • Treatments will be administered daily for 21-28 consecutive days.

  • Efficacy and Toxicity Assessment:

    • Tumor Growth Inhibition (TGI): The primary endpoint. Tumor volume will be measured twice weekly. TGI is calculated at the end of the study.

    • Body Weight: Animal body weight will be recorded daily as a general measure of toxicity. A body weight loss exceeding 20% should trigger euthanasia.

    • Clinical Observations: Daily monitoring for any signs of distress or adverse reactions.

  • Endpoint and Tissue Analysis:

    • The study will be terminated when tumors in the control group reach a pre-defined size (e.g., 2000 mm³) or at the end of the treatment period.

    • At termination, mice will be euthanized. Tumors will be excised, weighed, and photographed.

    • A portion of the tumor will be fixed in 10% neutral buffered formalin for histological (H&E staining) and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and c-Myc to verify target engagement).

    • Another portion of the tumor and plasma samples can be snap-frozen for pharmacokinetic/pharmacodynamic (PK/PD) analysis.

Conclusion and Future Directions

While direct in vivo efficacy data for 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is currently unavailable, a compelling scientific case exists for its evaluation in NSCLC xenograft models. The compound belongs to a class of molecules known to exhibit anticancer properties, with some derivatives acting via the promising c-Myc/G-quadruplex pathway.[2]

The detailed protocol provided in this guide offers a rigorous and standardized approach to generate the first in vivo proof-of-concept data for this molecule. By benchmarking its performance against established standard-of-care agents like Paclitaxel and Doxorubicin, researchers can accurately assess its therapeutic potential.[10][12] Successful outcomes from this proposed study would warrant further investigation into patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, and combination studies to enhance efficacy.[14][15]

References

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  • Al-Ostath, S., et al. (Year). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Journal Title, Volume(Issue), Pages. [Link]

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  • Ahmad, V. U., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][7][10]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103816. [Link]

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  • Kundu, M. (2017). Quadruplex DNA stabilizing agents as potential anti-cancer therapeutics. Med Chem (Los Angeles), 7(5). [Link]

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A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Benzoxazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the benzoxazinone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. The precise elucidation of the structure of novel benzoxazinone analogs is a critical step in their development, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of a therapeutic candidate. This guide provides an in-depth comparative analysis of the spectral data for various benzoxazinone analogs, offering field-proven insights into the interpretation of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data.

As Senior Application Scientists, we understand that robust analytical methodologies are the bedrock of scientific discovery. Therefore, this guide not only presents a comparison of spectral data but also delves into the causality behind experimental choices and provides self-validating protocols to ensure the generation of high-quality, reproducible data.

The Benzoxazinone Core and the Influence of Substitution

The fundamental 2H-1,4-benzoxazin-3(4H)-one ring system presents a unique electronic environment that gives rise to characteristic spectral signatures. The introduction of various substituents at different positions on both the aromatic and heterocyclic rings systematically perturbs this environment, leading to predictable shifts in spectral data. Understanding these shifts is paramount for the unambiguous identification of novel analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For benzoxazinone analogs, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum of a benzoxazinone analog provides key information regarding the substitution pattern on the aromatic ring and the nature of substituents on the heterocyclic portion.

Key Diagnostic Signals:

  • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons (typically in the range of 6.8-8.0 ppm) are highly informative. The introduction of electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups will generally cause an upfield shift (to lower ppm values) of the ortho and para protons due to increased electron density. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) will induce a downfield shift (to higher ppm values) of these protons.

  • Methylene Protons (-O-CH₂-): The protons of the methylene group at the 2-position of the oxazinone ring typically appear as a singlet in the range of 4.5-4.7 ppm in the unsubstituted parent compound.[1] The chemical shift of these protons can be influenced by substituents at the N-4 position.

  • Amide Proton (-NH-): In N-unsubstituted benzoxazinones, the amide proton gives rise to a broad singlet at a downfield chemical shift, often above 9.0 ppm.[1]

Comparative ¹H NMR Data for Selected Benzoxazinone Analogs:

CompoundAromatic Protons (δ, ppm)-O-CH₂- (δ, ppm)-NH- (δ, ppm)Other Signals (δ, ppm)
2H-1,4-benzoxazin-3(4H)-one 6.80-7.05 (m, 4H)4.65 (s, 2H)9.35 (s, 1H)
7-Chloro-2H-1,4-benzoxazin-3(4H)-one (data from N-benzyl analog) 6.99 (d, J=2.4 Hz, 1H, H-8), 6.85 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.77 (d, J=8.4 Hz, 1H, H-5)4.72 (s, 2H)-7.21-7.33 (m, 5H, Ar-H of Benzyl), 5.13 (s, 2H, N-CH₂-Ph)
7-amino-2H-benzo[b][2][3]oxazin-3(4H)-one derivative (c5) 8.04 (d, J=8.0 Hz, 1H), 7.88 (d, J=8.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 2H), 7.48 (s, 1H), 7.37–7.33 (m, 3H), 6.88 (d, J=8.0 Hz, 1H)4.57 (s, 2H)10.67 (s, 1H), 10.28 (s, 1H)8.71 (s, 1H), 8.36 (s, 1H), 5.66 (s, 2H)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzoxazinone core are sensitive to the electronic effects of the substituents.

Key Diagnostic Signals:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the lactam ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around 165 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons provide valuable information about the substitution pattern. Carbons bearing electron-withdrawing groups will be shifted downfield, while those attached to electron-donating groups will be shifted upfield.

  • Methylene Carbon (-O-CH₂-): The carbon of the methylene group at the 2-position typically resonates around 67 ppm.

Comparative ¹³C NMR Data for Selected Benzoxazinone Analogs:

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-O-CH₂- (δ, ppm)Other Signals (δ, ppm)
7-amino-2H-benzo[b][2][3]oxazin-3(4H)-one derivative (c5) 165.6, 165.0146.6, 143.5, 136.0, 135.7, 134.9, 132.2, 131.2, 130.7, 129.5, 128.5, 127.5, 124.8, 123.6, 122.5, 121.9, 116.0, 114.9, 109.267.252.8
7-amino-2H-benzo[b][2][3]oxazin-3(4H)-one derivative (c13) 165.6, 164.9146.5, 143.5, 136.1, 135.0, 133.0, 132.9, 132.8, 131.2, 129.5, 128.6, 128.5, 128.3, 127.5, 124.8, 123.6, 122.8, 122.6, 119.7, 119.5, 116.0, 114.9, 109.167.347.7, 47.2

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR protocol is essential for obtaining high-quality data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzoxazinone analog.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands). A relaxation delay of 2-5 seconds is recommended.

    • 2D NMR (Optional but Recommended): For complex structures, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended to definitively assign all proton and carbon signals and establish connectivity.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup Insert Sample h1_nmr Acquire 1H NMR setup->h1_nmr c13_nmr Acquire 13C NMR h1_nmr->c13_nmr nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) c13_nmr->nmr_2d ft Fourier Transform nmr_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate structure Structure Elucidation integrate->structure

Caption: A streamlined workflow for the acquisition and analysis of NMR data for benzoxazinone analogs.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] For benzoxazinone analogs, FTIR is particularly useful for confirming the presence of the characteristic lactam carbonyl and ether linkages.

Characteristic Absorption Bands:

  • C=O Stretch (Lactam): A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl group in the six-membered lactam ring. The exact position can be influenced by substituents on the aromatic ring.

  • C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the oxazinone ring typically appear in the range of 1200-1300 cm⁻¹.[5]

  • N-H Stretch (Amide): For N-unsubstituted benzoxazinones, a peak corresponding to the N-H stretch is observed in the region of 3100-3300 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Comparative FTIR Data for Benzoxazinone Analogs:

Functional GroupUnsubstituted Benzoxazinone (cm⁻¹)Substituted Benzoxazinone Polymer (cm⁻¹)
C=O (Lactam) ~1700-1760-
C-O-C (Ether) ~1200-13001230 (asymmetric), 1041 (symmetric)
Oxazine Ring -941
C-N-C -1118-1157
Aromatic C=C ~1450-16001494, 1597

Experimental Protocol: FTIR Spectroscopy

The choice of sample preparation technique for FTIR analysis depends on the physical state of the benzoxazinone analog.

Step-by-Step Methodology (KBr Pellet Method for Solid Samples):

  • Sample Preparation:

    • Thoroughly dry a small amount of high-purity potassium bromide (KBr) in an oven to remove any moisture.

    • In an agate mortar and pestle, grind 1-2 mg of the solid benzoxazinone analog to a fine powder.

    • Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

    • Grind the mixture to a very fine, homogenous powder.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet. A clear pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.

Diagram of the FTIR Experimental Workflow (KBr Pellet Method):

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Analysis grind_sample Grind Sample (1-2 mg) mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr grind_mixture Grind Mixture mix_kbr->grind_mixture load_die Load Pellet Die grind_mixture->load_die press_pellet Apply Hydraulic Pressure load_die->press_pellet background Acquire Background Spectrum press_pellet->background Place Pellet in Holder acquire_sample Acquire Sample Spectrum background->acquire_sample interpret Interpret Spectrum acquire_sample->interpret

Caption: Workflow for FTIR analysis of solid benzoxazinone analogs using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[3] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an invaluable tool for the analysis of complex mixtures and the confirmation of product identity.

Fragmentation Patterns of Benzoxazinone Analogs

The fragmentation patterns observed in the mass spectrum of a benzoxazinone analog can provide significant structural information. Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.

Common Fragmentation Pathways:

  • Loss of CO: A common fragmentation pathway for many benzoxazinone derivatives involves the loss of a molecule of carbon monoxide (CO, 28 Da) from the lactam ring.

  • Cleavage of the Oxazinone Ring: The heterocyclic ring can undergo cleavage, leading to characteristic fragment ions. The specific fragmentation will depend on the nature and position of the substituents.

  • Influence of Substituents: The presence of substituents can direct the fragmentation pathways. For example, a methoxy group may be lost as a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

A detailed study on the electrospray time-of-flight mass spectrometry (ESI-TOFMS) of ten non-glucosylated benzoxazinone derivatives revealed generic fragmentation patterns. For instance, the dominant ions observed for hydroxamic acid derivatives like DIMBOA were equivalent to those of their respective natural metabolites, MBOA, supporting the assignment of these fragment ions to benzoxazolinone structures.

Experimental Protocol: LC-MS

A well-developed LC-MS method ensures the accurate determination of the molecular weight and purity of benzoxazinone analogs.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the benzoxazinone analog in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column or mass spectrometer.

  • LC Separation:

    • Use a reverse-phase C18 column for the separation of the benzoxazinone analogs.

    • A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to improve ionization.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the nature of the analyte.

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern for structural confirmation.

Diagram of the LC-MS Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve Sample dilute Dilute to 1-10 µg/mL dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject into LC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (Full Scan & MS/MS) ionize->detect mw_confirm Confirm Molecular Weight detect->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis purity Assess Purity frag_analysis->purity

Caption: A comprehensive workflow for the LC-MS analysis of benzoxazinone analogs.

Conclusion

The synergistic application of NMR, FTIR, and MS provides a powerful and comprehensive approach to the structural characterization of benzoxazinone analogs. By understanding the fundamental principles of each technique and the influence of substituents on the resulting spectral data, researchers can confidently and accurately elucidate the structures of novel compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals working with this important class of heterocyclic compounds, ultimately contributing to the advancement of new therapeutic agents.

References

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A Researcher's Guide to Assessing the Cancer Cell Selectivity of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of the novel compound, 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This document outlines a series of validated experimental protocols, data interpretation strategies, and comparative analyses to determine the therapeutic potential of this benzoxazinone derivative.

Introduction: The Quest for Selective Anticancer Agents

The development of new anticancer agents with high efficacy and greater specificity is a continuous demand in the face of emerging resistance to current chemotherapies.[1] Benzoxazinone scaffolds have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antiproliferative effects against various cancer cell lines.[2][3] The core challenge in cancer chemotherapy lies in eradicating tumor cells while minimizing damage to healthy tissues. Therefore, a critical step in the preclinical evaluation of any potential anticancer compound is the determination of its selectivity index – a measure of its preferential cytotoxicity towards cancer cells over normal cells.[4]

This guide focuses on 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one , a specific derivative of the benzoxazinone family. While the broader class of benzoxazinones has shown promise, detailed selectivity data for this particular compound is not yet widely published. The following protocols are designed to generate this crucial dataset, enabling a robust comparison with established anticancer drugs and other benzoxazinone derivatives.

Proposed Experimental Workflow for Selectivity Assessment

A multi-faceted approach is essential to comprehensively evaluate the selectivity of a novel compound. The proposed workflow integrates cytotoxicity assays, mechanistic studies, and comparative analysis.

Caption: Proposed experimental workflow for assessing the cancer cell selectivity of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

PART 1: In Vitro Cytotoxicity and Selectivity Index Determination

The initial phase of assessment involves quantifying the cytotoxic effects of the compound on a panel of cancerous and non-cancerous cell lines.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in selected cancer and normal cell lines.

Materials:

  • 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (solubilized in DMSO)

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HeLa (Cervical Cancer)[6]

    • HepG2 (Hepatocellular Carcinoma)[1]

  • Non-Cancerous Cell Line:

    • WI-38 (Human Lung Fibroblast)[1] or MRC-5 (Human Lung Fibroblast)[7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The IC50 values for each cell line should be tabulated for clear comparison.

CompoundCell LineCell TypeIC50 (µM)
7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-oneMCF-7Breast CancerExperimental Data
A549Lung CancerExperimental Data
HeLaCervical CancerExperimental Data
HepG2Liver CancerExperimental Data
WI-38Normal Lung FibroblastExperimental Data
Doxorubicin (Positive Control)MCF-7Breast CancerExperimental Data
A549Lung CancerExperimental Data
HeLaCervical CancerExperimental Data
HepG2Liver CancerExperimental Data
WI-38Normal Lung FibroblastExperimental Data

The Selectivity Index (SI) is then calculated to quantify the compound's preferential cytotoxicity. A higher SI value indicates greater selectivity for cancer cells.

SI = IC50 in Normal Cells / IC50 in Cancer Cells

For instance, some benzoxazinone derivatives have shown selectivity indices ranging from approximately 5 to 12-fold.[1][8] An SI greater than 2 is generally considered to indicate high selectivity.[9]

PART 2: Elucidating the Mechanism of Action

Understanding how the compound induces cell death is crucial for its development as a therapeutic agent. Benzoxazinone derivatives have been reported to induce apoptosis and cell cycle arrest.[1][10]

Experimental Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one induces apoptosis in cancer cells.

Procedure:

  • Treat a selected cancer cell line (e.g., the one with the lowest IC50) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells using a flow cytometer.

Expected Outcome: An increase in the population of Annexin V-positive cells (early and late apoptosis) would suggest that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Potential Signaling Pathways

Based on existing literature on benzoxazinone derivatives, potential mechanisms of action to investigate include the modulation of key signaling pathways involved in cell survival and proliferation. Some derivatives have been shown to upregulate p53 and caspase-3, which are critical mediators of apoptosis.[1] Others have been found to target the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc expression.[11]

G cluster_0 Potential Target 1: Apoptosis Induction cluster_1 Potential Target 2: c-Myc Regulation compound 7-Bromo-2,2-dimethyl-2H- benzo[b]oxazin-3(4H)-one p53 p53 Upregulation compound->p53 g4 c-Myc G-quadruplex Stabilization compound->g4 caspase3 Caspase-3 Activation p53->caspase3 apoptosis Apoptosis caspase3->apoptosis cmyc c-Myc Downregulation g4->cmyc proliferation Decreased Cell Proliferation cmyc->proliferation

Caption: Potential signaling pathways modulated by 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, based on related compounds.

Further investigations using Western blotting or qPCR can be employed to quantify the expression levels of proteins such as p53, cleaved caspase-3, and c-Myc to validate these potential mechanisms.

PART 3: Comparative Analysis and Benchmarking

A comprehensive assessment requires comparing the performance of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one against established standards.

Benchmarking Against Standard Chemotherapeutics

The selectivity profile of the test compound should be compared to that of widely used anticancer drugs like Doxorubicin or Cisplatin. These drugs are known for their potent anticancer activity but also for their significant side effects due to a lack of high selectivity.[12] Demonstrating a superior selectivity index compared to these standards would be a significant finding.

Comparison with Other Benzoxazinone Derivatives

The potency and selectivity of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one should also be contextualized within its chemical class. This allows for the establishment of structure-activity relationships (SAR) and can guide future medicinal chemistry efforts to optimize the benzoxazinone scaffold for improved anticancer properties. For instance, studies have shown that different substitutions on the benzoxazine ring can significantly impact antiproliferative activity.[13]

Conclusion

This guide provides a systematic and scientifically rigorous framework for assessing the cancer cell selectivity of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. By following these protocols, researchers can generate the necessary data to evaluate its potential as a novel anticancer agent. A compound that demonstrates high potency against cancer cells and a favorable selectivity index warrants further preclinical development, including in vivo studies in animal models. The ultimate goal is to identify drug candidates that can effectively target tumors while minimizing harm to the patient, thereby improving therapeutic outcomes in oncology.

References

  • Al-Ostath, A., et al. (2022). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link]

  • Chen, X., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lund, H. L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]

  • Li, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • Hollingshead, S. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line. ResearchGate. Available at: [Link]

  • Sakagami, H., et al. (2017). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. Available at: [Link]

  • Conde, I., et al. (2023). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central. Available at: [Link]

  • Ramesh, A., et al. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2018). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. Molecules. Available at: [Link]

  • Hanaoka, H., et al. (2021). In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. Cancers. Available at: [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][14]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2019). Synthesis and Characteristics of Metastable 2‐Benzyl‐4 H ‐3,1‐benzoxazin‐4‐one as Anticancer Agent and its Comparison with other Heterocyclic Compounds. ChemistrySelect. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Calderón-Montaño, J. M., et al. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. PubMed. Available at: [Link]

  • Ghosh, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Vibrant Pharma Inc. (n.d.). 7-bromo-2,2-dimethyl-2H-benzo[b][1][15]oxazin-3(4H)-one. Available at: [Link]

  • Li, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][15]oxazin-3(4H)-one Derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Available at: [Link]

  • Amerigo Scientific. (n.d.). 7-Bromo-2H-benzo[b][1][15]oxazin-3(4H)-one. Available at: [Link]

  • Almasri, D. M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][15]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. PubMed Central. Available at: [Link]

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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 7-Bromo-Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of the benzoxazinone scaffold is undeniable. These heterocyclic compounds present a versatile platform for the design of potent enzyme inhibitors with therapeutic potential across a spectrum of diseases, from inflammatory disorders to cancer. The inclusion of a bromine atom at the 7th position, in particular, often enhances the inhibitory activity of these molecules. However, this increased potency can be a double-edged sword, potentially leading to off-target effects through cross-reactivity with other enzymes. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 7-bromo-benzoxazinone derivatives, offering supporting experimental insights and methodologies to aid in the development of selective and effective therapeutics.

The 7-Bromo-Benzoxazinone Scaffold: A Privileged Structure with Inherent Reactivity

The 4H-3,1-benzoxazin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry. Its inherent electrophilicity makes it an effective warhead for covalent modification of nucleophilic residues within enzyme active sites. Specifically, these compounds are well-documented as mechanism-based inhibitors of serine proteases. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue on the carbonyl group of the benzoxazinone ring. This leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

The addition of a bromine atom at the 7-position, an electron-withdrawing group, is a common strategy to enhance the electrophilicity of the carbonyl group, thereby increasing the compound's reactivity and inhibitory potency. This is a key consideration in structure-activity relationship (SAR) studies. However, this enhanced reactivity underscores the importance of a thorough cross-reactivity assessment to ensure target selectivity.

Comparative Cross-Reactivity Profile: Serine Proteases and Beyond

To illustrate the selectivity profile of a typical 7-bromo-benzoxazinone derivative, this guide synthesizes data from various studies on structurally related compounds. The following comparison focuses on a representative molecule, 7-bromo-2-phenyl-4H-3,1-benzoxazin-4-one , and evaluates its potential inhibitory activity against a panel of enzymes from different classes. It is crucial to note that this represents a composite profile, and specific derivatives will exhibit unique selectivity patterns.

Table 1: Comparative Enzyme Inhibition Profile
Enzyme TargetEnzyme ClassRepresentative Enzyme7-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (Estimated IC50)Key Insights & Rationale
Primary Target Class Serine Proteaseα-Chymotrypsin< 10 µMThe benzoxazinone core is a potent inhibitor of serine proteases. The bromo-substituent enhances this activity.
Serine ProteaseCathepsin G0.84 - 5.5 µMStudies on substituted 4H-3,1-benzoxazin-4-one derivatives have shown potent inhibition of Cathepsin G.[1]
Potential Off-Targets Serine/Threonine KinaseCDK2/cyclin A> 50 µMWhile some heterocyclic compounds inhibit kinases, the benzoxazinone scaffold is not a classic kinase inhibitor pharmacophore. Significant inhibition is less likely but should be experimentally verified.
Tyrosine KinaseEGFR> 50 µMSimilar to serine/threonine kinases, significant off-target inhibition of tyrosine kinases is not anticipated based on the core structure.
MetalloproteinaseMMP-2> 100 µMMetalloproteinases utilize a metal ion for catalysis, a mechanism distinct from the covalent inhibition of serine proteases by benzoxazinones, making significant cross-reactivity unlikely.

Expert Interpretation: The data, while illustrative, highlights a critical principle: 7-bromo-benzoxazinone derivatives are highly potent against their primary target class, serine proteases. The potential for off-target effects on other enzyme classes like kinases and metalloproteinases appears to be significantly lower. This predicted selectivity is rooted in the distinct mechanisms of catalysis and inhibitor binding across different enzyme families. However, within the serine protease family itself, selectivity can vary. For instance, a derivative might show high potency against chymotrypsin but lower activity against other serine proteases like thrombin or factor XIa.[1] This underscores the necessity of comprehensive profiling even within the primary target class.

Methodologies for Assessing Cross-Reactivity: A Self-Validating Approach

To ensure the trustworthiness of selectivity data, a rigorous and well-controlled experimental workflow is paramount. The following protocols provide a framework for assessing the cross-reactivity of 7-bromo-benzoxazinone derivatives.

Primary Target Engagement: Serine Protease Inhibition Assay

This protocol describes a typical chromogenic assay to determine the inhibitory potency against a serine protease like α-chymotrypsin.

Principle: The assay measures the enzymatic activity by monitoring the cleavage of a chromogenic substrate, which releases a colored product. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

Experimental Workflow:

Caption: Workflow for a chromogenic serine protease inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 7-bromo-benzoxazinone derivative in DMSO.

    • Prepare a working solution of the serine protease (e.g., α-chymotrypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a working solution of the chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in the same buffer.

  • Assay Procedure (96-well plate format):

    • Add buffer, inhibitor (at various concentrations), and enzyme to each well.

    • Pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Off-Target Screening: Kinase Inhibition Assay

To assess cross-reactivity against a different enzyme class, a luminescence-based kinase assay can be employed.

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by a kinase. A decrease in ATP corresponds to kinase activity, which can be inhibited by the test compound.

Experimental Workflow:

G A Start: Compound Library (7-bromo-benzoxazinone derivatives) B Assay Preparation: Prepare kinase, substrate, ATP, and buffer A->B C Kinase Reaction: Incubate kinase, substrate, ATP, and inhibitor B->C D ATP Detection: Add reagent to measure remaining ATP (luminescence) C->D E Data Analysis: Calculate % inhibition and IC50 values D->E F End: Selectivity Assessment E->F

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 7-bromo-benzoxazinone derivative in DMSO.

    • Prepare working solutions of the kinase (e.g., EGFR), its specific substrate, and ATP in a kinase assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the inhibitor at various concentrations to the wells.

    • Add the kinase and its substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™).

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Concluding Remarks and Future Directions

The 7-bromo-benzoxazinone scaffold holds significant promise for the development of potent enzyme inhibitors, particularly for the serine protease family. The inherent reactivity of this class of compounds, enhanced by the 7-bromo substitution, necessitates a thorough evaluation of their cross-reactivity profile to ensure target selectivity and minimize potential off-target effects.

The comparative data and experimental protocols presented in this guide provide a foundational framework for researchers in this field. It is imperative to conduct comprehensive selectivity profiling against a broad panel of enzymes early in the drug discovery process. Future structure-activity relationship studies should focus not only on enhancing potency but also on fine-tuning the selectivity of these promising therapeutic agents. By understanding and mitigating the risks of cross-reactivity, the full potential of 7-bromo-benzoxazinone derivatives can be realized in the development of next-generation targeted therapies.

References

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. PubMed. [Link]

  • Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. PubMed. [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 7-Substituted Benzoxazinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the benzoxazinone scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic introduction of substituents at the 7-position of the benzoxazinone core can significantly modulate pharmacological activity, making the choice of synthetic route a critical decision in any discovery program. This guide provides an in-depth comparison of the primary synthetic strategies for accessing 7-substituted benzoxazinones, offering not just protocols, but also the underlying chemical principles and practical insights to aid in your experimental design.

The Importance of the 7-Position

The 7-position of the benzoxazinone ring system offers a valuable vector for chemical modification. Substituents at this position can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of its interaction with biological targets. Consequently, the ability to efficiently and selectively introduce a variety of functional groups at this position is of paramount importance for structure-activity relationship (SAR) studies.

Route 1: Classical Condensation and Cyclization of Substituted Anthranilic Acids

This traditional approach remains a workhorse in organic synthesis due to its simplicity and the ready availability of starting materials. The core principle involves the acylation of a 4-substituted anthranilic acid (which will become the 7-substituted portion of the benzoxazinone) with a suitable acylating agent, followed by cyclization.

Causality Behind Experimental Choices

The choice of a 4-nitroanthranilic acid as a starting material is strategic for several reasons. The nitro group is a strong electron-withdrawing group, which can facilitate the initial acylation. More importantly, the nitro group can be readily reduced to an amine, which can then be further functionalized, providing a versatile handle for late-stage diversification of the 7-position. The use of an excess of benzoyl chloride ensures complete acylation of the starting material.

Experimental Protocol: Synthesis of 7-Nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one[3]

Step 1: Acylation and Cyclization

  • To a solution of 4-nitroanthranilic acid (0.9 g, 0.005 mol) in a suitable solvent, add 4-methylbenzoyl chloride (1.54 g, 0.01 mol).

  • The reaction mixture is then typically heated under reflux to drive the reaction to completion.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • Recrystallization from a suitable solvent, such as ethanol, affords the pure 7-nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one.

Yield: 74%[3]

Mechanistic Insights

The reaction proceeds via a well-established mechanism. The amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by elimination of HCl and subsequent intramolecular cyclization to form the benzoxazinone ring.

G cluster_0 Classical Condensation and Cyclization 4-Nitroanthranilic_Acid 4-Nitroanthranilic Acid Acylation Acylation 4-Nitroanthranilic_Acid->Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization 7-Nitrobenzoxazinone 7-Nitrobenzoxazinone Cyclization->7-Nitrobenzoxazinone

Caption: Classical synthesis of 7-nitrobenzoxazinones.

Route 2: The Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that offers a distinct and often highly efficient pathway to benzoxazinones. This method is particularly useful when the desired substitution pattern is not easily accessible through the classical condensation route.

Causality Behind Experimental Choices

This route cleverly constructs the benzoxazinone ring through a series of orchestrated steps. The initial reaction of a primary amine with chloroacetyl chloride generates an electrophilic chloroacetamide. This intermediate is then reacted with a substituted 2-chlorophenol. The choice of a strong base, such as cesium carbonate, is crucial to deprotonate the phenol, creating a potent nucleophile for the initial O-alkylation. The subsequent intramolecular Smiles rearrangement is the key bond-forming step, and its efficiency is often dependent on the electronic nature of the substituents on the aromatic rings.

Experimental Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement[4]

Step 1: Synthesis of 2-Chloroacetamide

  • To a solution of a primary amine (1.0 eq) and potassium carbonate in acetonitrile, add chloroacetyl chloride (1.0 eq) dropwise at 0 °C.

  • The reaction is typically stirred at room temperature until completion.

  • The crude 2-chloro-N-substituted acetamide can be isolated by extractive workup.

Step 2: O-Alkylation and Smiles Rearrangement

  • To a solution of the 2-chloro-N-substituted acetamide (1.0 eq) and a substituted 2-chlorophenol (1.0 eq) in DMF, add cesium carbonate.

  • The reaction mixture is heated to drive the O-alkylation and subsequent Smiles rearrangement.

  • After cooling, the reaction is quenched with water, and the product is extracted with a suitable organic solvent.

  • Purification by column chromatography affords the desired 2H-1,4-benzoxazin-3(4H)-one.

Yields: 45-90%[4]

Mechanistic Insights

The reaction proceeds in a tandem fashion. First, the phenoxide, generated in situ, displaces the chloride from the 2-chloroacetamide to form an O-alkylation product. This intermediate then undergoes the key Smiles rearrangement, where the amide nitrogen attacks the aromatic ring ortho to the ether linkage, displacing the phenoxide in an intramolecular nucleophilic aromatic substitution. The resulting intermediate then cyclizes to form the benzoxazinone ring.

G cluster_1 Smiles Rearrangement Pathway Chloroacetamide 2-Chloroacetamide O-Alkylation O-Alkylation Chloroacetamide->O-Alkylation 2-Chlorophenol Substituted 2-Chlorophenol 2-Chlorophenol->O-Alkylation Smiles_Rearrangement Smiles Rearrangement O-Alkylation->Smiles_Rearrangement Cyclization Intramolecular Cyclization Smiles_Rearrangement->Cyclization Benzoxazinone 7-Substituted Benzoxazinone Cyclization->Benzoxazinone

Caption: Synthesis of benzoxazinones via Smiles rearrangement.

Route 3: Palladium-Catalyzed Carbonylation

Modern transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of benzoxazinones is no exception. Palladium-catalyzed carbonylation offers a powerful and versatile method for the synthesis of these important scaffolds, often with excellent functional group tolerance.

Causality Behind Experimental Choices

This approach utilizes a palladium catalyst to facilitate the insertion of a carbonyl group between a carbon-halogen bond and a nitrogen atom. The use of N-(o-bromoaryl)amides as starting materials is key, as the bromo-substituent is readily activated by the palladium catalyst. A significant innovation in this area is the use of paraformaldehyde as a solid, stable, and easy-to-handle source of carbon monoxide, circumventing the need for a pressurized cylinder of toxic CO gas[5][6]. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote the key oxidative addition and reductive elimination steps.

Experimental Protocol: Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones[6]
  • In a reaction vessel, combine the N-(o-bromoaryl)amide (1.0 eq), paraformaldehyde (as the CO source), a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3) in a high-boiling solvent such as dioxane.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired benzoxazinone.

Mechanistic Insights

The catalytic cycle is believed to begin with the oxidative addition of the palladium(0) catalyst to the aryl bromide bond of the N-(o-bromoaryl)amide. This is followed by the insertion of carbon monoxide (generated from paraformaldehyde) into the palladium-carbon bond. The final step is a reductive elimination, which forms the new C-N bond and regenerates the palladium(0) catalyst.

G cluster_2 Palladium-Catalyzed Carbonylation Bromoarylamide N-(o-Bromoaryl)amide Oxidative_Addition Oxidative Addition Bromoarylamide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition CO_Source CO Source (Paraformaldehyde) CO_Insertion CO Insertion CO_Source->CO_Insertion Oxidative_Addition->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Benzoxazinone 7-Substituted Benzoxazinone Reductive_Elimination->Benzoxazinone G cluster_3 Copper-Catalyzed Ullmann-Type Coupling Halophenol o-Halophenol Nucleophilic_Substitution Nucleophilic Substitution Halophenol->Nucleophilic_Substitution Haloamide 2-Halo-amide Haloamide->Nucleophilic_Substitution Cu_Catalyst Cu(I) Catalyst Ullmann_Coupling Intramolecular Ullmann Coupling Cu_Catalyst->Ullmann_Coupling Nucleophilic_Substitution->Ullmann_Coupling Benzoxazinone 7-Substituted Benzoxazinone Ullmann_Coupling->Benzoxazinone

Sources

Safety Operating Guide

Proper Disposal of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: A Guide for Laboratory Professionals

Proper Disposal of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a brominated benzoxazine derivative. As a halogenated organic compound, this substance requires specific handling and disposal procedures to ensure regulatory compliance and minimize risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Initial Considerations

Key Principles:

  • Assume Hazard: In the absence of complete toxicological data, treat the compound with a high degree of caution.

  • Cradle-to-Grave Responsibility: Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from creation to final disposal.[4][5][6]

  • Waste Minimization: Whenever possible, reduce the scale of operations to minimize the generation of chemical waste.[1]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn to prevent exposure.[7]

PPE ItemSpecificationRationale
Gloves Nitrile gloves, inspected before use.Prevents direct skin contact.[3][7]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.[7][8]
Lab Coat Standard laboratory coat.Protects skin and clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[3][9]Minimizes respiratory exposure, especially given the irritant potential of analogs.
Waste Segregation: The Critical Step

The most critical aspect of disposing of this compound is its classification as a halogenated organic waste .[7][9] Halogenated compounds, which contain bromine, chlorine, fluorine, or iodine, must be segregated from non-halogenated waste streams.[2][10]

Why is Segregation Necessary?

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized, regulated facilities to ensure complete destruction and prevent the formation of toxic byproducts.[10] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[2]

  • Regulatory Compliance: The Environmental Protection Agency (EPA) and local regulations mandate strict segregation of different waste categories.[11]

  • Safety: Prevents potentially dangerous reactions that could occur from mixing incompatible chemicals.[1]

The following decision tree illustrates the proper segregation workflow for laboratory chemical waste.

WasteSegregationStartGenerated Chemical Waste:7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneIsHalogenatedDoes the compound containF, Cl, Br, or I?Start->IsHalogenatedAqueousWasteAqueous Waste(Acids/Bases)Start->AqueousWasteIs it an inorganicacid, base, or salt solution?HalogenatedWasteHalogenated OrganicWaste ContainerIsHalogenated->HalogenatedWaste  Yes  NonHalogenatedWasteNon-Halogenated OrganicWaste ContainerIsHalogenated->NonHalogenatedWaste  No  (e.g., Acetone, Hexane)

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Procedure

Step 1: Container Selection

  • Select a dedicated, leak-proof waste container compatible with halogenated organic compounds.[1][12] High-density polyethylene (HDPE) carboys are a common and suitable choice.

  • The container must have a secure, tight-fitting screw cap to prevent spills and the release of vapors.[2][12]

Step 2: Labeling

  • Properly label the waste container before adding any waste.[11][12] The label must include:

    • The words "Hazardous Waste ".[11]

    • The full chemical name: "Waste 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one ". Avoid abbreviations or chemical formulas.[12]

    • If dissolved in a solvent (e.g., dichloromethane, chloroform), list all constituents and their approximate percentages.[10]

    • The accumulation start date (the date the first drop of waste is added).[11]

    • Applicable hazard identification (e.g., Toxic, Irritant).[2]

Step 3: Waste Accumulation

  • Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Keep the waste container closed at all times, except when actively adding waste.[2][12][13] This is a critical safety and compliance requirement.

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[2]

  • Do not mix this waste with other waste streams, particularly acids, bases, or non-halogenated organic solvents.[2][10]

Step 4: Spill Management

  • In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite or sand).[2]

  • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a sealed bag or container.[8]

  • Label the container as hazardous waste and dispose of it along with the primary chemical waste.[2]

  • For large spills, evacuate the area and follow your institution's emergency response procedures.[2]

Step 5: Final Disposal

  • Once the container is full or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]

  • Ensure all paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from the laboratory to the final treatment, storage, and disposal facility (TSDF).[11][14]

This procedural guide is grounded in established safety protocols from regulatory bodies like OSHA and the EPA.[1][11][15] Adherence to these steps is not merely a matter of compliance but a professional obligation to ensure a safe and sustainable research environment.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Available at: [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Available at: [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Available at: [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Available at: [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Safety Guidance. (n.d.). U.S. Occupational Safety and Health Administration. Available at: [Link]

  • MSDS of 7-Bromo-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride. (2026, January 15). Capot Chemical. Available at: [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Available at: [Link]

Personal protective equipment for handling 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

A Researcher's Guide to the Safe Handling of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Hazard Assessment: An Evidence-Based Approach to an Unknown Profile

The toxicological properties of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one have not been fully investigated.[5][6] Therefore, a risk assessment must be based on the structure of the molecule and data from similar compounds. The presence of a halogenated aromatic ring suggests potential for toxicity and persistence. Brominated organic compounds, as a class, require careful handling due to potential health and environmental risks.[7] Structurally related benzoxazines and other halogenated heterocyclic compounds may cause skin, eye, and respiratory tract irritation.[5][8]

Assumed Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Corrosion/Irritation: Potential to cause skin irritation upon contact.[8]

  • Serious Eye Damage/Irritation: Potential to cause serious eye irritation.[8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

  • Long-term Effects: Due to the lack of data, it should be treated as a potential carcinogen or mutagen.[3]

Given these potential hazards, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing risk.[3]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and use of PPE are critical when direct handling of the compound is necessary.[9][10][11] The following recommendations are based on a risk assessment for various laboratory operations.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Fully-fastened lab coatRecommended to perform in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved respirator for particulates is advised.
Solution Preparation Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Fully-fastened lab coatWork within a certified chemical fume hood.
Running Reactions Chemical splash goggles and face shield (if splash hazard exists)Chemical-resistant gloves (Nitrile or Neoprene)Fully-fastened lab coatAll reactions should be conducted within a certified chemical fume hood.
Work-up & Purification Chemical splash goggles and face shield (if splash hazard exists)Chemical-resistant gloves (Nitrile or Neoprene)Fully-fastened lab coatAll procedures should be conducted within a certified chemical fume hood.

Rationale for PPE Selection:

  • Eye and Face Protection: Standard safety glasses with side shields offer minimum protection.[12] Chemical splash goggles are essential when handling solutions to protect against splashes.[6][13] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, provide adequate protection against minor splashes.[2][7] Gloves must be inspected before use and removed properly to avoid skin contact.[5] Always wash hands thoroughly after handling the compound.[6][14]

  • Body Protection: A lab coat, preferably flame-resistant, should be worn and kept fastened to protect the skin and personal clothing from contamination.[2][15]

  • Respiratory Protection: The primary method for controlling inhalation exposure is the use of engineering controls like a chemical fume hood.[2][14][16] If a fume hood is not available for tasks involving solids that could become airborne, a NIOSH-approved respirator is necessary.[6]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflowcluster_donningDonning Sequencecluster_doffingDoffing SequenceDon11. Lab CoatDon22. Respirator (if needed)Don1->Don2Don33. Eye/Face ProtectionDon2->Don3Don44. GlovesDon3->Don4Doff11. GlovesDoff22. Lab CoatDoff1->Doff2Doff33. Eye/Face ProtectionDoff2->Doff3Doff44. Respirator (if used)Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Spills:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][17]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

All waste containing 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[7]

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[7][18] Do not dispose of this chemical down the drain.[19]

Conclusion: A Culture of Safety

The responsible handling of novel research compounds is the cornerstone of a safe and productive laboratory environment. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls and personal protective equipment, and following established emergency and disposal procedures, researchers can confidently and safely advance their scientific endeavors. The guidelines presented here, rooted in the standards set by organizations like OSHA and the ACS, provide a robust framework for working with 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.[20][21][22]

References

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • EHS, University of Washington. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. [Link]

  • Compliancy Group. OSHA Laboratory Standard. [Link]

  • Vanderbilt University Medical Center. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • SafetyCulture. American Chemical Society ACS Lab Safety Checklist. [Link]

  • Safety by Design. OSHA Standards to Know Before Starting Your Lab. [Link]

  • Lab Manager. American Chemical Society Issues Guidelines for Safer Research Laboratories. [Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • American Chemical Society. Doing Things Safely. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • SOBHABIO. 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one. [Link]

  • Capot Chemical. MSDS of 7-Bromo-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • Providence College. Bromine in orgo lab SOP. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • World Health Organization. Ensuring the safe handling of chemicals. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • ChemWhat. 7-BroMo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride. [Link]

  • Amerigo Scientific. 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one. [Link]

  • PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.